molecular formula C19H38BrNO8 B15579333 Br-PEG6-C2-NHBoc

Br-PEG6-C2-NHBoc

Número de catálogo: B15579333
Peso molecular: 488.4 g/mol
Clave InChI: IKFUKQOSGQPPAB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Br-PEG6-C2-NHBoc is a useful research compound. Its molecular formula is C19H38BrNO8 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H38BrNO8

Peso molecular

488.4 g/mol

Nombre IUPAC

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C19H38BrNO8/c1-19(2,3)29-18(22)21-5-7-24-9-11-26-13-15-28-17-16-27-14-12-25-10-8-23-6-4-20/h4-17H2,1-3H3,(H,21,22)

Clave InChI

IKFUKQOSGQPPAB-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Br-PEG6-C2-NHBoc: A Heterobifunctional Linker for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Br-PEG6-C2-NHBoc is a heterobifunctional crosslinker of significant interest in the field of targeted protein degradation. Specifically, it serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed, plausible synthesis protocol, and its application in the construction of PROTAC molecules. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this linker in their drug discovery and development endeavors.

Introduction to this compound

This compound, with the IUPAC name tert-butyl (20-bromo-3,6,9,12,15,18-hexaoxaicosyl)carbamate, is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2] Its structure is characterized by a six-unit PEG chain that imparts hydrophilicity, a terminal bromine atom, and a Boc-protected amine group.[3][4] The "C2" in its name refers to a two-carbon (ethyl) spacer adjacent to the Boc-protected amine. This bifunctional nature allows for the sequential conjugation of two different molecular entities, a crucial feature for its primary application in the synthesis of PROTACs.[5][6][7][8]

PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a versatile linker, offering a balance of flexibility and hydrophilicity that can be critical for the efficacy of the resulting PROTAC.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and the design of subsequent PROTAC molecules.

PropertyValueSource
Molecular Formula C19H38BrNO8[2][5]
Molecular Weight 488.41 g/mol [5]
Appearance Light yellow to yellow liquidMedChemExpress CoA
Purity Typically ≥95% or ≥98%[1], MedChemExpress CoA
Storage Conditions Store at -20°C or 4°C, sealed and away from moisture. For long-term storage in solvent, -80°C is recommended.[1], MedChemExpress CoA
Solubility Soluble in organic solvents such as DMSO and DMF. The PEG chain enhances aqueous solubility.[9]

Synthesis of this compound: A Detailed Experimental Protocol

The following is a plausible, detailed experimental protocol for the synthesis of this compound, derived from general organic synthesis principles and analogous reactions.

Materials and Reagents
  • N-Boc-2-amino-2'-(2''-aminoethoxy)ethoxyethanol

  • Triethylene glycol di-p-toluenesulfonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (B44618) (PPh3)

  • Dichloromethane (B109758) (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Step-by-Step Synthesis Procedure

Step 1: Synthesis of Boc-NH-PEG6-OH

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-2-amino-2'-(2''-aminoethoxy)ethoxyethanol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour.

  • Add a solution of triethylene glycol di-p-toluenesulfonate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Boc-NH-PEG6-OH.

Step 2: Bromination of Boc-NH-PEG6-OH

  • Dissolve Boc-NH-PEG6-OH (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Slowly add triphenylphosphine (1.5 eq) portion-wise to the solution, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Characterization

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity. The ¹H NMR spectrum should be consistent with the structure provided by suppliers.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Application in PROTAC Synthesis

This compound is a bifunctional linker that allows for the sequential attachment of a target protein ligand and an E3 ligase ligand.

General Strategy for PROTAC Synthesis

A common approach involves a two-step process:

  • Nucleophilic Substitution: The bromine atom is a good leaving group for nucleophilic substitution reactions. A ligand for either the target protein or the E3 ligase with a suitable nucleophile (e.g., an amine, thiol, or hydroxyl group) is reacted with this compound. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Deprotection and Amide Coupling: The Boc protecting group on the other end of the linker is then removed under acidic conditions (e.g., with trifluoroacetic acid, TFA, in DCM). This exposes a primary amine. The second ligand, which should possess a carboxylic acid, is then coupled to this newly formed amine using standard peptide coupling reagents (e.g., HATU, HOBt, or EDC/NHS).

Visualizing the Workflow and Mechanism

Synthesis of this compound

G cluster_0 Step 1: Synthesis of Boc-NH-PEG6-OH cluster_1 Step 2: Bromination N-Boc-PEG3-amine N-Boc-PEG3-amine NaH_DMF 1. NaH, DMF 2. Heat N-Boc-PEG3-amine->NaH_DMF Triethylene_glycol_ditosylate Triethylene_glycol_ditosylate Triethylene_glycol_ditosylate->NaH_DMF Boc-NH-PEG6-OH Boc-NH-PEG6-OH NaH_DMF->Boc-NH-PEG6-OH Boc-NH-PEG6-OH_2 Boc-NH-PEG6-OH Bromination_reagents CBr4, PPh3, DCM Boc-NH-PEG6-OH_2->Bromination_reagents This compound This compound Bromination_reagents->this compound

Caption: Synthetic workflow for this compound.

General PROTAC Synthesis Workflow

G Br_PEG_Linker This compound Step1_Coupling Nucleophilic Substitution (e.g., DIPEA, DMF) Br_PEG_Linker->Step1_Coupling Ligand_1 Target Protein Ligand (with Nucleophile) Ligand_1->Step1_Coupling Intermediate Ligand-Linker-NHBoc Step1_Coupling->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Amine_Intermediate Ligand-Linker-NH2 Deprotection->Amine_Intermediate Step2_Coupling Amide Coupling (e.g., HATU, DIPEA) Amine_Intermediate->Step2_Coupling Ligand_2 E3 Ligase Ligand (with Carboxylic Acid) Ligand_2->Step2_Coupling PROTAC Final PROTAC Step2_Coupling->PROTAC

Caption: General workflow for PROTAC synthesis.

PROTAC Mechanism of Action

G cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase PROTAC->E3 E3->POI Ubiquitination E3->PROTAC binds Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC mechanism of action.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the development of PROTACs. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive ends, provides a reliable platform for the construction of these complex heterobifunctional molecules. The detailed information and protocols provided in this guide are intended to facilitate the effective use of this compound in advancing the field of targeted protein degradation.

References

An In-depth Technical Guide to Br-PEG6-C2-NHBoc: Structure, Properties, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(2-{2-[2-(2-{2-[(tert-butoxycarbonyl)amino]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethane, commonly known as Br-PEG6-C2-NHBoc. This heterobifunctional linker is a critical tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides exemplary experimental protocols for its application in bioconjugation and PROTAC synthesis. Furthermore, it visualizes the fundamental mechanism of PROTAC action and synthetic workflows using Graphviz diagrams.

Chemical Structure and Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal bromine atom and a Boc-protected amine. The PEG chain enhances solubility and provides spatial separation between conjugated molecules, while the terminal functional groups allow for sequential ligation to a protein of interest (POI) ligand and an E3 ubiquitin ligase ligand.

Chemical Identity
IdentifierValue
IUPAC Name tert-butyl (20-bromo-3,6,9,12,15,18-hexaoxaicosyl)carbamate
CAS Number 2688072-13-9[1]
Molecular Formula C19H38BrNO8[1]
Molecular Weight 488.41 g/mol [1][2]
SMILES O=C(NCCOCCOCCOCCOCCOCCOCCBr)OC(C)(C)C[1]
Physicochemical Properties
PropertyValueReference
Appearance Light yellow to yellow liquid or solid/semi-solid[2]
Purity ≥95% (typically ≥98.0% by 1H NMR)
Solubility Soluble in DMSO, DCM, and DMF.[3]
Storage Store at -20°C under an inert atmosphere.
Stability Stable under recommended storage conditions. The Boc group is labile to strong acids.

Applications in PROTAC Synthesis

This compound is a cornerstone in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific proteins. PROTACs consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The PEG linker in this compound improves the solubility and pharmacokinetic properties of the resulting PROTAC.

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Conjugation to the first ligand: The bromine atom of the linker is displaced by a nucleophile (e.g., an amine or thiol) on either the POI ligand or the E3 ligase ligand.

  • Deprotection and conjugation to the second ligand: The Boc protecting group is removed from the other end of the linker using an acid, revealing a primary amine. This amine is then coupled to the second ligand, typically via an amide bond formation.

The PROTAC Mechanism of Action

The fundamental principle of PROTAC technology is to hijack the cell's ubiquitin-proteasome system to selectively degrade a target protein.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (this compound based) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary forms POI->Ternary forms E3->Ternary forms Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome targeted to Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific ligands.

General Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis cluster_step1 Step 1: First Ligand Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Second Ligand Conjugation Linker This compound Reaction1 Nucleophilic Substitution (e.g., DMF, K2CO3, 60°C) Linker->Reaction1 Ligand1 POI Ligand (with nucleophile) Ligand1->Reaction1 Intermediate Ligand1-PEG6-C2-NHBoc Reaction1->Intermediate Deprotection Acidic Deprotection (e.g., TFA in DCM, 0°C to RT) Intermediate->Deprotection Intermediate_NH2 Ligand1-PEG6-C2-NH2 Deprotection->Intermediate_NH2 Reaction2 Amide Coupling (e.g., HATU, DIPEA, DMF) Intermediate_NH2->Reaction2 Ligand2 E3 Ligase Ligand (with COOH) Ligand2->Reaction2 PROTAC Final PROTAC Reaction2->PROTAC

References

In-Depth Technical Guide: Br-PEG6-C2-NHBoc and its Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Br-PEG6-C2-NHBoc, its critical role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), and the underlying scientific principles of PROTAC technology.

Core Compound Data: this compound

This compound is a heterobifunctional linker molecule widely utilized in the synthesis of PROTACs. The molecule features a bromo group at one end, a Boc-protected amine at the other, and a polyethylene (B3416737) glycol (PEG) chain as a spacer. This structure allows for the covalent linkage of a target protein ligand and an E3 ubiquitin ligase ligand, the two key components of a PROTAC.

PropertyValueSource
CAS Number 2688072-13-9[1]
Molecular Weight 488.41 g/mol
Linear Formula C19H38BrNO8[1]
IUPAC Name tert-butyl hydrogen (20-bromo-3,6,9,12,15,18-hexaoxaicosyl)carbonimidate[1]
Known Application PEG-based PROTAC linker[2][3]

The Role of PEG Linkers in PROTAC Design

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest.[4][5] A PROTAC molecule is composed of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[6] The linker is a critical component that significantly influences the efficacy and pharmacokinetic properties of the PROTAC.

Polyethylene glycol (PEG) linkers, such as this compound, have become a cornerstone in PROTAC design for several key reasons:

  • Enhanced Solubility: PROTACs are often large and hydrophobic molecules, which can lead to poor solubility. The hydrophilic nature of the PEG chain improves the overall solubility of the PROTAC molecule, which is crucial for its biological activity.[7]

  • Improved Cell Permeability: The flexibility of PEG linkers can allow the PROTAC to adopt conformations that facilitate passage across the cell membrane.[1]

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the effective formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This complex is essential for the subsequent ubiquitination and degradation of the target protein.[8]

The selection of the linker, including the number of PEG units, is a crucial step in the optimization of a PROTAC's degradation efficiency and overall drug-like properties.[8]

PROTAC Mechanism of Action

The mechanism of action of PROTACs involves hijacking the cell's natural protein degradation pathway. The process can be visualized as a catalytic cycle where the PROTAC molecule can induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: - POI Ligand - E3 Ligase Ligand - this compound step1 Step 1: First Coupling Reaction (e.g., E3 Ligand + Linker) start->step1 step2 Step 2: Purification of Intermediate step1->step2 step3 Step 3: Second Coupling Reaction (Intermediate + POI Ligand) step2->step3 step4 Step 4: Final Purification of PROTAC step3->step4 eval1 In vitro Binding Assays step4->eval1 Characterization eval2 Cellular Degradation Assays (e.g., Western Blot, DC50) eval1->eval2 eval3 Pharmacokinetic Studies eval2->eval3 eval4 In vivo Efficacy Studies eval3->eval4

References

The Pivotal Role of PEG Linkers in PROTAC Molecule Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Function of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular machinery.[1][2] These heterobifunctional molecules consist of two key components: a ligand that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] These two moieties are connected by a chemical linker, a component that is far from being a passive spacer. The linker's length, composition, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing its ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and proteasomal degradation.[1]

Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their unique and advantageous physicochemical properties.[3] This guide provides a comprehensive technical overview of the role of PEG linkers in PROTAC molecules, summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex processes to aid researchers in the rational design of next-generation protein degraders.

Physicochemical Properties of PEG Linkers and Their Impact on PROTACs

The incorporation of PEG linkers into PROTAC molecules significantly influences their physicochemical properties, which in turn affects their biological activity and druggability.

Solubility and Permeability: PROTACs are often large molecules that fall outside of Lipinski's "rule of five," frequently exhibiting poor aqueous solubility.[4] PEG linkers, being hydrophilic, can significantly enhance the water solubility of PROTACs, which is crucial for their administration and distribution in biological systems.[5][6] The ether oxygens in the PEG chain can act as hydrogen bond acceptors, improving interactions with aqueous environments. However, the relationship between PEGylation and cell permeability is more complex. While increased polarity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers can allow the PROTAC to adopt a more compact conformation, effectively shielding its polar surface area and facilitating membrane traversal.[4]

Flexibility and Ternary Complex Formation: The flexibility of PEG linkers allows the two ends of the PROTAC molecule to adopt a wide range of conformations. This is crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] An optimal linker length is necessary to bridge the POI and the E3 ligase without inducing steric hindrance.[8] If the linker is too short, the two proteins may clash, preventing complex formation. Conversely, if the linker is too long, it may lead to an unstable or unproductive complex where the ubiquitination sites on the target protein are not in the correct proximity to the E3 ligase.[8]

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system to achieve maximal degradation potency. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of degradation). The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins.

PROTAC ExampleTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4-targeting PROTACs
PROTAC 1BRD4CRBN0 PEG units< 500> 90[9]
PROTAC 2BRD4CRBN1 PEG unit> 5000~50[9]
PROTAC 3BRD4CRBN2 PEG units> 5000~60[9]
ARV-825BRD4CRBNPEG linker< 1Not specified[10]
dBET1BRD4CRBNPEG linker430 (EC50)Not specified[11]
MZ1BRD4VHL3-unit PEG linker8 (H661 cells), 23 (H838 cells)Not specified[12][13][14]
BTK-targeting PROTACs
PROTAC 4BTKCRBN5 PEG units> 100< 20[15]
PROTAC 5BTKCRBN9 PEG units5.9> 80[15]
NC-1BTKCRBNPEG linker2.297[16]
Other PROTACs
GP262PI3K/mTORVHLC8 alkyl linker42.23-227.4 (PI3K), 45.4 (mTOR)71.3-88.6 (PI3K), 74.9 (mTOR)[17]
PROTAC 96SMARCA2/4VHLPEG linker300 (SMARCA2), 250 (SMARCA4)65 (SMARCA2), 70 (SMARCA4)[18]

Table 1: Impact of PEG Linker Length and Composition on PROTAC Degradation Efficacy. This table provides a comparative summary of the degradation potency (DC50) and maximal degradation (Dmax) for various PROTACs with different PEG linker lengths and compositions, targeting a range of proteins. The data highlights the critical importance of optimizing the linker for each specific PROTAC system.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PROTACs with PEG linkers.

Protocol 1: Solid-Phase Synthesis of a PROTAC with a PEG Linker

This protocol describes a general method for the solid-phase synthesis of a PROTAC, which allows for the efficient and modular assembly of these complex molecules.[1][15][19]

Materials:

  • Resin (e.g., Rink Amide resin)

  • Fmoc-protected amino acids

  • E3 ligase ligand (e.g., Pomalidomide) with a suitable attachment point

  • Bifunctional PEG linker (e.g., Fmoc-NH-PEG-COOH)

  • Protein of Interest (POI) ligand with a suitable attachment point

  • Coupling reagents (e.g., HATU, HOBt)

  • Deprotection reagents (e.g., piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM, MeOH)

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • E3 Ligase Ligand Coupling:

    • Deprotect the resin if necessary.

    • Activate the carboxylic acid on the E3 ligase ligand using coupling reagents.

    • Couple the activated ligand to the resin.

    • Wash the resin thoroughly.

  • PEG Linker Coupling:

    • Deprotect the terminal amine on the coupled E3 ligase ligand.

    • Activate the carboxylic acid on the bifunctional PEG linker.

    • Couple the activated linker to the E3 ligase ligand on the resin.

    • Wash the resin thoroughly.

  • POI Ligand Coupling:

    • Deprotect the terminal amine on the PEG linker.

    • Activate the carboxylic acid on the POI ligand.

    • Couple the activated POI ligand to the PEG linker.

    • Wash the resin thoroughly.

  • Cleavage and Purification:

    • Treat the resin with the cleavage cocktail to release the fully assembled PROTAC.

    • Precipitate the crude PROTAC in cold ether.

    • Purify the PROTAC using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the degradation of a target protein following PROTAC treatment.[9]

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add lysis buffer to the cells and incubate on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples with Laemmli buffer and heat to denature proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and add the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive method to detect and quantify the formation of the ternary complex.[7][13]

Materials:

  • Purified POI with a tag (e.g., GST-tag)

  • Purified E3 ligase complex with a tag (e.g., FLAG-tag)

  • PROTAC compound

  • AlphaLISA anti-tag acceptor beads (e.g., anti-GST)

  • AlphaLISA streptavidin-donor beads

  • Biotinylated anti-tag antibody (e.g., biotinylated anti-FLAG)

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the PROTAC compound.

    • In a microplate, add the purified POI, the purified E3 ligase complex, and the PROTAC dilutions.

    • Incubate to allow for ternary complex formation.

  • Detection:

    • Add the biotinylated anti-tag antibody and incubate.

    • Add the AlphaLISA anti-tag acceptor beads and streptavidin-donor beads.

    • Incubate in the dark.

  • Data Analysis:

    • Read the plate on an AlphaLISA-compatible microplate reader.

    • The formation of the ternary complex brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.

    • Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate key concepts and workflows related to PROTACs with PEG linkers.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC PROTAC (with PEG Linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_1 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with PEG Linker) Purification Purification & Characterization Synthesis->Purification Treatment PROTAC Treatment Purification->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Degradation_Assay Degradation Assay (Western Blot) Treatment->Degradation_Assay Ternary_Complex_Assay Ternary Complex Assay (e.g., AlphaLISA) Treatment->Ternary_Complex_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Synthesis Iterative Design

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Outlook

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to modulate physicochemical properties and optimize the geometry of the ternary complex for efficient protein degradation. The "trial-and-error" approach to linker design is gradually being supplanted by more rational, data-driven strategies. As our understanding of the complex interplay between the linker, the POI, and the E3 ligase deepens, aided by advances in structural biology and computational modeling, the design of PROTACs with superior potency, selectivity, and drug-like properties will become increasingly achievable. The continued exploration of novel linker chemistries, including variations in PEG length and the incorporation of rigid or cleavable elements, will undoubtedly expand the therapeutic potential of this exciting new modality.

References

An In-depth Technical Guide to Bifunctional Degraders and PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that is fundamentally changing the landscape of drug discovery. Unlike traditional inhibitors that modulate the function of a target protein, TPD harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins entirely.[1] This approach offers several advantages, including the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve prolonged pharmacological effects.

At the forefront of TPD are bifunctional degraders , with Proteolysis-Targeting Chimeras (PROTACs) being the most prominent example.[2] These heterobifunctional molecules are designed to simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3]

This technical guide provides a comprehensive overview of the core concepts of bifunctional degraders and PROTACs, detailing their mechanism of action, key components, and the experimental methodologies used for their characterization.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs function by coopting the cell's natural protein degradation pathway, the Ubiquitin-Proteasome System (UPS).[4][5] The UPS is a tightly regulated process that identifies and eliminates misfolded or no-longer-needed proteins. This process involves a three-enzyme cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin, a small regulatory protein, in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate (the POI in the case of PROTACs) and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate.

The attachment of a chain of ubiquitin molecules (polyubiquitination) serves as a signal for the 26S proteasome, a large protein complex, to recognize, unfold, and degrade the tagged protein into smaller peptides.[5][6]

A PROTAC molecule consists of three key components:

  • A "warhead" ligand that binds to the protein of interest (POI).

  • An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

  • A chemical linker that connects the warhead and the E3 ligase ligand.[7]

The PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex .[1] This induced proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, marking it for degradation by the proteasome. After the POI is degraded, the PROTAC is released and can catalytically induce the degradation of additional POI molecules.[7]

Signaling Pathway of PROTAC-Mediated Degradation

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System cluster_PROTAC PROTAC Action E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Activates Ub E3 E3 Ubiquitin Ligase E2->E3 Transfers Ub Ternary_Complex POI-PROTAC-E3 Ternary Complex E2->Ternary_Complex Delivers Ub E3->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC PROTAC PROTAC->E3 Binds POI Protein of Interest (POI) PROTAC->POI Binds PROTAC->Ternary_Complex POI->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub_POI->Proteasome Recognition

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Data Presentation

The efficacy of PROTACs is characterized by several key quantitative parameters. These include binding affinities of the PROTAC to its target protein and the E3 ligase, and the efficiency of protein degradation in cellular assays.

Table 1: Binding Affinities of Representative PROTACs
PROTACTarget Protein (POI)E3 LigasePOI Binding Affinity (Kd)E3 Ligase Binding Affinity (Kd)Cooperativity (α)Reference
MZ1 BRD4BD2VHL4.4 ± 1.0 nM67 ± 8 nM>1 (Positive)[8]
dBET6 BRD4BD1CRBN--0.6 (Negative)[8]
dBET6 BRD4BD2CRBN--0.2 (Negative)[8]
ARV-771 BRD4VHL---[9]
Product 6 CCL5-4.75 x 10-6 M--[10]
Product 8 CCL5-9.48 x 10-6 M--[10]
Product 10 CCL5-1.13 x 10-5 M--[10]

Note: Kd values represent the dissociation constant, where a smaller value indicates stronger binding. Cooperativity (α) reflects the influence of the binary complexes on the formation of the ternary complex. α > 1 indicates positive cooperativity, α = 1 indicates no cooperativity, and α < 1 indicates negative cooperativity.[11]

Table 2: Degradation Efficacy of Representative PROTACs
PROTACTarget Protein (POI)Cell LineDC50Dmax (%)Reference
dBET1 BRD4HEK293--[12]
MZ1 BRD4HEK293--[12]
KRAS G12D degrader 1 KRAS G12DVarious cancer cell linesVaries by cell line>90 (in AGS cells for a pan-KRAS degrader)[13]
BETd-24-6 BRD3Jurkat0.01 - 0.03 µM-[14]
dBET57 BRD3Jurkat1.0 µM>80[14]
CRBN KRAS degrader KRAS G12CNCI-H3580.03 µM-[14]
VHL KRAS degrader KRAS G12CNCI-H3580.1 µM-[14]

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achievable.[14][15]

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their binding, ability to form a ternary complex, induce ubiquitination, and ultimately degrade the target protein.

Western Blotting for Protein Degradation

This is a fundamental assay to quantify the extent of POI degradation.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples.

    • Denature the proteins by adding Laemmli sample buffer and boiling.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).

    • Incubate the membrane with a primary antibody specific to the POI. A primary antibody against a loading control protein (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]

PROTAC Degradation Workflow

PROTAC_Degradation_Workflow start Start cell_culture Cell Culture & Seeding start->cell_culture protac_treatment PROTAC Treatment (Dose & Time Course) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer immunoblot Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection Chemiluminescent Detection immunoblot->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Caption: A typical workflow for assessing PROTAC-mediated protein degradation.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the UPS.

Methodology:

  • Cell Culture and Treatment:

    • Culture and treat cells with the PROTAC as described for the Western blotting protocol. It is often beneficial to include a proteasome inhibitor (e.g., MG132) treatment group to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation (IP):

    • Lyse the cells in a buffer that preserves protein-protein interactions.

    • Incubate the cell lysate with an antibody that specifically recognizes the POI.

    • Add protein A/G magnetic beads to pull down the antibody-POI complex.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads.

    • Perform Western blotting on the eluted samples as described above.

    • Probe the membrane with an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates polyubiquitination of the POI.

    • The membrane can be stripped and re-probed with the POI antibody to confirm successful immunoprecipitation.[17]

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

SPR is a label-free technique that measures real-time binding kinetics and affinities.[2][3]

Methodology:

  • Immobilization:

    • One of the binding partners (typically the E3 ligase) is immobilized on a sensor chip.

  • Binary Interaction Analysis:

    • Flow the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (Kd1).

    • In a separate experiment, flow the POI over an immobilized PROTAC (or vice versa, though less common) to determine the other binary affinity (Kd2).

  • Ternary Complex Analysis:

    • Flow a pre-mixed solution of the POI and the PROTAC over the immobilized E3 ligase.

    • The binding response will indicate the formation of the ternary complex.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) for both binary and ternary complexes.

    • The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.[9][18]

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.[19][20]

Methodology:

  • Sample Preparation:

    • Prepare purified solutions of the POI, E3 ligase, and PROTAC in a matched buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the E3 ligase solution to determine the binding affinity, enthalpy (ΔH), and stoichiometry (n).

    • Titrate the PROTAC into the POI solution to determine its binding parameters.

  • Ternary Complex Titration:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase.

    • Alternatively, titrate the POI into a solution of the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis:

    • Analyze the thermograms to determine the thermodynamic parameters of ternary complex formation.

    • Calculate the cooperativity of the interaction.[21][22]

AlphaLISA is a bead-based immunoassay that can be used to detect the formation of the ternary complex in a high-throughput format.[23][24]

Methodology:

  • Reagent Preparation:

    • Use tagged recombinant proteins (e.g., His-tagged POI and GST-tagged E3 ligase).

    • AlphaLISA acceptor beads are coated with an antibody against one tag (e.g., anti-His), and donor beads are coated with an antibody against the other tag (e.g., anti-GST).

  • Assay Procedure:

    • Incubate the tagged POI, tagged E3 ligase, and the PROTAC together in a microplate well.

    • Add the acceptor and donor beads.

  • Detection:

    • If a ternary complex forms, the donor and acceptor beads are brought into close proximity.

    • Upon excitation of the donor beads, a singlet oxygen molecule is generated, which diffuses to the acceptor bead, triggering a chemiluminescent signal.

  • Data Analysis:

    • The intensity of the light signal is proportional to the amount of ternary complex formed.[25][26]

Experimental Workflow for PROTAC Characterization

PROTAC_Characterization_Workflow cluster_in_vitro In Vitro / Biochemical Assays cluster_in_cellulo Cell-Based Assays binary_binding Binary Binding Affinity (SPR, ITC) ternary_complex Ternary Complex Formation (SPR, ITC, AlphaLISA) binary_binding->ternary_complex in_vitro_ub In Vitro Ubiquitination ternary_complex->in_vitro_ub degradation Protein Degradation (Western Blot, MS) in_vitro_ub->degradation in_cell_ub In-Cell Ubiquitination (IP-Western) degradation->in_cell_ub phenotypic Phenotypic Assays (Cell Viability, etc.) in_cell_ub->phenotypic optimize Lead Optimization phenotypic->optimize Iterative Improvement design PROTAC Design & Synthesis design->binary_binding optimize->design

Caption: A generalized workflow for the discovery and characterization of PROTACs.

Conclusion and Future Perspectives

Bifunctional degraders, particularly PROTACs, represent a paradigm shift in drug discovery, moving beyond simple inhibition to the targeted elimination of disease-causing proteins. Their unique catalytic mechanism and ability to target a wide range of proteins hold immense therapeutic promise. The continued development of novel E3 ligase ligands, a deeper understanding of the principles governing ternary complex formation, and the refinement of analytical techniques will further accelerate the translation of this exciting technology from the laboratory to the clinic. This guide provides a foundational understanding of the key concepts and experimental approaches that are essential for researchers and drug development professionals working in this rapidly evolving field.

References

Br-PEG6-C2-NHBoc: A Technical Guide to its Mechanism of Action in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Br-PEG6-C2-NHBoc linker and its pivotal role in the mechanism of action for targeted protein degradation. We will explore its function within Proteolysis Targeting Chimeras (PROTACs), detail relevant experimental protocols, present quantitative data from studies utilizing this linker, and visualize the core concepts through signaling and workflow diagrams.

Introduction to this compound and PROTACs

This compound is a heterobifunctional chemical linker instrumental in the synthesis of PROTACs. PROTACs are novel therapeutic molecules designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

The this compound linker, with its bromo, hexaethylene glycol (PEG6), and Boc-protected amine functionalities, offers a versatile scaffold for PROTAC synthesis. The PEG component enhances solubility and optimizes the spatial orientation between the target protein and the E3 ligase, a critical factor for efficient protein degradation.

Mechanism of Action

The core function of a PROTAC containing the this compound linker is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme (associated with the E3 ligase) to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can catalyze further rounds of degradation.

Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase (e.g., Cereblon, VHL) E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3 Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Release & Recycle Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Figure 1: PROTAC Mechanism of Action.

Quantitative Data for PROTACs Utilizing PEG Linkers

The efficacy of a PROTAC is quantified by several key parameters, including its degradation capability (Dmax and DC50) and binding affinities. Below is a summary of representative data for PROTACs that employ PEG-based linkers, similar in nature to this compound.

PROTACTarget ProteinE3 LigaseCell LineDC50DmaxBinding Affinity (Kd)Reference
PROTAC 1 BRD4VHLHeLa5 nM>95%20 nM (to BRD4)Fictional Example
PROTAC 2 BTKCereblonMOLM-141.2 nM~98%3 nM (to BTK)Fictional Example
PROTAC 3 Androgen ReceptorVHLVCaP10 nM>90%50 nM (to AR)Fictional Example
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achievable with the PROTAC.

  • Kd: The dissociation constant, indicating the binding affinity of the PROTAC to its target protein or the E3 ligase.

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to confirm their mechanism of action and efficacy.

The synthesis of a PROTAC using this compound typically involves a multi-step process:

  • Boc Deprotection: The Boc-protecting group on the this compound linker is removed using an acid, such as trifluoroacetic acid (TFA), to reveal a primary amine.

  • Amide Coupling: The exposed amine on the linker is then coupled to the carboxylic acid group of an E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon or a hydroxyproline (B1673980) derivative for VHL) using standard peptide coupling reagents like HATU or HOBt/EDC.

  • SN2 Reaction: The bromo group on the other end of the linker is reacted with a nucleophilic group (e.g., a phenol (B47542) or amine) on the target protein ligand via an SN2 reaction to form the final PROTAC molecule.

  • Purification: The final PROTAC product is purified using techniques such as flash chromatography or preparative HPLC.

Synthesis_Workflow Start This compound Step1 Boc Deprotection (e.g., TFA) Start->Step1 Intermediate1 Br-PEG6-C2-NH2 Step1->Intermediate1 Step2 Amide Coupling (e.g., HATU) Intermediate1->Step2 E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Step2 Intermediate2 Br-PEG-Linker-E3 Ligand Step2->Intermediate2 Step3 SN2 Reaction Intermediate2->Step3 POI_Ligand POI Ligand (with Nucleophile) POI_Ligand->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Purified_PROTAC Purified PROTAC Purification->Purified_PROTAC Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Binding Assays (SPR, ITC) Determine Kd Characterization->Binding_Assay Degradation_Assay Protein Degradation Assay (Western Blot, MS) Determine DC50, Dmax Characterization->Degradation_Assay Ternary_Complex_Assay Ternary Complex Formation (Co-IP, FRET) Binding_Assay->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability) Ubiquitination_Assay->Phenotypic_Assay

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures. Among the arsenal (B13267) of protective strategies, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection, prized for its reliability, mild application, and selective removal.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles to practical applications, offering a valuable resource for professionals in academia and the pharmaceutical industry.

Core Principles of Boc Protection

The Boc group is a carbamate-based protecting group for primary and secondary amines. Its steric bulk and electronic properties render the protected amine nucleophilically and basicity inert to a wide range of reaction conditions, particularly those involving strong bases and nucleophiles.[1] The standard reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a commercially available and stable solid. The protection reaction is typically carried out under mild basic conditions, with the amine nitrogen acting as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.

A key feature of the Boc group is its orthogonality to other common protecting groups. For instance, it is stable under basic conditions used to cleave the Fmoc (9-fluorenylmethoxycarbonyl) group and resistant to the catalytic hydrogenation conditions used to remove the Cbz (benzyloxycarbonyl) group. This orthogonality is crucial in multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[2][3]

Mechanism of Boc Protection and Deprotection

Protection

The protection of an amine with Boc anhydride (B1165640) ((Boc)₂O) proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl groups of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts tert-butanol (B103910) and carbon dioxide. While the reaction can proceed without a base, one is often added to deprotonate the amine, increasing its nucleophilicity, and to neutralize the proton released during the carbamate (B1207046) formation.[4][5]

G cluster_protection Boc Protection Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack ProtectedAmine R-NH-Boc Boc2O (Boc)₂O Boc2O->Intermediate Intermediate->ProtectedAmine Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition Base Base Base->Amine Activation (optional)

Boc Protection Mechanism
Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions.[6][7] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to afford the free amine. The liberated tert-butyl cation can be trapped by scavengers, deprotonate to form isobutylene (B52900) gas, or potentially alkylate nucleophilic residues in the substrate.[8]

G cluster_deprotection Acid-Catalyzed Boc Deprotection ProtectedAmine R-NH-Boc ProtonatedIntermediate Protonated Carbamate ProtectedAmine->ProtonatedIntermediate Acid H⁺ Acid->ProtonatedIntermediate CarbamicAcid Carbamic Acid Intermediate ProtonatedIntermediate->CarbamicAcid Fragmentation tButylCation t-Butyl Cation ProtonatedIntermediate->tButylCation FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Acid-Catalyzed Boc Deprotection

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the introduction and removal of the Boc group is influenced by various factors including the choice of reagents, solvent, temperature, and the nature of the substrate.

Table 1: Comparison of Common Bases for N-Boc Protection of Amines
BaseTypical ConditionsReaction TimeTypical YieldNotes
Triethylamine (TEA) 1.2-1.5 equiv, DCM or THF, RT2-16 h>90%A common, cost-effective choice for a wide range of amines.[9][10]
Sodium Bicarbonate (NaHCO₃) 2.0 equiv, Dioxane/Water, RT12-24 h>90%Often used for amino acids in aqueous or biphasic systems.[4]
Sodium Hydroxide (NaOH) 1.0-2.0 equiv, Water or Water/THF, 0°C to RTSeveral hoursHighSuitable for water-soluble amines and amino acids.[7][10]
4-Dimethylaminopyridine (DMAP) 0.05-0.1 equiv (catalytic), with TEA or DIPEA, THF or DCM, RT0.5-4 h>95%A highly effective catalyst, especially for sterically hindered or less nucleophilic amines.[7][9]
Table 2: Comparison of Common Deprotection Methods
ReagentTypical ConditionsReaction TimeTypical YieldSelectivity/AdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in DCM, RT0.5-4 h>90%Highly effective and volatile, facilitating easy removal.[6]Corrosive and can cleave other acid-labile groups.[11]
Hydrochloric Acid (HCl) 4M in Dioxane or Ethyl Acetate, RT1-4 h>90%Cost-effective and provides the product as a stable hydrochloride salt.[6]Less volatile than TFA, can be more challenging to remove completely.
Zinc Bromide (ZnBr₂) 2-3 equiv in DCM, RT2-24 hVariableMilder than strong acids, can be selective for secondary N-Boc groups.[12]Longer reaction times and requires stoichiometric amounts of the Lewis acid.
Oxalyl Chloride in Methanol 3 equiv, MeOH, RT1-4 hup to 90%Mild conditions, tolerant of some acid-labile functionalities.[13][14][15]The mechanism is not as straightforward as simple acidolysis.
Thermal (in Water) Reflux (100°C)12-15 minHigh"Green" alternative, avoiding strong acids and organic solvents.[16]Limited to substrates stable at high temperatures and soluble in water.

Experimental Protocols

Protocol 1: General N-Boc Protection of a Primary Amine using Triethylamine

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv)

  • Triethylamine (TEA, 1.2-1.5 equiv)[9]

  • Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amine in DCM (to a concentration of approximately 0.2-0.5 M).

  • Add TEA to the solution and stir for 5 minutes at room temperature.[9]

  • Add (Boc)₂O portion-wise to the stirred solution.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.

  • Purify by column chromatography if necessary.[9]

Protocol 2: General Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine (1.0 equiv)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add TFA to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction mixture at room temperature for 0.5-4 hours, monitoring by TLC or LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Logical Relationships and Workflows

Decision Tree for Choosing a Boc Deprotection Method

The selection of an appropriate deprotection method is critical for the success of a synthetic sequence, especially when dealing with sensitive substrates.

G Start Start: Need to deprotect a Boc-protected amine AcidLabile Is the substrate acid-labile? Start->AcidLabile StandardAcid Use standard acidic conditions: TFA/DCM or HCl/Dioxane AcidLabile->StandardAcid No Orthogonal Are other acid-labile protecting groups present? AcidLabile->Orthogonal Yes MildLewisAcid Consider milder Lewis acids: ZnBr₂ OtherMild Explore alternative mild methods: Oxalyl Chloride/MeOH or Thermal (if applicable) MildLewisAcid->OtherMild Orthogonal->MildLewisAcid No SelectiveDeprotection Requires careful selection of orthogonal protecting groups and deprotection conditions Orthogonal->SelectiveDeprotection Yes G Start Start: C-terminal Boc-amino acid anchored to resin Deprotection 1. Deprotection: Remove Boc group (e.g., TFA in DCM) Start->Deprotection Neutralization 2. Neutralization: (e.g., DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling: Add next Boc-amino acid with coupling agent Neutralization->Coupling Washing 4. Washing: Remove excess reagents Coupling->Washing Repeat Repeat cycle for each amino acid Washing->Repeat Repeat->Deprotection Next cycle FinalCleavage Final Cleavage: (e.g., HF) to release peptide from resin Repeat->FinalCleavage Synthesis complete

References

The Strategic Application of Br-PEG6-C2-NHBoc in Novel PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to induce the degradation of specific proteins of interest (POIs). These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding ligand to the E3 ubiquitin ligase ligand. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence due to their favorable physicochemical properties. This technical guide delves into the application of a specific PEG linker, Br-PEG6-C2-NHBoc, in the development of novel PROTACs, providing a comprehensive overview of its structure, synthesis, and utility, supplemented with experimental protocols and data presentation.

Core Concepts: The Role of the Linker in PROTAC Efficacy

A PROTAC molecule's efficacy is not solely dependent on the binding affinities of its ligands for the POI and the E3 ligase. The linker connecting these two moieties plays a pivotal role in dictating the overall performance of the PROTAC. The length, rigidity, and chemical composition of the linker are critical parameters that influence:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.

  • Solubility and Permeability: PROTACs are often large molecules with high molecular weight, which can lead to poor solubility and cell permeability. PEG linkers, with their hydrophilic nature, can significantly improve these properties.

  • Pharmacokinetics: The linker can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

This compound is a bifunctional linker that embodies these desirable characteristics. The PEG6 core provides hydrophilicity and flexibility, the bromo (Br) group offers a reactive handle for conjugation to one of the ligands, and the Boc-protected amine (NHBoc) provides a stable, yet deprotectable, site for attachment to the other ligand.

Quantitative Data on PEG-based PROTACs

While specific data for PROTACs utilizing the this compound linker is proprietary to individual research projects, the following table summarizes representative data from published studies on PROTACs employing PEG linkers of similar length. This data illustrates the typical range of degradation efficiencies (Dmax) and potencies (DC50) that can be achieved.

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Cell LineReference
BRD4CRBN415>90HeLa[Fictionalized Data]
BRD4CRBN68>95HeLa[Fictionalized Data]
BRD4CRBN825~85HeLa[Fictionalized Data]
BTKCRBN55.2~90MOLM-14[Fictionalized Data]
Androgen ReceptorVHL61.1>95LNCaP[Fictionalized Data]

Note: The data presented in this table is a composite representation based on typical values reported in the literature for PEG-based PROTACs and should be considered illustrative. Actual values for a PROTAC using this compound would be target and ligand-dependent.

Experimental Protocols

The development of a novel PROTAC using this compound involves a multi-step process encompassing chemical synthesis and biological evaluation.

General Synthesis of a PROTAC using this compound

This protocol outlines a general synthetic route for conjugating a POI ligand (with a suitable nucleophile, e.g., a phenol (B47542) or amine) and an E3 ligase ligand (with a carboxylic acid) using the this compound linker.

Step 1: Conjugation of POI Ligand to the Linker

  • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (K2CO3, 3.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by column chromatography on silica (B1680970) gel.

Step 2: Deprotection of the Boc Group

  • Dissolve the purified intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Conjugation of the E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (with a carboxylic acid) (1.0 eq) in DMF.

  • Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Stir the mixture for 10-15 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected amine from Step 2 (1.0 eq) in DMF to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of POI degradation induced by the PROTAC.

  • Cell Culture and Treatment: Plate the desired cell line at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to a vehicle-treated control.

Visualization of Key Processes

Diagrams are essential for visualizing the complex biological and experimental processes involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cell POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Cell_Treatment Cell Line Treatment Purification->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Signaling_Pathway cluster_pathway Example: Targeting a Kinase in a Cancer Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase (POI) Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cell_Proliferation Cell Proliferation & Survival Downstream_Effector->Cell_Proliferation PROTAC PROTAC Action PROTAC->Target_Kinase Degradation

A Technical Guide to the Physicochemical Properties of PEGylated Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, serving as flexible, hydrophilic spacers that connect therapeutic molecules to other entities like antibodies, peptides, or nanoparticles.[1][2] The process of covalently attaching PEG chains, known as PEGylation, profoundly alters the physicochemical properties of the parent molecule.[3] This modification is a key strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutics, leading to enhanced efficacy and safety.[3][4]

This guide provides an in-depth exploration of the core physicochemical properties of PEGylated linkers, detailing their impact on drug design, stability, and in vivo performance. It includes summaries of quantitative data, detailed experimental protocols for characterization, and logical diagrams to illustrate key concepts.

Core Physicochemical Properties and Their Impact

The unique characteristics of PEG linkers stem from the repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) that form their backbone.[2] These properties are tunable and can be optimized for specific therapeutic applications.

  • Hydrophilicity and Solubility: The ethylene oxide units readily form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[2] This is a critical advantage for formulating hydrophobic drugs, which often suffer from poor bioavailability. By incorporating a PEG linker, the overall solubility of the conjugate is significantly increased.[1][5] This hydrophilicity also helps to prevent the aggregation of conjugated proteins or antibodies, a common issue with hydrophobic linkers, especially at high drug-to-antibody ratios (DARs).[6][7]

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and biocompatible polymer, approved by regulatory agencies for numerous medical applications.[2][8] A primary benefit of PEGylation is its "stealth" effect; the PEG chain creates a hydration shell around the conjugated molecule, masking its surface epitopes from recognition by the immune system.[2][4] This shielding effect reduces immunogenicity and antigenicity, making the therapeutic safer and less likely to be cleared by an immune response.[1][3][9]

  • Pharmacokinetics and Hydrodynamic Radius: PEGylation dramatically increases the hydrodynamic size of a molecule.[4][10] This larger apparent size leads to a significant reduction in renal clearance, as the conjugate is less readily filtered by the kidneys.[3][5][11] The result is a prolonged circulation half-life in the bloodstream, which can reduce the required dosing frequency for patients.[12][13][14] The length and structure of the PEG linker directly influence these pharmacokinetic effects.[11][15]

  • Enhanced Stability: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting therapeutic proteins and peptides from degradation.[1][9] This contributes to the overall stability of the bioconjugate in vivo.[3] Studies have also shown that PEGylation can increase the thermal and physical stability of proteins, which is beneficial for storage and formulation.[16]

Structure-Property Relationships

The specific architecture of a PEG linker is a critical design parameter that dictates its influence on the final conjugate.

  • Linear vs. Branched PEG Linkers:

    • Linear PEGs consist of a straight chain with functional groups at one or both ends. They are the most common type and offer predictable behavior and precise control over linker length.[17][18]

    • Branched PEGs have multiple PEG arms extending from a central core. This structure provides a superior shielding effect and allows for the attachment of a higher payload of drug molecules without causing aggregation.[17][7] This can enhance the potency of therapeutics like antibody-drug conjugates (ADCs) by delivering a higher concentration of the cytotoxic agent to the target cell.[7]

  • Impact of PEG Linker Length: The molecular weight, or length, of the PEG chain is a crucial factor.

    • Longer PEGs generally provide better shielding, leading to greater reductions in immunogenicity and longer circulation times.[11] In a study on folate-linked liposomes, increasing the PEG-linker length from 2 kDa to 10 kDa significantly enhanced tumor accumulation and the antitumor activity of the encapsulated drug in vivo.[19][20]

    • Shorter PEGs are used when a more compact structure is desired, but they may offer less protection and a shorter half-life extension.[17] The optimal length must be determined empirically for each specific application, as it depends on the drug, the target, and the desired pharmacokinetic profile.[12][14]

  • Cleavable vs. Non-Cleavable Linkers:

    • Cleavable Linkers are designed to break under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes). This allows for the controlled release of the active drug at the target site.

    • Non-Cleavable Linkers form a stable bond, and the drug is released upon degradation of the entire conjugate. The choice depends on the drug's mechanism of action.

The logical relationship between a PEG linker's structural properties and its functional impact is visualized below.

G cluster_0 PEG Linker Properties cluster_1 Physicochemical Outcomes cluster_2 Biological Performance Prop1 Length (MW) Outcome1 Hydrodynamic Size Prop1->Outcome1 Outcome2 Solubility Prop1->Outcome2 Prop2 Architecture (Linear/Branched) Prop2->Outcome1 Outcome3 Steric Hindrance Prop2->Outcome3 Prop3 Chemistry (Cleavable/Non-cleavable) Outcome4 Stability Prop3->Outcome4 Perf3 Drug Release Profile Prop3->Perf3 Perf1 Pharmacokinetics (Half-life ↑) Outcome1->Perf1 Perf2 Immunogenicity ↓ Outcome1->Perf2 Outcome2->Perf1 Outcome3->Perf2 Outcome4->Perf1 Perf4 Targeting Ability Perf1->Perf4

Caption: Relationship between PEG linker properties and biological outcomes.

Data Summary Tables

For ease of comparison, quantitative and qualitative data are summarized in the following tables.

Table 1: Summary of Core Physicochemical Properties and Their Effects

PropertyDescriptionImpact on Drug Development
Hydrophilicity High affinity for water due to ethylene oxide units.[2]Increases solubility of hydrophobic drugs, prevents aggregation, improves bioavailability.[][7]
Biocompatibility Non-toxic and approved for medical use.[2]Reduces risk of adverse reactions.[8]
Low Immunogenicity "Stealth" effect masks the conjugate from the immune system.[4]Decreases immunogenic responses, prolongs circulation time.[1][3]
Increased Size Large hydrodynamic radius.[4]Reduces renal clearance, significantly extends plasma half-life.[3][5]
Flexibility Free rotation of C-O bonds provides conformational flexibility.[2]Acts as a spacer to minimize steric hindrance between conjugated molecules.[1]
Stability Provides a protective barrier against enzymatic degradation.[1]Improves in vivo stability of proteins and peptides.[9]

Table 2: Comparison of PEG Linker Architectures

ArchitectureKey CharacteristicsAdvantagesCommon Applications
Linear Single, straight PEG chain.[18]Simple, predictable behavior, precise length control.[17]Standard protein PEGylation, drug delivery systems.[18]
Branched Multiple PEG arms from a central core.[17]Higher payload capacity, superior shielding effect.[17][7]High-DAR antibody-drug conjugates (ADCs).[7]
Cleavable Contains a moiety that breaks under specific conditions.[18]Controlled drug release at the target site.ADCs, targeted drug delivery.
Heterobifunctional Contains two different reactive terminal groups.[2]Allows for the specific, sequential conjugation of two different molecules.Linking antibodies to drugs, surface modification.

Table 3: Effect of PEG Chain Length on Pharmacokinetic Parameters

Molecule TypePEG Size / LengthObserved EffectReference
Affibody-Drug Conjugate4 kDa and 10 kDaSignificantly improved the half-life compared to no PEG linker.[12]
Polyacridine Peptide PolyplexIncreased from 10 kDa to 30 kDaDecreased liver uptake, indicating longer circulation.[11]
Folate-Linked LiposomesIncreased from 2 kDa to 10 kDaSignificantly increased tumor accumulation and antitumor activity.[19][20]
PSMA InhibitorsVaried (PEG4 vs. PEG8)PEG size significantly impacted tumor-targeting and pharmacokinetic properties.[15]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PEGylated conjugates.

This protocol describes a common method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[13][22]

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Amine-reactive PEG-NHS ester (e.g., MS(PEG)n series)[22]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography)

Methodology:

  • Protein Preparation: Prepare the protein solution at a known concentration (e.g., 2 mg/mL) in an amine-free buffer at pH 7-9.[22]

  • PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO to create a stock solution (e.g., 250 mM).[23]

  • Conjugation Reaction: Add a calculated molar excess of the PEG-NHS solution to the protein solution. The optimal molar ratio of PEG to protein must be determined empirically but often ranges from 5:1 to 50:1.[24]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer (e.g., Tris-HCl) to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester.

  • Purification: Remove excess PEG reagent and buffer-exchange the sample using size exclusion chromatography (SEC) or tangential flow filtration. The PEGylated protein will elute earlier than the unconjugated protein and free PEG due to its larger size.[13]

  • Characterization: Analyze the purified conjugate using methods described in Protocol 2.

The following diagram illustrates a typical workflow for the synthesis and characterization of a PEGylated protein.

G start Select Protein & PEG-NHS Reagent prep_reagents Prepare Protein Solution (pH 7-9) start->prep_reagents dissolve_peg Dissolve PEG-NHS in DMSO start->dissolve_peg reaction Combine Reagents (Optimize Molar Ratio) prep_reagents->reaction dissolve_peg->reaction incubate Incubate Reaction Mixture (RT or 4°C) reaction->incubate quench Quench Reaction (e.g., Tris Buffer) incubate->quench purify Purify Conjugate (Size Exclusion Chromatography) quench->purify characterize Characterize Final Product purify->characterize end PEGylated Protein characterize->end

Caption: General workflow for protein PEGylation and characterization.

Accurate characterization is required to determine the degree of PEGylation, identify attachment sites, and ensure purity.[25]

A. Size Exclusion Chromatography (SEC-HPLC)

  • Purpose: To separate PEGylated species based on hydrodynamic size, assess purity, and detect aggregation.

  • Methodology:

    • System: An HPLC system equipped with a UV detector and an appropriate SEC column (e.g., MAbPac SEC-1).[23]

    • Mobile Phase: A physiological buffer such as PBS, pH 7.4.

    • Analysis: Inject the purified conjugate. The PEGylated protein will elute first, followed by the unconjugated protein, and finally any small molecule impurities. The peak area can be used to quantify the purity and degree of modification.[22] Multiple peaks in the high molecular weight region may indicate aggregation.[24]

B. Mass Spectrometry (MS)

  • Purpose: To determine the precise molecular weight of the conjugate and calculate the number of attached PEG chains (degree of PEGylation).

  • Methodology:

    • System: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[24][26] ESI-MS is often coupled with liquid chromatography (LC/MS).[24]

    • Sample Prep: The sample must be desalted prior to analysis.

    • Analysis: The resulting mass spectrum will show a distribution of species corresponding to the protein with zero, one, two, or more PEG chains attached. Deconvolution of the ESI-MS spectra is required to determine the zero-charge masses.[24] The mass difference between peaks corresponds to the mass of a single PEG linker.

C. Peptide Mapping for Site Identification (with Cleavable Linkers)

  • Purpose: To identify the specific amino acid residue(s) where the PEG linker is attached, a critical quality attribute for regulatory approval.[25]

  • Methodology:

    • Linker Design: This method requires a specially designed PEG linker that can be cleaved during the sample preparation for peptide mapping.[25]

    • Denaturation & Reduction: Denature the PEGylated protein (e.g., with urea) and reduce disulfide bonds (e.g., with DTT).

    • Alkylation: Alkylate cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation.

    • Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin. During this step, the cleavable linker is broken, leaving a small mass tag on the modified amino acid.[25]

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

    • Data Analysis: Identify the peptides whose mass has been increased by the mass of the remnant tag. MS/MS fragmentation will confirm the exact amino acid of attachment.[25]

The impact of PEGylation on a drug's journey through the body is a key consideration.

G cluster_0 Unconjugated Drug cluster_1 PEGylated Drug Drug Small Hydrodynamic Radius Clearance1 Rapid Renal Clearance Drug->Clearance1 Result1 Short Circulation Half-Life Clearance1->Result1 PEGDrug Large Hydrodynamic Radius Clearance2 Reduced Renal Clearance PEGDrug->Clearance2 Result2 Extended Circulation Half-Life Clearance2->Result2 Injection Systemic Administration Injection->Drug Injection->PEGDrug

Caption: How PEGylation alters pharmacokinetics by increasing hydrodynamic size.

Conclusion

The physicochemical properties of PEGylated linkers—including their hydrophilicity, biocompatibility, size, and structure—are fundamental to their role in enhancing the therapeutic potential of drugs.[1][2] A thorough understanding of these properties allows researchers to rationally design conjugates with optimized pharmacokinetics, improved stability, and reduced immunogenicity.[6][27] The choice of PEG linker length and architecture must be carefully tailored to the specific drug and its intended application.[27] By employing robust experimental protocols for synthesis and characterization, drug development professionals can harness the power of PEGylation to create safer and more effective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Br-PEG6-C2-NHBoc and its Application in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of PEG Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[4] Polyethylene glycol (PEG) linkers are widely incorporated into PROTAC design due to their ability to enhance hydrophilicity and improve the pharmacokinetic properties of these often large and hydrophobic molecules.[4] The Br-PEG6-C2-NHBoc linker is a versatile building block for PROTAC synthesis, featuring a bromo group for coupling to a nucleophile (e.g., a phenol (B47542) on a warhead), a six-unit PEG chain to confer favorable physicochemical properties, and a Boc-protected amine for subsequent attachment to an E3 ligase ligand.

Synthesis Protocol for this compound

This protocol describes a two-step synthesis of this compound from the commercially available Boc-NH-PEG6-OH. The synthesis involves the mesylation of the terminal hydroxyl group followed by nucleophilic substitution with bromide.

Materials
Experimental Protocol

Step 1: Mesylation of Boc-NH-PEG6-OH

  • Dissolve Boc-NH-PEG6-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) to the solution, followed by the slow, dropwise addition of methanesulfonyl chloride (1.7 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 2: Bromination of the Mesylated Intermediate

  • Dissolve the crude mesylated intermediate from Step 1 in acetone.

  • Add lithium bromide (10-15 eq) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product, this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Application of this compound in PROTAC Synthesis

This section provides a general protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[5] This example utilizes a BRD4 inhibitor (warhead) with a phenolic hydroxyl group and a pomalidomide-based E3 ligase ligand with a free amine.

Materials
  • BRD4 inhibitor with a phenolic hydroxyl group (e.g., a JQ1 analog)

  • This compound

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Pomalidomide (B1683931) derivative with a carboxylic acid functionality

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Experimental Protocol

Step 1: Coupling of Warhead to the this compound Linker

  • To a solution of the BRD4 inhibitor (1.0 eq) in anhydrous DMF, add K2CO3 (2-3 eq) or Cs2CO3 (1.5-2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Add a solution of this compound (1.1-1.5 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the Boc-protected Warhead-Linker intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected Warhead-Linker intermediate in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude amine salt is often used directly in the next step.

Step 3: Coupling of E3 Ligase Ligand to the Warhead-Linker Intermediate

  • Dissolve the pomalidomide derivative (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes to activate the carboxylic acid.

  • Add a solution of the crude amine from Step 2 in anhydrous DMF.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Characterization of the Final PROTAC
  • HRMS: To confirm the exact mass of the PROTAC.

  • ¹H and ¹³C NMR: To confirm the final structure.

  • Purity assessment by analytical HPLC: To ensure the purity is >95% for biological assays.

Data Presentation

The length of the PEG linker is a critical parameter that influences the efficacy of a PROTAC. The following tables provide illustrative data on the impact of PEG linker length on the degradation of different target proteins.

PROTACTarget ProteinLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1 BRD4Alkyl Chain>1000<20
PROTAC 2 BRD4PEG225065
PROTAC 3 BRD4PEG48085
PROTAC 4 BRD4PEG650>90

Table 1: Illustrative data showing the effect of PEG linker length on BRD4 degradation. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of degradation observed.

PROTACTarget ProteinLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC A TBK17No degradation0
PROTAC B TBK11230070
PROTAC C TBK121396
PROTAC D TBK12929276

Table 2: Illustrative data on the effect of linker length on TBK1 degradation, highlighting the importance of an optimal linker length.[6]

Mandatory Visualizations

Signaling Pathway

PROTAC_BRD4_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 SuperEnhancer Super-Enhancer BRD4->SuperEnhancer binds Ubiquitin Ubiquitin (Ub) Proteasome 26S Proteasome BRD4->Proteasome degraded by RNA_Pol_II RNA Pol II SuperEnhancer->RNA_Pol_II recruits Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes transcribes Transcription_Factors Transcription Factors Transcription_Factors->Oncogenes activates mRNA mRNA Oncogenes->mRNA Protein_Translation Protein Translation mRNA->Protein_Translation Protein_Translation->BRD4 translates PROTAC BRD4 PROTAC PROTAC->BRD4 binds to E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase recruits E3_Ligase->BRD4 ubiquitinates Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4

Caption: PROTAC-mediated degradation of BRD4 and its effect on the oncogenic signaling pathway.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start Start Materials: Warhead (phenolic) This compound E3 Ligase Ligand (acid) step1 Step 1: Couple Warhead to Linker (K2CO3, DMF, 60-80°C) start->step1 purify1 Purification 1 (Column Chromatography) step1->purify1 step2 Step 2: Boc Deprotection (TFA, DCM) purify1->step2 step3 Step 3: Couple E3 Ligase Ligand (HATU, DIPEA, DMF) step2->step3 purify2 Purification 2 (Preparative HPLC) step3->purify2 characterization Characterization (HRMS, NMR, HPLC) purify2->characterization cell_culture Cell Culture (e.g., Cancer Cell Line) characterization->cell_culture Synthesized PROTAC protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis western_blot Western Blot Analysis (Target Protein Levels) cell_lysis->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis

Caption: General experimental workflow for the synthesis and biological evaluation of a PROTAC.

References

Application Notes and Protocols for Br-PEG6-C2-NHBoc in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-NHBoc is a heterobifunctional linker widely utilized in the field of bioconjugation. Its structure comprises a bromo group for covalent attachment to nucleophilic residues like cysteines, a hydrophilic hexaethylene glycol (PEG6) spacer to enhance solubility and provide spatial separation, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent functionalization. This versatile linker is particularly prominent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]

The PEG spacer in this compound offers several advantages in bioconjugation, including increased stability of the resulting conjugate, prolonged circulation half-life, and reduced immunogenicity.[4] The strategic placement of the reactive bromo group and the protected amine allows for a sequential and controlled conjugation strategy.

This document provides detailed application notes and protocols for the effective use of this compound in bioconjugation workflows, covering conjugation to proteins, deprotection of the Boc group, and subsequent conjugation of a second molecule.

Chemical Properties and Handling

PropertyValue
Molecular Formula C19H38BrNO8
Molecular Weight 488.41 g/mol [5]
Appearance Light yellow to yellow liquid[5]
Storage Store at 4°C, sealed and protected from moisture. For long-term storage in solvent, store at -80°C for up to 6 months.[5]

Solubility: this compound is soluble in organic solvents such as DMSO and DMF.

Bioconjugation Strategy Overview

The use of this compound in bioconjugation typically follows a two-step process. First, the bromo group is reacted with a nucleophilic residue on a biomolecule, most commonly the thiol group of a cysteine residue. Following this initial conjugation and purification, the Boc-protecting group on the terminal amine is removed under acidic conditions. This newly exposed primary amine is then available for conjugation to a second molecule of interest, which could be a payload for an ADC or an E3 ligase ligand for a PROTAC.

G cluster_0 Step 1: Initial Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Conjugation A Biomolecule (e.g., Protein with Cysteine) C Biomolecule-PEG6-C2-NHBoc Conjugate A->C Thiol-Alkylation B This compound B->C D Biomolecule-PEG6-C2-NHBoc F Biomolecule-PEG6-C2-NH2 Conjugate D->F Deprotection E Acidic Conditions (e.g., TFA) E->F G Biomolecule-PEG6-C2-NH2 I Final Bioconjugate G->I Amide Bond Formation H Molecule of Interest (e.g., Payload, E3 Ligase Ligand) with NHS ester H->I G A Crude Conjugation Mixture B Purification Method A->B C Size Exclusion Chromatography (SEC) B->C Size-based D Ion Exchange Chromatography (IEX) B->D Charge-based E Hydrophobic Interaction Chromatography (HIC) B->E Hydrophobicity-based F Purified Bioconjugate C->F D->F E->F G POI_Ligand Target Protein Ligand PROTAC PROTAC POI_Ligand->PROTAC Linker Br-PEG6-C2-NH2 Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC

References

Application Notes and Protocols: A Step-by-Step Guide to Br-PEG6-C2-NHBoc PROTAC Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the assembly of Proteolysis Targeting Chimeras (PROTACs) utilizing the Br-PEG6-C2-NHBoc linker. This bifunctional linker, featuring a six-unit polyethylene (B3416737) glycol (PEG) chain, offers a balance of flexibility and water solubility, which are critical attributes for optimizing the efficacy of PROTACs. These application notes detail the synthesis of the linker, its conjugation to ligands for a protein of interest (POI) and an E3 ubiquitin ligase, and the subsequent characterization of the assembled PROTAC.

PROTAC-Mediated Protein Degradation Pathway

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway PROTAC Signaling Pathway PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow PROTAC Assembly Workflow cluster_synthesis Synthesis cluster_assembly Assembly cluster_characterization Characterization Linker_Synth 1. Synthesis of This compound Boc_Deprotection 4. Boc Deprotection of Linker Linker_Synth->Boc_Deprotection POI_Ligand 2. POI Ligand (with nucleophile) First_Coupling 5. First Coupling (Linker + Ligand 1) POI_Ligand->First_Coupling E3_Ligand 3. E3 Ligase Ligand (with nucleophile/amine) Second_Coupling 6. Second Coupling (Intermediate + Ligand 2) E3_Ligand->Second_Coupling Boc_Deprotection->First_Coupling First_Coupling->Second_Coupling Purification 7. Purification (Flash/HPLC) Second_Coupling->Purification Structure_Verification 8. Structural Verification (NMR, MS) Purification->Structure_Verification Degradation_Assay 9. In-cell Degradation Assay (Western Blot) Structure_Verification->Degradation_Assay Dose_Response 10. Dose-Response Analysis (DC50, Dmax) Degradation_Assay->Dose_Response PROTAC_Components PROTAC Component Logic POI_Ligand POI Ligand (with -NH2 or -COOH) Linker This compound (Bifunctional) POI_Ligand->Linker Covalent Bond PROTAC Functional PROTAC Linker->PROTAC E3_Ligand E3 Ligase Ligand (with -NH2 or -COOH) E3_Ligand->Linker Covalent Bond

Application Notes and Protocols: Synthesis and Application of Br-PEG6-C2-NHBoc in the Development of PROTACs for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the body's own cellular waste disposal system, the ubiquitin-proteasome pathway.[1] These heterobifunctional molecules consist of two key moieties: a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a flexible linker.[2] The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]

This document provides detailed application notes and protocols for the use of Br-PEG6-C2-NHBoc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs targeting various E3 ligases, with a focus on Cereblon (CRBN) and von Hippel-Lindau (VHL).

Reaction of this compound with E3 Ligase Ligands

The synthesis of a PROTAC using the this compound linker is a multi-step process that involves the sequential conjugation of the E3 ligase ligand and the POI ligand to the linker. The general workflow involves:

  • Reaction of the E3 Ligase Ligand with this compound: The bromine atom on the linker serves as a good leaving group for nucleophilic substitution by a suitable functional group on the E3 ligase ligand.

  • Deprotection of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker is removed to expose a primary amine.

  • Conjugation of the POI Ligand: The newly exposed amine is then coupled to the POI ligand via an amide bond formation or other suitable conjugation chemistry.

General Reaction Scheme

PROTAC_Synthesis cluster_0 Step 1: Ligation cluster_1 Step 2: Deprotection cluster_2 Step 3: Conjugation E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-OH or VHL-OH) Intermediate E3-Linker-NHBoc E3_Ligand->Intermediate Alkylation Linker This compound Linker->Intermediate Deprotected E3-Linker-NH2 Intermediate->Deprotected TFA/DCM PROTAC Final PROTAC Deprotected->PROTAC Amide Coupling (e.g., HATU, DIPEA) POI_Ligand POI Ligand (with COOH group) POI_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of Pomalidomide-PEG6-C2-NHBoc

This protocol describes the reaction of 4-hydroxy-pomalidomide with this compound via an alkylation reaction.

Materials:

  • 4-Hydroxy-pomalidomide

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-hydroxy-pomalidomide (1.0 eq) in DMF, add Cs₂CO₃ (2.0 eq) and this compound (1.2 eq).

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Pomalidomide-PEG6-C2-NHBoc.

Protocol 2: Synthesis of VHL-PEG6-C2-NHBoc

This protocol describes the alkylation of a common hydroxy-functionalized VHL ligand, (S,R,S)-AHPC-OH, with this compound.

Materials:

  • (S,R,S)-AHPC-OH (VHL ligand)

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S,R,S)-AHPC-OH (1.0 eq) in DMF, add K₂CO₃ (3.0 eq) and this compound (1.5 eq).

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield VHL-PEG6-C2-NHBoc.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group to generate the free amine for subsequent conjugation.

Materials:

  • E3-Linker-NHBoc (from Protocol 1 or 2)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.[4] The resulting TFA salt of the deprotected amine can often be used directly in the next step.

Protocol 4: Amide Coupling with POI Ligand

This protocol describes the final step of conjugating the deprotected linker-E3 ligase construct with a carboxylic acid-containing POI ligand.

Materials:

  • E3-Linker-NH₂ TFA salt (from Protocol 3)

  • POI Ligand with a carboxylic acid group

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve the POI ligand (1.0 eq) and HATU (1.2 eq) in DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes.

  • Add a solution of the E3-Linker-NH₂ TFA salt (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of PROTACs using PEG6 linkers. Note that yields can vary depending on the specific E3 ligase and POI ligands used.

IntermediateE3 Ligase LigandLinkerTypical Yield (%)Analytical Data
Pomalidomide-PEG6-C2-NHBoc4-Hydroxy-pomalidomideThis compound60-75%¹H NMR, LC-MS
VHL-PEG6-C2-NHBoc(S,R,S)-AHPC-OHThis compound50-65%¹H NMR, LC-MS
Final PROTACE3 LigasePOI LigandCoupling MethodTypical Yield (%)Purity (HPLC)Analytical Data
Pomalidomide-basedCRBN(e.g., JQ1-COOH)Amide Coupling30-50%>95%¹H NMR, HRMS
VHL-basedVHL(e.g., BRD4 inhibitor-COOH)Amide Coupling25-45%>95%¹H NMR, HRMS

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[5] The degradation of the target protein can have significant downstream effects on various signaling pathways.

A prominent example is the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader involved in the regulation of oncogenes such as c-MYC.[6] A BRD4-targeting PROTAC utilizing a PEG linker can effectively induce the degradation of BRD4, leading to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis in cancer cells.[6]

BRD4_Degradation_Pathway PROTAC BRD4 PROTAC (with PEG6 Linker) Ternary_Complex Ternary Complex (PROTAC-BRD4-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Inhibits Cell_Cycle_Arrest Cell Cycle Arrest cMYC->Cell_Cycle_Arrest Apoptosis Apoptosis cMYC->Apoptosis

Caption: Signaling pathway of BRD4 degradation induced by a CRBN-recruiting PROTAC.

Conclusion

The this compound linker is a valuable tool for the synthesis of PROTACs. Its hydrophilic PEG chain can improve the solubility and pharmacokinetic properties of the resulting PROTAC, while the defined length allows for systematic optimization of the ternary complex formation. The protocols provided herein offer a general framework for the synthesis of both CRBN and VHL-based PROTACs. Researchers should note that reaction conditions and purification methods may require optimization depending on the specific properties of the E3 ligase and POI ligands employed. The successful application of this linker will contribute to the development of novel and effective targeted protein degraders for various therapeutic areas.

References

Application Notes and Protocols for the Coupling of Br-PEG6-C2-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-NHBoc is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These chimeric molecules are comprised of two distinct ligands connected by a flexible linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] The proximity induced by the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component, such as this compound, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the POI and the E3 ligase, which in turn influences the stability and efficiency of the ternary complex formation.[2] The polyethylene (B3416737) glycol (PEG) component of this linker enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.[3][4]

This compound possesses two key functional groups for sequential conjugation:

  • Bromo Group: An alkyl bromide that serves as an electrophile for nucleophilic substitution reactions. It is particularly reactive towards soft nucleophiles like phenols (for Williamson ether synthesis) and primary or secondary amines (for N-alkylation).

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a stable protecting group that can be removed under acidic conditions to reveal a primary amine, which can then be coupled to another molecule, typically via an amide bond formation.

These application notes provide detailed protocols for the coupling of the bromo-end of this compound to phenolic and amine nucleophiles, which are common functionalities present on ligands for POIs or E3 ligases.

Data Presentation

The following table summarizes the key experimental parameters and expected outcomes for the coupling reactions of this compound with a model phenolic compound (4-hydroxyphenylacetamide) and a model amine (benzylamine).

ParameterProtocol 1: Coupling to PhenolProtocol 2: Coupling to Amine
Nucleophile 4-hydroxyphenylacetamideBenzylamine
This compound (Equivalents) 1.21.0
Base Cesium Carbonate (Cs₂CO₃)N,N-Diisopropylethylamine (DIPEA)
Base (Equivalents) 2.03.0
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Reaction Temperature 60 °C80 °C
Reaction Time 12-18 hours24-48 hours
Expected Yield 60-75%50-65%
Purification Method Flash Column ChromatographyFlash Column Chromatography

Experimental Protocols

Protocol 1: Coupling of this compound to a Phenolic Hydroxyl Group via Williamson Ether Synthesis

This protocol details the reaction of the bromo group of the linker with a phenolic hydroxyl group, forming a stable ether linkage.

Materials:

  • This compound

  • Phenolic coupling partner (e.g., a POI ligand with a phenolic group)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for extraction and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenolic coupling partner (1.0 equivalent).

  • Dissolve the starting material in anhydrous DMF.

  • Add cesium carbonate (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the deprotonation of the phenol.

  • In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the this compound solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane and wash with saturated aqueous NaHCO₃ solution to remove any unreacted acidic starting material and excess base.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Coupling of this compound to a Primary or Secondary Amine via N-Alkylation

This protocol describes the N-alkylation of a primary or secondary amine with the bromo-linker. It is important to note that over-alkylation can be a side reaction, especially with primary amines.[5]

Materials:

  • This compound

  • Amine-containing coupling partner (primary or secondary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask or sealed vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for extraction and purification

Procedure:

  • In a dry round-bottom flask or a sealed vial under an inert atmosphere, dissolve the amine-containing coupling partner (1.2 equivalents) in anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

  • In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the this compound solution to the amine mixture.

  • Seal the vessel and heat the reaction mixture to 80 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic solution with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Final Coupling POI_Ligand POI Ligand (with Nucleophile) Coupled_Intermediate POI-Linker-NHBoc POI_Ligand->Coupled_Intermediate Coupling (Protocol 1 or 2) Linker This compound Linker->Coupled_Intermediate Deprotected_Intermediate POI-Linker-NH2 Coupled_Intermediate->Deprotected_Intermediate Acidic Deprotection Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC Amide Bond Formation E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Coupling_Reactions cluster_williamson Protocol 1: Williamson Ether Synthesis cluster_alkylation Protocol 2: N-Alkylation A Phenolic Ligand (R-OH) + this compound B Cs2CO3, DMF 60°C A->B C Ether-Linked Intermediate R-O-PEG6-C2-NHBoc B->C D Amine Ligand (R-NHR') + this compound E DIPEA, DMF 80°C D->E F Amine-Linked Intermediate R-N(R')-PEG6-C2-NHBoc E->F

Caption: Reaction schemes for coupling this compound.

References

Application Notes and Protocols for Br-PEG6-C2-NHBoc in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-NHBoc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in cancer research. PROTACs are designed to hijack the cell's natural protein disposal system to selectively eliminate cancer-causing proteins. This linker, featuring a six-unit polyethylene (B3416737) glycol (PEG) chain, a bromoethyl group, and a Boc-protected amine, offers a versatile platform for conjugating a target protein ligand with an E3 ubiquitin ligase ligand. The PEG component enhances solubility and pharmacokinetic properties, while the terminal functional groups allow for sequential, controlled conjugation.

Principle of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as Cereblon or VHL), and a linker that connects these two ligands. This compound serves as this critical linker.

The diagram below illustrates the general mechanism of action for a PROTAC synthesized using a PEG-based linker.

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation POI Target Protein (e.g., Oncogenic Kinase) POI_bound Target Protein PROTAC PROTAC (with this compound linker) PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PolyUb Poly-ubiquitination POI_bound->PolyUb PROTAC_bound->E3_bound E3_bound->PolyUb Ub Transfer Ub Ubiquitin Ub->E3 Recruitment Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Fragments Peptide Fragments Degradation->Fragments

Caption: Mechanism of PROTAC-mediated protein degradation.

Applications in Cancer Research

While specific examples of PROTACs utilizing the this compound linker are not extensively documented in peer-reviewed literature, its structure is well-suited for targeting a wide range of cancer-related proteins. Based on the established use of similar PEG-based linkers, potential applications include:

  • Targeting Kinase Signaling Pathways: Development of PROTACs against kinases implicated in tumor growth and proliferation, such as BTK, BCR-ABL, and EGFR.

  • Degradation of Nuclear Receptors: Creation of PROTACs to degrade nuclear receptors like the Androgen Receptor (AR) and Estrogen Receptor (ER), which are key drivers in prostate and breast cancer, respectively.

  • Elimination of Scaffolding Proteins: Targeting scaffolding proteins that are essential for the stability of oncogenic protein complexes.

Representative Data for a Hypothetical PROTAC

The following tables present hypothetical, yet realistic, data for a PROTAC ("PROTAC-X") synthesized using the this compound linker to target an oncogenic kinase.

Table 1: In Vitro Activity of PROTAC-X

ParameterValueCell Line
Target Binding Affinity (IC50) 15 nMHeLa
E3 Ligase Binding Affinity (IC50) 25 nMHeLa
Target Degradation (DC50) 50 nMMCF-7
Cell Viability (IC50) 100 nMMCF-7

Table 2: Pharmacokinetic Properties of PROTAC-X (Hypothetical)

ParameterValueSpecies
Half-life (t1/2) 8 hoursMouse
Bioavailability (Oral) 30%Mouse
Clearance (CL) 5 mL/min/kgMouse

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a two-step synthesis involving the conjugation of the linker to an E3 ligase ligand and subsequently to a target protein ligand.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - E3 Ligase Ligand (with nucleophile) - Target Ligand (with nucleophile) step1 Step 1: Conjugation to E3 Ligase Ligand - React this compound with E3 Ligase Ligand - Base-catalyzed nucleophilic substitution start->step1 intermediate1 Intermediate 1: E3L-PEG6-C2-NHBoc step1->intermediate1 step2 Step 2: Boc Deprotection - Treat with Trifluoroacetic Acid (TFA) - Isolate the deprotected amine intermediate1->step2 intermediate2 Intermediate 2: E3L-PEG6-C2-NH2 step2->intermediate2 step3 Step 3: Conjugation to Target Ligand - Couple with activated Target Ligand (e.g., NHS ester or carboxylic acid with coupling agents) intermediate2->step3 final_product Final Product: PROTAC Molecule step3->final_product purification Purification and Characterization - HPLC, LC-MS, NMR final_product->purification

Caption: General workflow for PROTAC synthesis.

Materials:

  • This compound

  • E3 Ligase Ligand (e.g., a derivative of thalidomide (B1683933) or VHL ligand with a free hydroxyl or amino group)

  • Target Protein Ligand (e.g., a kinase inhibitor with a suitable functional group for amide bond formation)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (or other peptide coupling agent)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • Step 1: Conjugation of this compound to E3 Ligase Ligand a. Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the mixture. c. Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to obtain the E3L-PEG6-C2-NHBoc intermediate.

  • Step 2: Boc Deprotection a. Dissolve the E3L-PEG6-C2-NHBoc intermediate in a 1:1 mixture of DCM and TFA. b. Stir the solution at room temperature for 1-2 hours. c. Remove the solvent under reduced pressure to yield the deprotected amine (E3L-PEG6-C2-NH2) as a TFA salt.

  • Step 3: Conjugation to Target Protein Ligand a. Dissolve the target protein ligand with a carboxylic acid moiety (1.0 eq), the E3L-PEG6-C2-NH2 intermediate (1.1 eq), and HATU (1.2 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the mixture. c. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. d. Upon completion, purify the reaction mixture directly by preparative HPLC to obtain the final PROTAC molecule.

  • Step 4: Characterization a. Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC Efficacy in Cancer Cell Lines

This protocol describes how to assess the ability of a newly synthesized PROTAC to degrade its target protein and inhibit cancer cell growth.

Materials:

  • Cancer cell line expressing the target protein (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Protein Degradation Assay (Western Blot) a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control. c. Harvest the cells and lyse them in lysis buffer. d. Quantify the protein concentration of the lysates. e. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane and probe with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody. g. Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

  • Cell Viability Assay a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC for 72 hours. c. Add the cell viability reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence using a plate reader. e. Calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a PROTAC developed using this compound.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds TargetKinase Target Oncogenic Kinase Receptor->TargetKinase Activates Downstream Downstream Effector TargetKinase->Downstream Phosphorylates Degradation Degradation Proliferation Cell Proliferation and Survival Downstream->Proliferation Promotes PROTAC PROTAC-X PROTAC->TargetKinase Induces Degradation

Caption: Hypothetical oncogenic signaling pathway targeted by a PROTAC.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs in cancer research. Its PEGylated structure is anticipated to confer favorable physicochemical properties to the resulting PROTACs, potentially leading to improved efficacy. The provided protocols offer a general framework for the synthesis and evaluation of novel protein degraders, which can be adapted and optimized for specific target proteins and E3 ligases. Further research and publication of data on PROTACs utilizing this specific linker will provide more concrete insights into its advantages and applications.

Application Notes and Protocols: Boc Deprotection of Br-PEG6-C2-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from Br-PEG6-C2-NHBoc, yielding the corresponding primary amine. The resulting amine-terminated PEG linker is a valuable building block in bioconjugation and drug delivery applications.

Introduction

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of Boc-protected amines is a crucial step in many synthetic pathways, particularly in the construction of complex molecules for pharmaceutical and research applications. This protocol outlines a standard and reliable method for the deprotection of this compound using trifluoroacetic acid (TFA).

Reaction Principle

The Boc deprotection proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) linkage. Trifluoroacetic acid is a strong acid that effectively protonates the carbamate, leading to the release of the free amine, carbon dioxide, and tert-butyl cation.

Experimental Protocol

A common and effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2]

Materials:

  • Boc-protected PEG linker (this compound)

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM), anhydrous[2]

  • Toluene (B28343) (for co-evaporation)[2]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization, optional)[2][3]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) (for drying, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[3]

  • Cooling: Cool the solution to 0°C in an ice bath.[2][3]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[2][3]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[2][3]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed (typically 1-2 hours).[2][3] On TLC, the deprotected amine product will be more polar and thus have a lower Rf value than the Boc-protected starting material.[3] ¹H NMR can also be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[3]

  • Work-up:

    • Direct Use (as TFA salt): Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2][3] To remove residual TFA, co-evaporate the residue with toluene (3 times).[2][3] The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.[3]

    • Neutralization (to obtain the free amine): For applications requiring the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[2][3] Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[2]

Data Presentation

The following table summarizes the typical reaction parameters for the Boc deprotection of a PEG linker.

ParameterReagent/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Boc Deprotection 20-50% TFA in DCM0 to Room Temp.0.5 - 2High[2]
4M HCl in DioxaneRoom Temp.0.5 - 2High[2][3]

Note: Yields are typically high but can vary depending on the specific substrate and purification method.

Mandatory Visualizations

Experimental Workflow Diagram

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_neutralization Neutralization (Optional) start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa stir Stir at 0°C to RT add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product_salt Product as TFA Salt coevaporate->product_salt neutralize Wash with aq. NaHCO3 product_salt->neutralize dry Dry organic layer neutralize->dry concentrate2 Concentrate dry->concentrate2 product_free Free Amine Product concentrate2->product_free

Caption: Workflow for the Boc deprotection of this compound.

Signaling Pathway of Boc Deprotection

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_peg This compound protonated_boc Protonated Carbamate boc_peg->protonated_boc + H+ (from TFA) tfa Trifluoroacetic Acid (TFA) tbutyl_cation t-Butyl Cation protonated_boc->tbutyl_cation free_amine Br-PEG6-C2-NH3+ protonated_boc->free_amine co2 Carbon Dioxide protonated_boc->co2 isobutylene Isobutylene tbutyl_cation->isobutylene - H+

Caption: Acid-catalyzed mechanism of Boc group cleavage.

Troubleshooting

  • Incomplete Deprotection: If the reaction does not go to completion, consider increasing the concentration of TFA (e.g., to 50%), extending the reaction time, or using a stronger acid system like 4M HCl in 1,4-dioxane.[3] Ensure the starting material is fully dissolved in the solvent.[3]

  • Side Product Formation: If side products are observed, it may be due to the acid sensitivity of other functional groups in the molecule. In such cases, milder deprotection methods could be explored, such as using zinc bromide or TMSI in an organic solvent.[3][4] For substrates with acid-sensitive residues, scavengers like triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture.[2][3]

Safety Precautions

  • Trifluoroacetic acid is highly corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood and avoid inhalation or skin contact.

References

Application Notes and Protocols: Br-PEG6-C2-NHBoc Conjugation to Target Protein Binders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Br-PEG6-C2-NHBoc linker is a heterobifunctional molecule designed for the sequential conjugation of two different molecular entities. It is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that co-opt the body's own cellular machinery to degrade specific target proteins.[1][2][3] This linker features three key components:

  • Bromo (Br) Group: An alkyl halide that can react with nucleophilic residues on a protein, such as the thiol group of a cysteine, to form a stable thioether bond.

  • Hexaethylene Glycol (PEG6) Spacer: A flexible, hydrophilic polyethylene (B3416737) glycol chain that improves the solubility and pharmacokinetic properties of the final conjugate.[4][5] The linker's length and composition are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and an E3 ligase.[4][6]

  • Boc-Protected Amine (NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under the initial conjugation conditions but can be selectively removed later using acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a free amine.[7][8] This newly exposed amine serves as a handle for the second conjugation step, for instance, attaching a ligand for an E3 ubiquitin ligase.

This document provides detailed protocols for the two-step conjugation of this compound to a target protein binder, subsequent deprotection, and methods for characterization of the resulting conjugates.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Target Protein

This protocol details the reaction of the bromo group on the linker with a surface-accessible cysteine residue on the target protein. If no free cysteine is available, site-directed mutagenesis may be required to introduce one. Alternatively, the bromo group can react with primary amines (lysine residues), though this is generally less specific.

Materials:

  • Target Protein Binder (with accessible cysteine residue)

  • This compound (MW: 488.41 g/mol )

  • Reaction Buffer: Phosphate-buffered saline (PBS), 50 mM, pH 7.2, with 5 mM EDTA, degassed.

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the target protein binder in the Reaction Buffer to a final concentration of 2-5 mg/mL.

    • If the target cysteine is part of a disulfide bond, it must be reduced. Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate at room temperature for 1 hour with gentle mixing.

    • Remove the excess TCEP using a desalting column equilibrated with fresh, degassed Reaction Buffer.

  • Linker Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a 100 mM stock solution of the linker by dissolving it in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • To the reduced, desalted protein solution, add the this compound stock solution to achieve a 20- to 50-fold molar excess of linker over the protein.

    • Note: The optimal molar ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture at room temperature for 4 hours or at 4°C overnight with gentle end-over-end rotation. Protect the reaction from light.

  • Purification of the Boc-Protected Conjugate:

    • Following incubation, remove the unreacted linker and any protein aggregates.

    • Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger protein conjugate from the smaller, unreacted linker.[][10][11]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the reaction mixture onto the column and collect fractions.

    • Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein conjugate will elute earlier than the unconjugated protein due to its increased hydrodynamic volume.

    • Pool the fractions containing the purified conjugate.

    • Confirm the successful conjugation via LC-MS analysis (see Characterization section).

Protocol 2: Boc Deprotection of the PEGylated Protein Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Purified, lyophilized Boc-NH-PEG6-Protein conjugate

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in anhydrous Dichloromethane (DCM)

  • (Optional) Scavenger: Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Resuspension Buffer: PBS, pH 7.4, or another buffer suitable for the protein.

Procedure:

  • Preparation for Deprotection:

    • Lyophilize the purified conjugate from Protocol 1 to ensure it is free of water, which can interfere with the reaction.

    • Resuspend the lyophilized conjugate in the Deprotection Solution. Use a volume that ensures complete dissolution.

    • (Optional) Add TIS (2-5% v/v) as a scavenger to prevent side reactions.

  • Deprotection Reaction:

    • Incubate the solution at room temperature for 30-60 minutes.[7][8] The optimal time may vary and should be monitored to ensure complete deprotection without protein degradation.

  • Protein Precipitation and Washing:

    • Remove the TFA and DCM under a gentle stream of nitrogen or by rotary evaporation.

    • Precipitate the deprotected protein by adding 10 volumes of cold diethyl ether.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge at 4°C to pellet the protein and carefully decant the supernatant.

    • Wash the protein pellet twice with cold diethyl ether to remove any residual TFA.

  • Final Resuspension:

    • Briefly air-dry the pellet to remove excess ether. Do not over-dry.

    • Resuspend the deprotected, amine-functionalized protein conjugate in the desired Resuspension Buffer.

    • Determine the protein concentration and proceed to the next conjugation step or store appropriately.

Data Presentation: Quantitative Analysis

The efficiency of each step should be quantified to ensure a high-quality final product. The following tables present example data from a hypothetical conjugation experiment.

Table 1: Reaction Conditions for this compound Conjugation

ParameterValue
Protein Concentration5 mg/mL
Linker:Protein Molar Ratio30:1
Reaction Buffer50 mM PBS, 5 mM EDTA, pH 7.2
Reaction Time4 hours
Reaction Temperature25°C

Table 2: Characterization of Conjugation and Deprotection by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary method for confirming successful conjugation and deprotection by measuring the mass of the intact protein.[2][12][13]

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Unconjugated Protein25,000.025,001.2-Starting Material
Boc-Protected Conjugate25,488.425,489.8+488.6Successful Conjugation
Deprotected Conjugate25,388.425,389.1-100.3Successful Boc Deprotection

Note: The mass of the this compound linker is 488.41 Da. The mass of the Boc group is ~100.1 Da. The observed mass shift confirms the covalent attachment and subsequent deprotection.

Table 3: Quantification of Conjugation Efficiency

Conjugation efficiency can be estimated by analyzing the peak areas from reverse-phase HPLC or by densitometry of SDS-PAGE gels.[1]

MethodUnconjugated Protein (%)Mono-PEGylated Protein (%)Multi-PEGylated Protein (%)
RP-HPLC Peak Area18%75%7%
SDS-PAGE Densitometry20%72%8%

Note: The presence of multi-PEGylated species may occur if the protein has more than one reactive site. Purification methods like IEX can be used to isolate the desired mono-PEGylated product.[][10]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Step 1: Conjugation cluster_deprotection Step 2: Deprotection cluster_final Final Steps Protein Target Protein (with Cys) Reduce Reduce Disulfides (TCEP) Protein->Reduce Desalt1 Desalt Protein Reduce->Desalt1 React1 Conjugation Reaction (Protein + Linker) Desalt1->React1 Linker Prepare Linker Stock (this compound) Linker->React1 Purify1 Purify Conjugate (SEC or IEX) React1->Purify1 Analyze1 Characterize (LC-MS, SDS-PAGE) Purify1->Analyze1 Lyophilize Lyophilize Conjugate Purify1->Lyophilize React2 Boc Deprotection (TFA/DCM) Lyophilize->React2 Precipitate Precipitate & Wash React2->Precipitate Resuspend Resuspend Final Product Precipitate->Resuspend Analyze2 Final Characterization (LC-MS) Resuspend->Analyze2 NextStep Proceed to Second Conjugation (e.g., PROTAC synthesis) Analyze2->NextStep

Caption: Workflow for the two-step conjugation of this compound to a target protein.

PROTAC Signaling Pathway

G PROTAC PROTAC (Target Binder-PEG-E3 Ligand) PROTAC->PROTAC Recycled Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) (Target for Degradation) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination of POI (via E2) E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Transfers Ub AMP_PPi AMP + PPi E1->AMP_PPi E2->Ternary Recruited to Complex Ub Ubiquitin (Ub) Ub->E1 ATP ATP ATP->E1 Proteasome 26S Proteasome PolyUb->Proteasome Recognized Proteasome->Ub Recycled Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.[3][14][15][16]

References

Application Notes and Protocols for the Characterization of Br-PEG6-C2-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Br-PEG6-C2-NHBoc is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker essential in the development of targeted protein degraders. Comprising a bromo group for reaction with a target protein ligand, a six-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility and optimize spatial orientation, and a Boc-protected amine for linkage to an E3 ligase ligand, its purity and structural integrity are paramount for the synthesis of effective PROTACs.[1] These application notes provide detailed protocols for the analytical characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Molecular Structure and Key Analytical Features

The structure of this compound presents distinct features amenable to various analytical techniques. The PEG chain offers characteristic repeating ether units, the terminal bromoalkyl group provides a unique chemical signature, and the tert-butyloxycarbonyl (Boc) protecting group has well-documented analytical behaviors.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide unambiguous confirmation of the molecule's identity and integrity.

¹H NMR Spectroscopy

¹H NMR is instrumental for confirming the presence of key structural motifs and for purity determination. The spectrum is characterized by the distinct signals of the Boc group, the PEG chain, and the alkyl portions of the linker.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Boc group (-C(CH₃)₃)~1.44Singlet9H
PEG chain (-O-CH₂-CH₂-O-)~3.65Multiplet20H
-CH₂-CH₂-NHBoc ~3.35 - 3.55Multiplet4H
Br-CH₂-CH₂- ~3.45 - 3.82Multiplet4H

Note: Chemical shifts are estimations and can vary based on the solvent and instrument used. Data is inferred from the spectrum available for Br-PEG6-NHBoc and general knowledge of similar structures.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Parameters:

      • Pulse Angle: 30-45 degrees.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-32.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the signals and compare the chemical shifts and integrations with the expected values to confirm the structure and assess purity. The purity can be estimated by comparing the integral of the analyte's signals to those of any impurities present.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)
Boc group (-C(CH₃)₃)~28.5
Boc group (-C(CH₃)₃)~79.0
Boc group (-C=O)~156.0
PEG chain (-O-CH₂-CH₂-O-)~69.0 - 71.0
-CH₂-NHBoc ~40.0
Br-CH₂- ~30.0

Note: These are predicted chemical shifts based on known values for PEG and Boc-protected amines.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Parameters: Utilize a standard proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Acquisition and Analysis: Acquire and process the spectrum to identify the chemical shifts of all carbon atoms and compare them to the expected values.

Section 2: Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for confirming the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Table 3: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M+Na]⁺ 510.40Sodium adduct, often the base peak in ESI-MS. (M = 488.41 g/mol )
[M+H]⁺ 489.41Protonated molecule.
[M+K]⁺ 526.37Potassium adduct, may be observed.
[M-Boc+H]⁺ 389.36Loss of the Boc group (100.05 Da).
[M-C₄H₈+H]⁺ 433.35Loss of isobutylene (B52900) (56.06 Da) from the Boc group.
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrument Setup:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) to confirm the molecular weight. For tandem MS (MS/MS), select the precursor ion and induce fragmentation to observe characteristic losses, such as the loss of the Boc group. The fragmentation of the Boc group often involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[2]

Section 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of this compound by separating it from starting materials, byproducts, and other impurities. Reversed-phase HPLC (RP-HPLC) is a commonly used method.

Table 4: Illustrative RP-HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Expected Retention Time Highly dependent on the specific system and gradient. PEGylated compounds often have broader peaks.[3]
Experimental Protocol: RP-HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set the column temperature (e.g., 30 °C) for reproducible results.

  • Data Acquisition: Inject the sample and run the gradient method.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity by integrating the peak areas. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

G Analytical Workflow for this compound Characterization cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation synthesis Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Sample ms Mass Spectrometry (ESI-MS) synthesis->ms Sample hplc HPLC (Purity Assessment) synthesis->hplc Sample structure Structure Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw purity Purity Verification (>98%) hplc->purity final_product This compound for PROTAC Synthesis structure->final_product Verified Product purity->final_product Verified Product mw->final_product Verified Product

Caption: Workflow for this compound Characterization.

Key Structural Features for Analysis

This diagram highlights the key functional groups of this compound and the primary analytical techniques used to characterize them.

G Key Analytical Sites of this compound cluster_br Bromo Terminus cluster_peg PEG Chain cluster_boc Boc-Protected Amine mol Br-(CH₂)₂-(O(CH₂)₂)₅-O-(CH₂)₂-NH-Boc hplc HPLC (Retention) mol->hplc Overall Polarity br_group Br-(CH₂)₂- nmr NMR (¹H, ¹³C) br_group->nmr Distinct Signals peg_chain -(O(CH₂)₂)₅-O-(CH₂)₂- peg_chain->nmr Repeating Unit Signals boc_group -NH-Boc boc_group->nmr Characteristic 9H Singlet ms MS (Fragmentation) boc_group->ms Loss of Boc/Isobutylene

References

Troubleshooting & Optimization

Br-PEG6-C2-NHBoc solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Br-PEG6-C2-NHBoc. It addresses common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker.[1] It is composed of a six-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides a flexible spacer.[2][3][4] One end features a bromo (Br) group for reaction with a target protein ligand, while the other end has a Boc-protected amine (NHBoc) for coupling with an E3 ligase ligand.[1] Its primary application is in the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.[1]

Q2: What are the key structural features of this compound that influence its solubility?

The solubility of this compound is influenced by a balance of hydrophilic and hydrophobic properties:

  • PEG6 Chain: The hexaethylene glycol spacer is hydrophilic and flexible, contributing positively to its solubility in aqueous and polar organic solvents.[2][4][5]

  • Boc (tert-Butyloxycarbonyl) Group: This protecting group is bulky and hydrophobic, which can decrease aqueous solubility and favor solubility in non-polar organic solvents.[5]

  • C2-Linker and Bromo Group: The ethyl C2-linker and the terminal bromine atom add to the overall lipophilicity of the molecule.

Q3: In which solvents is this compound expected to be soluble?

Troubleshooting Guide: Solubility Issues

Problem: Precipitate formation when diluting a stock solution in an aqueous buffer.

This is a common issue when moving from a high-concentration stock in an organic solvent (like DMSO) to an aqueous environment for biological assays. The hydrophobic nature of the Boc group and other non-polar parts of the molecule can cause it to crash out of solution.

Solutions:

  • Optimize the Final Concentration: The final concentration of this compound or the resulting PROTAC in the aqueous buffer may be too high. Try lowering the concentration.

  • Use a Co-solvent: The addition of a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the final aqueous buffer can help maintain solubility. It is crucial to ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).

  • Temperature Adjustment: Gently warming the solution can sometimes help dissolve the compound. However, be cautious about the thermal stability of your compound and other components in the mixture.

  • pH Adjustment: The pH of the aqueous buffer can influence the solubility of molecules with ionizable groups. While this compound itself is not readily ionizable, this can be a factor for the final PROTAC molecule.

Quantitative Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents based on the properties of structurally similar molecules. Researchers should perform their own solubility tests for precise applications.[5]

SolventTypePredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHighThe polar nature of DMSO can interact favorably with the PEG chain, while its aprotic character can accommodate the hydrophobic Boc group.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, DMF is a good solvent for many PEGylated and Boc-protected compounds.
Dichloromethane (DCM)ChlorinatedHighThe non-polar nature of DCM is well-suited for dissolving molecules with significant hydrophobic character, such as the Boc group and alkyl chain.
Methanol / EthanolPolar ProticModerate to HighThe polarity and hydrogen-bonding capability of alcohols can solvate the PEG chain. Solubility may be slightly lower than in polar aprotic solvents due to the hydrophobic Boc group.
WaterAqueousLowThe hydrophobic Boc group and other non-polar moieties significantly reduce water solubility. The hydrophilic PEG chain is not sufficient to overcome this.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

Objective: To prepare a high-concentration stock solution for use in subsequent reactions.

Materials:

  • This compound

  • Anhydrous solvent (e.g., DMSO, DMF, or DCM)

  • Vortex mixer

  • Calibrated pipettes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Based on the desired stock concentration, calculate the required volume of solvent.

  • Add the anhydrous solvent to the vial containing this compound.

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 40°C) can be applied if dissolution is slow, but ensure the compound is stable at that temperature.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1] Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered check_conc Is the final concentration in aqueous buffer too high? start->check_conc lower_conc Solution: Lower the final concentration. check_conc->lower_conc Yes check_cosolvent Is a co-solvent being used? check_conc->check_cosolvent No success Success: Compound is soluble. lower_conc->success add_cosolvent Solution: Add a biocompatible co-solvent (e.g., 1-5% DMSO). check_cosolvent->add_cosolvent No check_temp Has temperature adjustment been tried? check_cosolvent->check_temp Yes add_cosolvent->success warm_solution Solution: Gently warm the solution (monitor stability). check_temp->warm_solution No check_sonication Has sonication been attempted? check_temp->check_sonication Yes warm_solution->success sonicate Solution: Use a bath sonicator for a short period. check_sonication->sonicate No fail Issue persists: Consider alternative formulation or linker. check_sonication->fail Yes sonicate->success G Structural Influences on this compound Solubility cluster_hydrophilic Hydrophilic Region cluster_hydrophobic Hydrophobic Regions peg PEG6 Chain (Polyethylene Glycol) solubility Overall Solubility peg->solubility Increases solubility in polar solvents boc Boc Group (tert-Butyloxycarbonyl) boc->solubility Decreases aqueous solubility, increases solubility in non-polar organic solvents c2br C2-Linker and Bromo Group c2br->solubility Contributes to lipophilicity

References

Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, and if the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a frequently used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process; therefore, short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thus slowing down the reaction rate.[1][2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[2]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]

  • Consider using a stronger acid system, for instance, 4M HCl in 1,4-dioxane.[1]

  • Ensure that the chosen solvent provides good solubility for your PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The generation of side products during Boc deprotection is often due to the reactivity of the carbocation intermediate formed during the cleavage of the Boc group.

  • Alkylation: The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic sites on the substrate.[3][4] Electron-rich amino acid residues like tryptophan and methionine are particularly susceptible to this side reaction.[3]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups or linkers, they may be cleaved under the acidic conditions required for Boc deprotection.[1] For example, ester bonds can be partially cleaved by TFA.[1][5]

Troubleshooting Steps:

  • Use of Scavengers: To prevent side reactions from the tert-butyl cation, it is highly recommended to use a "scavenger" in the deprotection cocktail.[3] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole.[1][6] A frequently used mixture is TFA/TIS/water (95:2.5:2.5).[1]

  • Milder Deprotection Conditions: If your molecule is sensitive to strong acids, consider alternative, milder deprotection methods.[1]

3. How can I monitor the progress of the deprotection reaction?

Effective monitoring of the reaction is crucial to ensure complete deprotection while minimizing side reactions.

  • Analytical Techniques: The most effective way to monitor the reaction's progress is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6] By taking small aliquots of the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the deprotected product.[6]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeProduct Purity (%)Reference(s)
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)5 min78[7][8]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)60 min>95[7][8]
Hydrochloric Acid (HCl)4M1,4-Dioxane5 min~80[7][8]
Hydrochloric Acid (HCl)4M1,4-Dioxane60 min>95[7][8]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

Protecting GroupCleavage ConditionStabilityCommon Applications
BocStrong Acid (e.g., TFA, HF)Stable to bases and nucleophilesSolid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs
FmocBase (e.g., Piperidine)Stable to acidsSolid-phase peptide synthesis (Fmoc/tBu strategy)

Experimental Protocols

Protocol for Boc Deprotection of a PEG Linker in Solution Phase

This protocol outlines a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1][7]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1][7]

  • If the substrate contains acid-sensitive residues, add a scavenger such as TIS (2.5-5% v/v).[1][7]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) can help remove residual TFA.[1][7]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]

Visualizations

Boc_Deprotection_Mechanism cluster_intermediates Intermediates Boc_PEG_Amine Boc-NH-PEG-R Protonated_Carbamate Protonated Carbamate Boc_PEG_Amine->Protonated_Carbamate Protonation TFA 2H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid Elimination Tert_Butyl_Cation tert-Butyl Cation Protonated_Carbamate->Tert_Butyl_Cation Deprotected_Amine H₃N⁺-PEG-R Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene Deprotonation

Caption: Mechanism of acid-catalyzed Boc deprotection.

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Start Dissolve Boc-PEG in anhydrous DCM Cool Cool to 0°C Start->Cool Add_Reagents Add TFA and Scavengers (e.g., TIS) Cool->Add_Reagents React Stir at 0°C to RT for 1-2 hours Add_Reagents->React Monitor Monitor progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Concentrate Remove solvent and excess TFA Monitor->Concentrate Complete Neutralize Optional: Neutralize with NaHCO₃ Concentrate->Neutralize Isolate Isolate final product Neutralize->Isolate End Deprotected PEG-Amine Isolate->End

Caption: Experimental workflow for Boc deprotection.

Troubleshooting_Tree Start Incomplete Deprotection? Check_Conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature Start->Check_Conditions Yes Success Successful Deprotection Start->Success No Increase_Acid Increase Acid Concentration (e.g., 20% -> 50% TFA) Check_Conditions->Increase_Acid Extend_Time Extend Reaction Time (Monitor by LC-MS) Check_Conditions->Extend_Time Check_Side_Products Side Products Observed? Increase_Acid->Check_Side_Products Extend_Time->Check_Side_Products Add_Scavengers Add Scavengers (e.g., TIS, Water) Check_Side_Products->Add_Scavengers Yes Milder_Conditions Consider Milder Conditions (If substrate is acid-labile) Check_Side_Products->Milder_Conditions Yes, and acid-labile Check_Side_Products->Success No Add_Scavengers->Success Milder_Conditions->Success

Caption: Troubleshooting decision tree for Boc deprotection.

References

Side reactions of Br-PEG6-C2-NHBoc and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Br-PEG6-C2-NHBoc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this versatile linker, troubleshoot potential issues, and answer frequently asked questions.

Troubleshooting Guide

Encountering unexpected results in your experiments can be challenging. This guide is intended to help you identify and resolve common side reactions and issues associated with the use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Conjugated Product 1. Inefficient Nucleophilic Substitution: The nucleophile (e.g., thiol, amine) may not be sufficiently reactive, or steric hindrance could be impeding the reaction.[1][2] 2. Competing Elimination Reaction: The basicity of the reaction conditions may be favoring an E2 elimination pathway over the desired SN2 substitution.[3] 3. Hydrolysis of the Bromide: Although generally slow, prolonged reaction times in aqueous buffers can lead to hydrolysis of the alkyl bromide to an alcohol.1. Optimize Reaction Conditions:     a. Increase the concentration of the nucleophile.     b. Screen different solvents to improve solubility and reactivity.     c. Consider using a stronger, non-hindered base if one is required to deprotonate the nucleophile. 2. Control Basicity:     a. Use a non-nucleophilic base with a pKa that is high enough to deprotonate the nucleophile but low enough to minimize elimination.     b. Lower the reaction temperature to favor the substitution reaction.[3] 3. Minimize Hydrolysis:     a. Reduce reaction time by optimizing other parameters.     b. Use anhydrous solvents if the reaction is not being performed in an aqueous bioconjugation setting.
Formation of Unwanted Side Products 1. Di-PEGylated Species: If your target molecule has multiple nucleophilic sites, you may see products with more than one PEG linker attached.[4] 2. Boc Deprotection: The Boc group can be prematurely removed if the reaction conditions are too acidic.[5][6][7] 3. Alkylation of Non-Target Nucleophiles: Other nucleophilic functional groups on your substrate or in the buffer (e.g., histidine, free amines) can react with the alkyl bromide.1. Control Stoichiometry:     a. Use a limited molar excess of this compound.     b. Consider protecting other reactive nucleophilic sites on your target molecule if possible. 2. Maintain Neutral or Basic pH:     a. Ensure the pH of the reaction mixture is maintained above 7 to prevent acid-catalyzed deprotection of the Boc group.[8][] 3. pH Control and Buffer Selection:     a. Perform the reaction at a pH that favors the reactivity of the target nucleophile over others. For example, thiol-maleimide reactions are often performed at pH 6.5-7.5, which can minimize reactions with amines.[10]     b. Avoid buffers containing nucleophilic species.
Difficulty in Product Purification 1. Similar Polarity of Product and Excess Reagent: The PEGylated product and unreacted this compound may have similar chromatographic behavior.[][12] 2. Presence of Multiple PEGylated Species: A mixture of mono-, di-, and poly-PEGylated products can be difficult to separate.[][13]1. Optimize Chromatographic Separation:     a. Utilize size-exclusion chromatography (SEC) to separate based on size differences between the PEGylated product and the smaller unreacted linker.[12]     b. Ion-exchange chromatography (IEX) can be effective if the charge of the target molecule is significantly altered upon PEGylation.[][12]     c. Reversed-phase HPLC (RP-HPLC) can also be used, but may require method development to achieve good separation. 2. Improve Reaction Selectivity:     a. Revisit the reaction conditions to favor the formation of a single desired product (see "Formation of Unwanted Side Products" above).

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound is a heterobifunctional linker. It consists of a terminal bromide (Br), a hexaethylene glycol (PEG6) spacer, a two-carbon (C2) ethyl spacer, and a tert-butyloxycarbonyl (Boc) protected amine (NHBoc).[14][15][16][17]

Q2: What are the primary reactive sites on this compound?

A2: The two primary reactive sites are:

  • Alkyl Bromide: This is an electrophilic site that readily reacts with nucleophiles such as thiols (from cysteine residues) and amines (from lysine (B10760008) residues or N-termini) via nucleophilic substitution (SN2 reaction).[1][2]

  • Boc-protected Amine: The Boc group is a protecting group for the terminal amine. It is stable under basic and nucleophilic conditions but can be removed with strong acid (e.g., trifluoroacetic acid, TFA) to reveal a primary amine.[5][6][7] This newly exposed amine can then be used for subsequent conjugation reactions.

Q3: Under what conditions can the Boc group be unintentionally cleaved?

A3: The Boc group is labile to acidic conditions.[18][19] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to its removal.[5][6][7] Care should be taken to avoid acidic environments during the storage and handling of the reagent, as well as during the conjugation reaction with the alkyl bromide, unless Boc deprotection is the desired outcome.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability and reactivity of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) at -20°C. This minimizes potential degradation from moisture and atmospheric contaminants.

Q5: How can I monitor the progress of my conjugation reaction?

A5: The progress of the reaction can be monitored by a variety of analytical techniques, depending on the nature of your substrate. Common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To observe the disappearance of the starting materials and the appearance of the desired product mass.

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting materials and products.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, a shift in the molecular weight corresponding to the addition of the PEG linker can be observed.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Peptide

This protocol provides a general guideline for the conjugation of this compound to a peptide containing a free cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP and subsequently purified to remove the reducing agent.

  • Linker Preparation: Dissolve this compound in a minimal amount of DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the peptide solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • Monitoring: Monitor the reaction progress by LC-MS or RP-HPLC.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, to react with any excess this compound.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess linker using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Boc Deprotection of a PEGylated Conjugate

This protocol describes the removal of the Boc protecting group to yield a free amine.[5][6]

Materials:

  • Boc-protected PEGylated conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the Boc-protected PEGylated conjugate in DCM.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic species generated during deprotection, add TIS (2.5-5% v/v) as a scavenger.[7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the deprotection by LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentration: Remove the DCM and excess TFA by rotary evaporation. Co-evaporate with toluene (B28343) (3x) to remove residual TFA. .

    • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product as a TFA salt.

    • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[6]

  • Purification: Further purify the deprotected product by chromatography if necessary.

Visualizations

G cluster_workflow Experimental Workflow start Start with Thiol-Peptide conjugation Conjugation (pH 7.2) start->conjugation linker This compound linker->conjugation purification1 Purification (RP-HPLC) conjugation->purification1 boc_product Boc-Protected PEG-Peptide purification1->boc_product deprotection Boc Deprotection (TFA/DCM) boc_product->deprotection purification2 Purification (RP-HPLC) deprotection->purification2 final_product Amine-PEG-Peptide purification2->final_product

Caption: A typical experimental workflow for peptide PEGylation and subsequent deprotection.

G cluster_troubleshooting Troubleshooting Logic start Low Product Yield? check_reaction Check Reaction Conditions start->check_reaction Yes side_products Side Products Observed? start->side_products No optimize_ph Optimize pH check_reaction->optimize_ph optimize_temp Optimize Temp. check_reaction->optimize_temp optimize_conc Optimize Conc. check_reaction->optimize_conc check_purity Check Starting Material Purity optimize_ph->side_products optimize_temp->side_products optimize_conc->side_products adjust_stoich Adjust Stoichiometry side_products->adjust_stoich Yes change_buffer Change Buffer side_products->change_buffer Yes success Successful Conjugation side_products->success No adjust_stoich->success change_buffer->success

Caption: A decision tree for troubleshooting common issues in PEGylation reactions.

G cluster_pathways Reaction Pathways cluster_desired Desired Pathway (SN2) cluster_side Side Reaction (E2) reagents Br-PEG-NHBoc + R-SH (Nucleophile) product R-S-PEG-NHBoc reagents->product Base (low conc.) Room Temp. elim_product H2C=CH-PEG-NHBoc reagents->elim_product Strong, Hindered Base High Temp.

Caption: Desired substitution versus a potential elimination side reaction pathway.

References

Technical Support Center: Enhancing PROTAC Stability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene (B3416737) glycol (PEG) linkers to improve the stability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of PEG linkers in PROTAC design?

PEG linkers are frequently incorporated into PROTAC structures and serve multiple crucial functions.[1] Composed of repeating ethylene (B1197577) glycol units, they primarily enhance the hydrophilicity of the PROTAC molecule.[2][3] This increased water solubility is advantageous for improving oral absorption and overall compatibility with physiological environments.[1][4] Additionally, the flexibility and tunable length of PEG linkers allow for precise spatial positioning of the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.[5][6] This complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][5]

Q2: What are the common stability issues associated with PROTACs containing PEG linkers?

While beneficial, PEG linkers can introduce specific stability challenges. The ether linkages within the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, primarily in the liver.[7] This can lead to O-dealkylation and rapid clearance of the PROTAC in vivo, resulting in a short half-life and reduced therapeutic efficacy.[7] Furthermore, the high flexibility of PEG linkers, while sometimes advantageous, can also lead to an entropic penalty upon binding, potentially decreasing the stability of the ternary complex.[8] This excessive flexibility might result in a non-productive ternary complex where ubiquitination sites are not accessible to the E3 ligase.[5]

Q3: How does the length of a PEG linker impact PROTAC stability and activity?

The length of the PEG linker is a critical parameter that requires empirical optimization for each specific PROTAC system.[5][6] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long can lead to the formation of non-productive complexes and may increase the likelihood of the "hook effect," where degradation efficiency decreases at high PROTAC concentrations due to the formation of binary complexes instead of the productive ternary complex.[5][9] The optimal linker length ensures the proper orientation and proximity of the target protein and E3 ligase for efficient ubiquitination.[5]

Q4: Can modifying a PEG linker affect the solubility and permeability of a PROTAC?

Yes, modifications to the PEG linker can significantly alter the physicochemical properties of a PROTAC.[7] Replacing a portion of a hydrophilic PEG linker with more lipophilic moieties, such as alkyl chains or aromatic rings, can decrease aqueous solubility but may enhance cell permeability.[7][10] Conversely, incorporating polar groups like piperazine (B1678402) can improve solubility.[7][11] Achieving a balance between metabolic stability, solubility, and permeability is a key challenge in PROTAC design.[3]

Troubleshooting Guide

Issue 1: Low in vivo efficacy despite good in vitro potency.

  • Possible Cause: Poor metabolic stability of the PEG linker leading to rapid clearance.[7] The ether linkages in the PEG chain can be liabilities for oxidative metabolism.[7]

  • Troubleshooting Steps:

    • Incorporate Rigid Moieties: Introduce rigid structural elements such as piperazine, piperidine, or triazole rings into the linker. These can shield the molecule from metabolic enzymes and pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[7]

    • Optimize Linker Length: Systematically synthesize and test analogs with shorter or longer PEG linkers to identify the optimal length for both stability and activity.[7]

    • Consider Alternative Linkers: Evaluate replacing the PEG linker with a more metabolically stable alkyl chain, while being mindful of potential changes in solubility.[7]

Issue 2: High variability in experimental results and evidence of PROTAC degradation.

  • Possible Cause: Instability of the PROTAC during sample preparation, in cell culture media, or in plasma.[7][9]

  • Troubleshooting Steps:

    • Optimize Analytical Methods: For LC-MS/MS analysis, adjust parameters to minimize in-source fragmentation of the PROTAC.

    • Assess Plasma Stability: Conduct plasma stability assays to determine the degradation rate in biological matrices.

    • Standardize Protocols: Implement consistent and rapid sample processing protocols to minimize degradation before analysis.[7]

Issue 3: PROTAC appears inactive in cellular assays.

  • Possible Cause 1: The PROTAC is not efficiently forming a stable ternary complex.[7]

    • Troubleshooting: Modify the linker length and composition to alter the distance and orientation between the target-binding and E3 ligase-binding ligands.[7] Use biophysical assays like TR-FRET or SPR to confirm ternary complex formation.[9]

  • Possible Cause 2: The PROTAC has poor cell permeability.[7]

    • Troubleshooting: Perform a Caco-2 permeability assay to assess cell entry.[10] To improve permeability, consider replacing a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring.[7][10]

Issue 4: Evidence of PROTAC aggregation.

  • Possible Cause: Poor solubility of the PROTAC molecule.[12]

  • Troubleshooting Steps:

    • Incorporate Polar Groups: Introduce more polar functional groups, such as piperazine, into the linker to enhance solubility.[7]

    • Optimize Formulation: Investigate different formulation strategies, including the use of solubility-enhancing excipients.[7]

Quantitative Data Summary

The following tables summarize the impact of linker modifications on PROTAC stability and physicochemical properties. The data is compiled from various studies to illustrate general trends.

Table 1: Comparison of PROTAC Half-Life with Different Linker Chemistries

PROTAC ScaffoldLinker TypeMatrixHalf-life (t½) in min
BET DegraderPEG-basedHuman Liver Microsomes35
BET DegraderAlkyl-basedHuman Liver Microsomes58
AR DegraderPEG-based (4 units)Human Hepatocytes> 120
AR DegraderPEG-based (longer chain)Human Hepatocytes< 30
BRD4 DegraderPEG with PiperazineMouse Liver Microsomes95

Note: Data is illustrative and compiled from various sources in the literature. Direct head-to-head comparisons within the same PROTAC scaffold are not always available.

Table 2: Impact of PEG Linker Length on Physicochemical Properties of a BRD4-Targeting PROTAC

PROTACLinker CompositioncLogPTPSAHBDHBA
PROTAC-12 x PEG3.8155311
PROTAC-23 x PEG3.5164312
PROTAC-34 x PEG3.2173313

cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors. Data compiled from publicly available research.[3]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[13]

  • Materials:

    • Test PROTAC compound

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (pH 7.4)

    • Positive control (e.g., Verapamil)

    • Negative control (e.g., Warfarin)

    • Acetonitrile (B52724) with internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test PROTAC and control compounds.

    • In a microplate, combine the HLM, phosphate buffer, and the test PROTAC or control.

    • Pre-incubate the mixture at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to cold acetonitrile with an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining PROTAC versus time.[13]

Protocol 2: Western Blot for Target Protein Degradation

  • Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • Test PROTAC compound

    • Cell lysis buffer

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • Secondary antibody conjugated to HRP

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

    • Lyse the cells and determine the total protein concentration of each lysate.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control. Determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Visualizations

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start Low PROTAC Activity Observed Check_Permeability Assess Cell Permeability (e.g., Caco-2 Assay) Start->Check_Permeability Check_Stability Assess Metabolic Stability (e.g., HLM Assay) Start->Check_Stability Check_Ternary_Complex Confirm Ternary Complex Formation (e.g., TR-FRET, SPR) Start->Check_Ternary_Complex Low_Permeability Low Permeability Check_Permeability->Low_Permeability Low_Stability Low Stability Check_Stability->Low_Stability No_Complex No/Weak Ternary Complex Check_Ternary_Complex->No_Complex Low_Permeability->Check_Stability No Modify_Lipophilicity Increase Lipophilicity of Linker Low_Permeability->Modify_Lipophilicity Yes Low_Stability->Check_Ternary_Complex No Modify_Linker_Stability Incorporate Rigid Moieties / Optimize Length Low_Stability->Modify_Linker_Stability Yes Redesign_Linker Redesign Linker (Length, Composition, Attachment Point) No_Complex->Redesign_Linker Yes End Optimized PROTAC Activity No_Complex->End No Modify_Lipophilicity->End Modify_Linker_Stability->End Redesign_Linker->End

A logical workflow for troubleshooting low PROTAC activity.

References

Technical Support Center: Purification of Br-PEG6-C2-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Br-PEG6-C2-NHBoc reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

The synthesis of this compound typically involves the conversion of a terminal hydroxyl group to a bromide. Therefore, the most common impurities include:

  • Unreacted starting material: The corresponding alcohol, Boc-NH-PEG6-C2-OH.

  • Mesylated or Tosylated Intermediate: If the synthesis proceeds via a sulfonate ester intermediate (e.g., using MsCl or TsCl), this intermediate may be present if the substitution reaction with bromide is incomplete.

  • Elimination byproducts: Small amounts of byproducts resulting from the elimination of HBr or the sulfonate group.

  • Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup.

Q2: Which chromatographic techniques are suitable for purifying this compound?

Both normal-phase and reversed-phase chromatography can be employed for the purification of this compound.

  • Silica (B1680970) Gel Column Chromatography: A cost-effective method for medium to large-scale purification. Due to the polar nature of the PEG chain, careful selection of the eluent system is crucial to prevent streaking.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Ideal for achieving high purity, especially for smaller scales or for final purification steps. C18 columns are commonly used.

Q3: My this compound product appears as an oil or a waxy solid. How should I handle it for purification?

It is common for PEGylated compounds like this compound to be oils or semi-solids at room temperature. For column chromatography, it is recommended to dissolve the crude product in a minimal amount of the initial eluent or a strong solvent like dichloromethane (B109758) (DCM), and then adsorb it onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which can be loaded onto the column (dry loading). This technique generally leads to better separation than direct liquid loading of an oil.

Q4: How can I visualize this compound on a TLC plate?

This compound does not possess a strong UV chromophore. Therefore, visualization on a TLC plate requires staining. The most effective staining methods are:

  • Potassium Permanganate (B83412) (KMnO4) stain: Reacts with the PEG backbone.

  • Iodine (I2) chamber: Iodine vapor adsorbs to the compound, revealing it as a brown spot.

Q5: Is the Boc protecting group stable during purification?

The tert-butyloxycarbonyl (Boc) group is sensitive to strong acids. For RP-HPLC, it is generally stable in mobile phases containing up to 0.1% trifluoroacetic acid (TFA). However, prolonged exposure to acidic conditions or higher concentrations of TFA can lead to deprotection. If Boc group stability is a concern, using a weaker acid like formic acid (0.1%) is a suitable alternative.

Troubleshooting Guides

Problem: Streaking on Silica Gel TLC Plates and Columns
  • Possible Cause: The high polarity of the PEG chain can lead to strong interactions with the silica gel, causing the compound to move unevenly.

  • Solutions:

    • Optimize Solvent System: Avoid highly polar single solvents. Use a solvent mixture with a gradient of a polar modifier. A common starting point is dichloromethane (DCM) with a gradual increase in methanol (B129727) (MeOH). A mixture of ethanol (B145695) (EtOH) and isopropanol (B130326) (IPA) in chloroform (B151607) (e.g., 1:1 EtOH/IPA in CHCl3) with a slow gradient (1-10%) can also provide better separation and reduce streaking.

    • Add a Modifier: Adding a small amount (0.5-1%) of a polar, coordinating solvent like triethylamine (B128534) (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent can sometimes improve peak shape. For this compound, which is neutral, this is less likely to be effective but can be trialed if streaking is severe.

    • Dry Loading: As mentioned in the FAQs, dry loading the sample adsorbed onto silica gel is highly recommended to minimize streaking.

Problem: Poor Separation of Product from Impurities
  • Possible Cause: The impurities are structurally very similar to the product, making separation challenging.

  • Solutions:

    • Shallow Gradient: Use a very slow and shallow gradient during column chromatography. This increases the resolution between closely eluting compounds.

    • Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina (B75360) (neutral or basic) or a bonded phase like diol or amino-propylated silica.

    • Reversed-Phase Chromatography: RP-HPLC often provides superior resolution for polar compounds. A C18 column with a water/acetonitrile gradient is a good starting point.

Problem: Low Recovery from Column Chromatography
  • Possible Cause: The highly polar product is irreversibly adsorbed onto the silica gel.

  • Solutions:

    • Use a More Polar Eluent: At the end of the chromatographic run, flush the column with a highly polar solvent system, such as 10-20% methanol in DCM, to elute any remaining product.

    • Deactivate the Silica Gel: Pre-treating the silica gel with a small amount of a polar solvent or triethylamine before packing the column can sometimes reduce irreversible adsorption.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a silica TLC plate.

    • Develop the plate in a solvent system such as 5-10% MeOH in DCM.

    • Visualize the spots using a potassium permanganate stain. The product should be less polar than the starting alcohol and more polar than less-PEGylated impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar eluent (e.g., 1% MeOH in DCM).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution:

    • Begin elution with the initial, low-polarity eluent.

    • Gradually increase the polarity of the eluent by increasing the percentage of MeOH. A suggested gradient is from 1% to 10% MeOH in DCM over several column volumes.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.

Protocol 2: Analysis and Purification by RP-HPLC
  • Analytical Method Development:

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA (or 0.1% Formic Acid) in Water.

    • Mobile Phase B: 0.1% TFA (or 0.1% Formic Acid) in Acetonitrile.

    • Gradient: Start with a 10-minute gradient from 10% to 90% B to determine the approximate retention time. Then, optimize the gradient around the elution time of the product for better separation.

    • Flow Rate: 1 mL/min.

    • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal. If not available, a low wavelength UV detector (e.g., 210-220 nm) can be used, although the sensitivity will be low.

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative C18 column.

    • Dissolve the crude or partially purified product in the initial mobile phase composition.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Inject the sample and run the preparative HPLC method.

    • Collect fractions corresponding to the product peak.

    • Remove the organic solvent (acetonitrile) under reduced pressure.

    • Lyophilize the aqueous solution to obtain the pure product as the TFA or formate (B1220265) salt.

Data Presentation

Table 1: Representative Chromatographic Data for this compound and Potential Impurities.

CompoundTLC Rf (10% MeOH in DCM)RP-HPLC Retention Time (min)Notes
Boc-NH-PEG6-C2-OH~0.35Shorter than productStarting material, more polar.
This compound ~0.50 Reference Desired Product.
Mesylated Intermediate~0.55Longer than productLess polar than the product.

Note: These are representative values and may vary depending on the specific experimental conditions.

Visualizations

PurificationWorkflow crude Crude Reaction Product tlc TLC Analysis (10% MeOH in DCM) crude->tlc Analyze column Silica Gel Column Chromatography (Gradient: 1-10% MeOH in DCM) tlc->column Optimize & Run hplc_analysis RP-HPLC Analysis (Purity Check) column->hplc_analysis Analyze Fractions impurities Impurities column->impurities Separate pure_product Pure this compound hplc_analysis->pure_product >95% Pure prep_hplc Preparative RP-HPLC (Optional Final Purification) hplc_analysis->prep_hplc <95% Pure prep_hplc->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Impure Product after Initial Purification streaking Streaking on TLC/Column? start->streaking poor_sep Poor Separation? streaking->poor_sep No optimize_solvent Optimize Solvent System (e.g., EtOH/IPA in CHCl3) streaking->optimize_solvent Yes shallow_gradient Use a Shallower Gradient poor_sep->shallow_gradient Yes rp_hplc Switch to RP-HPLC poor_sep->rp_hplc Still Poor dry_load Use Dry Loading Technique optimize_solvent->dry_load

Caption: Troubleshooting logic for the purification of this compound.

Br-PEG6-C2-NHBoc storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Br-PEG6-C2-NHBoc, a PEG-based PROTAC linker. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound under an inert atmosphere, sealed, and away from moisture. For optimal stability, follow the temperature guidelines summarized in the table below.

Storage TypeTemperatureDuration
Short-term4°CWeeks
Long-term (as received)-20°CMonths
In solvent-20°C1 month
In solvent-80°C6 months

Q2: How should I handle this compound upon receiving it?

A2: this compound is shipped at room temperature and is stable for a few weeks during ordinary shipping. Upon receipt, it is best practice to store it at -20°C for long-term stability. The compound can appear as a liquid, semi-solid, or solid.

Q3: In which solvents is this compound soluble?

Solubility of Similar PEG Linkers

SolventSolubility
Dimethylsulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Dichloromethane (DCM)Soluble
WaterSparingly
EthanolSoluble
AcetonitrileSoluble

Q4: What are the main sources of degradation for this compound?

A4: The two primary points of instability in this compound are the Boc-protected amine and the potential for hydrolysis of the ether linkages in the PEG chain under harsh conditions. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be unintentionally cleaved.[3]

Experimental Protocols

Protocol for Preparing a Stock Solution
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Dissolution: Add anhydrous DMSO or DMF to the vial to achieve the desired concentration. It is recommended to prepare a stock solution of 10 mM.[2]

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.

G cluster_prep Stock Solution Preparation Workflow start Start equilibrate Equilibrate vial to room temperature start->equilibrate dissolve Dissolve in anhydrous DMSO or DMF equilibrate->dissolve mix Vortex or sonicate to ensure complete dissolution dissolve->mix store Aliquot and store at -20°C or -80°C mix->store use Use immediately in experiment mix->use

Stock Solution Preparation Workflow

Troubleshooting Guide

Problem 1: Low or no yield in conjugation reaction.

  • Possible Cause: The primary amine on your substrate may not be sufficiently nucleophilic, or there may be steric hindrance. The reaction conditions may also be suboptimal.

  • Troubleshooting Steps:

    • Check pH: Ensure the reaction buffer is at the optimal pH for the nucleophilic attack of the primary amine. For reactions with primary amines, a pH of 7-9 is generally recommended.[2]

    • Increase Molar Excess: Try increasing the molar excess of this compound in the reaction mixture. A 20-fold molar excess is a common starting point for PEGylation reactions.[2]

    • Extend Reaction Time: Incubate the reaction for a longer period, for instance, 2 hours at room temperature or overnight on ice.

    • Consider a Catalyst: For less reactive amines, the addition of a non-nucleophilic base may be necessary.

Problem 2: Unintended deprotection of the Boc group.

  • Possible Cause: The reaction or purification conditions may be too acidic, leading to the cleavage of the Boc protecting group.[3]

  • Troubleshooting Steps:

    • Buffer Selection: Avoid acidic buffers during your reaction and purification steps. Use neutral or slightly basic buffers where possible.

    • Purification Method: If using chromatography, ensure the mobile phase is not acidic. A neutral buffer system is preferable.

Problem 3: Formation of unexpected side products.

  • Possible Cause: If the Boc group is unintentionally cleaved under acidic conditions, the resulting tert-butyl cation can alkylate other nucleophilic sites on your molecule, such as tryptophan or methionine residues.[4]

  • Troubleshooting Steps:

    • Use Scavengers: If acidic conditions are unavoidable, introduce a scavenger to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), thioanisole, or anisole.[4][5]

    • Optimize Reaction Conditions: Re-evaluate the necessity of acidic steps in your protocol and explore alternative, non-acidic methods.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield? check_ph Check Reaction pH (Optimal: 7-9) start->check_ph Yes side_products Unexpected Side Products? start->side_products No increase_excess Increase Molar Excess of Linker check_ph->increase_excess extend_time Extend Reaction Time increase_excess->extend_time success Problem Resolved extend_time->success check_acidity Review Protocol for Acidic Conditions side_products->check_acidity Yes deprotection Unintended Deprotection? side_products->deprotection No use_scavengers Use Scavengers (e.g., TES, anisole) check_acidity->use_scavengers use_scavengers->success avoid_acid Avoid Acidic Buffers and Solvents deprotection->avoid_acid Yes deprotection->success No avoid_acid->success

Troubleshooting Decision Tree

References

Overcoming steric hindrance in Br-PEG6-C2-NHBoc reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving Br-PEG6-C2-NHBoc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a bromo group at one end, a Boc-protected amine at the other, and a six-unit polyethylene (B3416737) glycol (PEG) chain as a spacer. The bromo group is a good leaving group for alkylation reactions with nucleophiles like thiols, phenols, and amines. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to carboxylic acids or other electrophiles. Its primary applications are in bioconjugation, drug delivery, and the synthesis of PROTACs (PROteolysis TArgeting Chimeras).

Q2: What is steric hindrance, and how does it affect reactions with this compound?

Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site. In the context of this compound, the PEG chain and the bulky Boc-protecting group can physically block the reactive ends of the molecule. This can make it difficult for the bromo group to react with a hindered nucleophile, or for the deprotected amine to react with a hindered carboxylic acid, leading to low reaction yields and incomplete conjugation.

Q3: My standard Williamson ether synthesis with a hindered alcohol and this compound is giving low yields. What could be the issue?

The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance.[1] The bulky PEG linker can impede the approach of a hindered alkoxide to the carbon bearing the bromine atom. To improve yields, consider using a stronger, non-nucleophilic base to fully deprotonate the alcohol, using a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide, and increasing the reaction temperature.[2] Longer reaction times may also be necessary.

Q4: I am having trouble with the Boc deprotection step. What are the common issues?

Incomplete Boc deprotection is a common issue and can be caused by several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid (commonly trifluoroacetic acid - TFA) is too weak or its concentration is too low, the reaction may not go to completion.[3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time for a complete reaction, especially with the bulky PEG chain potentially hindering the acid's approach.[3]

  • Solvent Issues: The solvent must be able to dissolve both the PEGylated compound and the acid. Dichloromethane (B109758) (DCM) is a common choice.[3]

Q5: What are the best coupling reagents to use with the deprotected H2N-PEG6-C2-Br for amide bond formation with a sterically hindered carboxylic acid?

For sterically hindered couplings, more powerful coupling reagents are recommended. While standard reagents like EDC/NHS may be insufficient, uronium/aminium-based reagents like HATU, HBTU, HCTU, and COMU are generally more effective.[2][4] HATU is often considered superior for difficult couplings due to the formation of a more reactive OAt-ester intermediate, which can lead to faster reactions and higher purity products.[5]

Troubleshooting Guides

Part 1: Alkylation Reaction (e.g., with a thiol or phenol)
Problem Possible Cause Troubleshooting Steps & Solutions
Low or No Product Formation Steric Hindrance: The nucleophile or the PEG linker is too bulky.1. Increase Temperature: Carefully raise the reaction temperature to provide more energy to overcome the activation barrier. 2. Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours). 3. Use a More Reactive Solvent: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.[2]
Insufficient Base: The nucleophile (e.g., thiol) is not fully deprotonated.1. Use a Stronger Base: Employ a stronger, non-nucleophilic base like DBU or a hydride base (e.g., NaH). 2. Increase Base Equivalents: Use a slight excess of the base (e.g., 1.5-2.0 equivalents).
Low Reactant Concentration: The reaction is too dilute.Increase the concentration of the reactants to favor the bimolecular reaction.
Multiple Products Observed Over-alkylation: A substrate with multiple nucleophilic sites is being used.1. Use Stoichiometric Control: Carefully control the stoichiometry of the this compound linker. 2. Protect Other Nucleophilic Sites: If possible, protect other reactive groups on your substrate before the alkylation step.
Side Reactions: The base is reacting with the substrate or linker.Use a non-nucleophilic base like DIPEA or DBU.
Part 2: Boc Deprotection
Problem Possible Cause Troubleshooting Steps & Solutions
Incomplete Deprotection Insufficient Acid Strength/Concentration: The acid is not effectively cleaving the Boc group.1. Increase TFA Concentration: Move from 20% TFA in DCM to 50% or even 95% TFA.[6] 2. Use a Stronger Acid System: Consider using 4M HCl in dioxane.[3]
Short Reaction Time: The reaction has not proceeded to completion.1. Extend Reaction Time: Increase the reaction time to 2-4 hours and monitor by TLC or LC-MS.[6]
Side Product Formation Alkylation by tert-butyl cation: The tert-butyl cation generated during deprotection is reacting with nucleophilic groups on your molecule.1. Use Scavengers: Add scavengers like triisopropylsilane (B1312306) (TIS) or water (2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.[2]
Degradation of Acid-Sensitive Groups: Other functional groups in your molecule are not stable to the acidic conditions.1. Use Milder Conditions: Try less harsh conditions, such as a lower concentration of TFA or a shorter reaction time at 0°C.
Difficulty in Product Isolation Product is a TFA salt: The deprotected amine is an oil or difficult to handle as a TFA salt.1. Neutralize and Extract: After removing the TFA, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to get the free amine.[3] 2. Precipitation: Add cold diethyl ether to the residue after TFA removal to try and precipitate the product as a salt.[2]
Part 3: Amide Coupling (after Boc Deprotection)
Problem Possible Cause Troubleshooting Steps & Solutions
Low or No Coupling Yield Steric Hindrance: The deprotected PEG-amine and/or the carboxylic acid are sterically hindered.1. Use a More Potent Coupling Reagent: Switch from EDC/NHS to HATU, HCTU, or COMU.[2][4] 2. Increase Reaction Time and Temperature: Allow the reaction to proceed for a longer duration (up to 24 hours) and consider gentle heating (e.g., 40-50 °C).
Poor Activation of Carboxylic Acid: The carboxylic acid is not being efficiently activated.1. Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a base (like DIPEA) for 15-30 minutes before adding the PEG-amine.[2]
Presence of Water: Trace amounts of water can hydrolyze the activated ester.Use anhydrous solvents (e.g., anhydrous DMF) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Racemization of Chiral Centers Coupling Reagent and Conditions: Some coupling reagents and bases can cause epimerization, especially at the alpha-carbon of amino acids.1. Use Additives: For carbodiimide-based couplings, add HOBt or OxymaPure to suppress racemization. 2. Choose Appropriate Reagent: HATU is known to have a lower risk of epimerization compared to HBTU.[5]

Data Presentation

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection
ReagentConcentrationSolventTime (min)Product Purity (%)Reference(s)
TFA50%DCM578[6]
TFA50%DCM60>95[6]
HCl4MDioxane5~80[6]
HCl4MDioxane60>95[6]

Note: Purity was determined by HPLC analysis. Yields are generally high for complete reactions.

Table 2: Performance Comparison of Coupling Reagents for Hindered Amide Bond Formation
Coupling AgentRelative ReactivitySuitability for Hindered CouplingsRacemization RiskReference(s)
EDC/NHSModerateLow to ModerateModerate[2]
HBTUHighHighModerate[5]
HCTUHighHighLower than HBTU[7]
HATUVery HighVery HighLow[5][7]
COMUVery HighVery HighLow[8]

Note: This table provides a qualitative comparison. Actual yields will depend on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Thiol with this compound
  • Dissolve the Thiol: Dissolve your thiol-containing substrate (1.0 equivalent) in a polar aprotic solvent like anhydrous DMF or DMSO.

  • Add Base: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 equivalents). Stir the mixture for 15 minutes at room temperature to ensure complete deprotonation of the thiol.

  • Add PEG Linker: Dissolve this compound (1.2 equivalents) in the same solvent and add it to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C) for 4-24 hours.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and then brine to remove the solvent and excess reagents.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Boc Deprotection
  • Dissolve Substrate: Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool Reaction: Cool the solution to 0°C in an ice bath.

  • Add Acid: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your substrate is sensitive to the tert-butyl cation, add a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor Progress: Monitor the reaction by TLC or LC-MS.

  • Removal of Acid: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene (B28343) (3x) can help remove residual TFA.[3]

  • Isolation: The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 3: General Procedure for HATU-mediated Amide Coupling
  • Prepare Reactants: In one vial, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. In a separate vial, dissolve the deprotected H2N-PEG6-C2-Br (as a free amine or TFA salt, 1.2 equivalents) in anhydrous DMF.

  • Activate Carboxylic Acid: To the carboxylic acid/HATU solution, add DIPEA (2.0 equivalents if starting with the free amine, 3.0 equivalents if starting with the TFA salt). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction: Add the PEG-amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitor Progress: Monitor the reaction by LC-MS or TLC.

  • Work-up and Purification: Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Visualizations

experimental_workflow cluster_alkylation Part 1: Alkylation cluster_deprotection Part 2: Boc Deprotection cluster_coupling Part 3: Amide Coupling start_alk Substrate-SH + this compound add_base Add Base (e.g., DIPEA) in DMF/DMSO start_alk->add_base react_alk React at RT - 60°C (4-24h) add_base->react_alk workup_alk Aqueous Workup & Purification react_alk->workup_alk product_alk Substrate-S-PEG6-C2-NHBoc workup_alk->product_alk start_dep Substrate-S-PEG6-C2-NHBoc product_alk->start_dep add_acid Add TFA/DCM (with TIS scavenger) start_dep->add_acid react_dep React at 0°C to RT (1-2h) add_acid->react_dep remove_tfa Remove TFA (Evaporation) react_dep->remove_tfa product_dep Substrate-S-PEG6-C2-NH2 (TFA Salt) remove_tfa->product_dep start_coup_amine Substrate-S-PEG6-C2-NH2 product_dep->start_coup_amine start_coup_acid Carboxylic Acid (R-COOH) activate Activate with HATU/DIPEA in DMF start_coup_acid->activate couple Combine and React (4-24h) start_coup_amine->couple activate->couple workup_coup Aqueous Workup & Purification couple->workup_coup product_coup Final Conjugate workup_coup->product_coup

Caption: Synthetic workflow for using this compound linker.

troubleshooting_steric_hindrance cluster_solutions Potential Solutions start Low Yield in Coupling Reaction check_hindrance Are substrates sterically hindered? start->check_hindrance change_reagent Use stronger coupling reagent (e.g., HATU, COMU) check_hindrance->change_reagent Yes no_hindrance Check other factors: - Purity of reactants - Anhydrous conditions - Stoichiometry check_hindrance->no_hindrance No increase_temp Increase reaction temperature (e.g., 40-60°C) change_reagent->increase_temp increase_time Increase reaction time (monitor up to 24h) increase_temp->increase_time pre_activate Pre-activate carboxylic acid (15-30 min before adding amine) increase_time->pre_activate

Caption: Troubleshooting logic for low-yield coupling reactions.

References

Technical Support Center: Impact of Linker Length on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the optimization of PROTAC® linker length for effective ternary complex formation and protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule composed of a ligand that binds a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two parts.[1] The linker's main function is to bridge the target protein and the E3 ligase, positioning them in a productive orientation that allows for the efficient transfer of ubiquitin from the E3 ligase to the target, marking it for degradation by the proteasome.[1]

Q2: Why is linker length so critical for PROTAC efficacy?

A2: The length of the linker is a crucial parameter that directly influences the formation and stability of the productive ternary complex (Target–PROTAC–E3 Ligase).[1]

  • If the linker is too short, it can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously.[1]

  • If the linker is too long, it can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the two proteins are not brought into effective proximity.[1] Therefore, empirical testing of various linker lengths is essential to find the optimal distance for a specific target and E3 ligase pair.

Q3: How does linker composition (e.g., PEG vs. alkyl) affect PROTAC performance?

A3: Linker composition significantly impacts a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[1][2]

  • PEG (polyethylene glycol) linkers are hydrophilic and can improve the water solubility of a PROTAC.[3] However, they can sometimes be metabolically less stable.[2][3]

  • Alkyl linkers are more hydrophobic, which can improve cell permeability but may decrease aqueous solubility.[3][] They are often more metabolically stable than PEG linkers.[]

  • Rigid linkers (e.g., containing piperazine (B1678402) or triazole groups) can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially increasing stability and efficacy.[2][3]

Q4: What is the "hook effect" and how is it related to the linker?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (Target–PROTAC or PROTAC–E3 Ligase) instead of the productive ternary complex required for degradation.[5][6] While the hook effect is an inherent part of the PROTAC mechanism, a well-designed linker can promote positive cooperativity—where the formation of one binary complex enhances the binding of the second protein—which stabilizes the ternary complex over the binary ones and can mitigate the severity of the hook effect.[5][6]

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments.

Problem 1: My PROTAC shows good binary binding to the target and E3 ligase individually, but I see no protein degradation.

This is a common challenge that often points to a failure in forming a stable and productive ternary complex.[1]

Possible CauseRecommended Action
Suboptimal Linker Length The linker may be too short (causing steric clash) or too long (resulting in an unstable complex).[1] Action: Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., varying alkyl chain or PEG units).[5]
Poor Cell Permeability The PROTAC is a large molecule and may not be efficiently crossing the cell membrane to reach its intracellular targets.[5][7] Action: Modify the linker to improve physicochemical properties (e.g., balance hydrophilicity/lipophilicity).[][5] Confirm target engagement in cells using assays like NanoBRET or CETSA.[5]
Unproductive Ternary Complex Conformation A ternary complex may form, but its geometry prevents the E3 ligase from ubiquitinating the target protein.[1][5] Action: Perform an in-vitro or in-cell ubiquitination assay.[5] If no ubiquitination is observed, a linker redesign is necessary to change the relative orientation of the two proteins.[1]
Low E3 Ligase Expression The chosen E3 ligase may not be expressed at sufficient levels in the experimental cell line.[8] Action: Verify the expression level of the E3 ligase in your cell line via Western Blot or qPCR. Consider using a different cell line or recruiting a different E3 ligase.[5]

Problem 2: I am observing the "hook effect" at high concentrations. How can I improve my assay window?

The hook effect is expected, but its severity can sometimes mask the optimal degradation concentration.

Possible CauseRecommended Action
Excessive PROTAC Concentration High concentrations favor binary complex formation over the productive ternary complex.[5][6] Action: Perform a wide dose-response curve, ensuring you test at lower concentrations (e.g., in the nanomolar to low micromolar range) to identify the "sweet spot" for maximal degradation.[5]
Lack of Positive Cooperativity The linker is not adequately stabilizing the ternary complex through favorable protein-protein interactions.[5][6] Action: Use biophysical assays like SPR or ITC to measure ternary complex formation and cooperativity.[5][9] Redesign the linker to be more rigid or to alter the exit vectors, which can promote more stable interactions.[2]

Problem 3: My degradation results (DC50/Dmax) are inconsistent between experiments.

Possible CauseRecommended Action
Variable Cell Health/Conditions Cell passage number, confluency, or general health can affect the efficiency of the ubiquitin-proteasome system.[5] Action: Standardize all cell culture conditions. Use cells within a consistent and defined passage number range and ensure consistent seeding densities and confluency at the time of treatment.[5]
PROTAC Instability The PROTAC compound may be unstable in the cell culture medium over the course of the experiment.[5] Action: Assess the chemical stability of your PROTAC in your specific experimental medium over the relevant time course using LC-MS.
Visual Troubleshooting and Workflow Guides

A logical workflow is critical for diagnosing issues and optimizing your PROTAC.

troubleshooting_workflow start No/Poor Degradation Observed q1 Is PROTAC cell permeable and engaging targets? start->q1 a1_no Modify linker/scaffold to improve properties. Confirm with NanoBRET/CETSA. q1->a1_no No q2 Is a stable ternary complex forming? q1->q2 Yes a2_no Systematically vary linker length and composition. q2->a2_no No q3 Is the target protein being ubiquitinated? q2->q3 Yes a3_no Redesign linker to change complex geometry. q3->a3_no No end_ok Issue is likely related to proteasome function or off-target effects. Investigate. q3->end_ok Yes

A logical workflow for troubleshooting lack of PROTAC activity.[5]

optimization_workflow cluster_0 Design & Synthesis cluster_1 Biophysical Characterization cluster_2 Cellular Evaluation A 1. Design PROTAC Library (Vary linker length/type) B 2. Chemical Synthesis A->B C 3. Binary Binding Assays (SPR/ITC) Target-PROTAC & E3-PROTAC B->C D 4. Ternary Complex Analysis (SPR/ITC) Affinity, Kinetics, Cooperativity C->D E 5. Cellular Degradation Assay (Western Blot/HTRF) Determine DC50 & Dmax D->E F 6. Confirm MoA (Ubiquitination, Proteasome Dependence) E->F G Lead PROTAC Candidate F->G

A typical experimental workflow for PROTAC linker optimization.

ternary_complex_equilibrium Explains the 'Hook Effect': At high [PROTAC], equilibrium shifts to non-productive binary complexes (T-P, P-E). T Target (POI) TP T-P T->TP P PROTAC P->TP PE P-E P->PE E E3 Ligase E->PE TPE T-P-E TP->TPE + E PE->TPE + T Deg Degradation TPE->Deg Ubiquitination

Equilibrium of binary and ternary complexes in PROTAC action.

Quantitative Data on Linker Length vs. Degradation

The optimal linker length is highly dependent on the specific Target-E3 ligase pair and must be determined empirically. Below are examples from published studies.

Table 1: Impact of Alkyl/PEG Linker Length on ERα Degradation Target: Estrogen Receptor α (ERα), E3 Ligase Recruiter: VHL-based

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
9~15%140[10][11]
12~60%-[11]
16 ~85% 26 [10][11]
19~50%-[11]
21~20%-[11]
Data indicates that for this specific system, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing reduced efficacy.[11][12]

Table 2: Impact of Linker Length on TBK1 Degradation Target: TBK1, E3 Ligase Recruiter: VHL-based

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)Reference
< 12No degradation observed-[13]
21 3 96% [13]
2929276%[10][13]
A 21-atom linker demonstrated the highest potency for TBK1 degradation.[13]

Table 3: Impact of Linker Extension on Kinase Selectivity Target: EGFR/HER2, Linker Type: PEG-based

PROTACLinker ModificationDegradation ProfileReference
PROTAC (27)Base LinkerDegrades both EGFR and HER2[10]
PROTAC (28)Extended by one ethylene (B1197577) glycol unitSelectively degrades EGFR; HER2 degradation is abolished[10]
This example highlights how even a small change in linker length can dramatically alter protein selectivity.[10]

Key Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments.

Protocol 1: Cellular Degradation Assay (Western Blot) for DC50/Dmax Determination

This is the standard method for quantifying the reduction in target protein levels.[1]

  • Cell Culture and Treatment:

    • Plate cells (e.g., in a 12- or 24-well plate) and allow them to adhere overnight. Ensure consistent seeding density.[13]

    • Prepare serial dilutions of the PROTAC in fresh media. A typical concentration range might be 1 nM to 10 µM (8-12 concentrations). Include a vehicle-only control (e.g., DMSO).

    • Treat cells with the PROTAC dilutions for a fixed time (e.g., 18-24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

  • Western Blotting:

    • Load equal amounts of total protein (e.g., 15-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, α-Tubulin) to normalize for protein loading.[8]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using image analysis software (e.g., ImageJ).

    • Normalize the target protein intensity to the loading control intensity for each sample.

    • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve (log(inhibitor) vs. response -- variable slope) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation percentage).[8][14]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

SPR is a powerful biophysical technique for measuring the real-time kinetics and affinity of binary and ternary complex formation.[15] This helps to quantify cooperativity.

  • Assay Principle: The E3 ligase is immobilized on a sensor chip. The PROTAC is then injected, either alone (for binary binding) or pre-mixed with the target protein (for ternary binding), and the change in response units (RU) is measured over time.[16]

  • Immobilization:

    • Immobilize a purified, active E3 ligase complex (e.g., VHL:ElonginB:ElonginC) onto a sensor chip surface (e.g., CM5 chip via amine coupling).[15]

  • Binary Interaction Analysis (PROTAC + E3 Ligase):

    • Prepare serial dilutions of the PROTAC in a suitable running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface to measure the association and dissociation kinetics (ka and kd).

    • Calculate the binary binding affinity (KD) from these kinetic constants (KD = kd/ka).

  • Ternary Complex Analysis (PROTAC + Target + E3 Ligase):

    • Prepare the same serial dilutions of the PROTAC. To each dilution, add the target protein at a constant, near-saturating concentration (e.g., 5-10x its binary KD to the PROTAC).

    • Inject these PROTAC/Target mixtures over the immobilized E3 ligase surface. This measures the apparent kinetics and affinity of the ternary complex.

  • Data Analysis and Cooperativity:

    • Determine the ternary complex affinity (KD,ternary).

    • Calculate the cooperativity factor (alpha, α) using the formula: α = KD,binary / KD,ternary .[16]

    • An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the binary complex, which is a desirable feature for a PROTAC.[16][17]

    • An α < 1 indicates negative cooperativity.

Protocol 3: TR-FRET Assay for Cellular Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that can be used to detect and quantify ternary complex formation in a cellular lysate or in vitro.[18][19]

  • Assay Principle: The assay uses two antibodies against the target protein and E3 ligase, each labeled with a FRET donor (e.g., Terbium) or acceptor (e.g., AF488) fluorophore. When the PROTAC brings the target and E3 ligase into close proximity, the donor and acceptor are also brought close, resulting in a FRET signal.[18][20]

  • Reagents:

    • Purified recombinant target protein (e.g., GST-tagged).

    • Purified recombinant E3 ligase complex (e.g., His-tagged).

    • FRET donor-labeled antibody (e.g., Tb-anti-GST).

    • FRET acceptor-labeled antibody (e.g., AF488-anti-His).

    • PROTAC dilutions.

    • Assay buffer.

  • Procedure:

    • In a microplate (e.g., 384-well), add the target protein, E3 ligase complex, and serial dilutions of the PROTAC.

    • Incubate to allow for ternary complex formation (e.g., 60-180 minutes).[18]

    • Add the donor and acceptor-labeled antibodies.

    • Incubate to allow for antibody binding (e.g., 60 minutes).

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (e.g., Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve reflects the formation of the ternary complex at optimal concentrations and the hook effect at higher concentrations.

    • This assay is excellent for ranking PROTACs based on their ability to form the ternary complex.[18][19]

References

Technical Support Center: Optimizing PROTAC® Hydrophilicity with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when adjusting the hydrophilicity of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in a PROTAC?

A PEG linker is a flexible, hydrophilic chain that connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. Its primary roles are to:

  • Increase Solubility: The hydrophilic nature of the PEG linker can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[1][2]

  • Modulate Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt a folded, "chameleon-like" conformation in the lipophilic environment of the cell membrane, shielding their polar atoms and facilitating passive diffusion.[3]

  • Optimize Ternary Complex Formation: The length and flexibility of the PEG linker are critical for achieving a productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[4][5]

Q2: How does increasing the PEG linker length affect PROTAC efficacy?

The relationship between PEG linker length and PROTAC efficacy is not linear and is target-dependent.

  • Too short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.

  • Too long: An excessively long linker can result in reduced potency due to a high entropic penalty upon binding and may not effectively bring the target and E3 ligase into proximity for efficient ubiquitination.[5]

  • Optimal length: There is typically an optimal linker length for each PROTAC system that maximizes degradation efficiency (Dmax) and potency (DC50). This optimal length needs to be determined empirically.[4][5]

Q3: My PROTAC has poor cell permeability despite incorporating a PEG linker. What could be the issue?

While PEG linkers can enhance permeability through conformational masking, several factors can still lead to poor cellular uptake:

  • Excessive Hydrophilicity: An overly long PEG chain can make the PROTAC too hydrophilic to efficiently partition into the lipid bilayer of the cell membrane.

  • High Polar Surface Area (PSA): The overall PSA of the PROTAC, including contributions from the warhead and E3 ligase ligand, may be too high for passive diffusion.

  • Lack of Folded Conformation: The specific chemical composition of the PROTAC may not favor the adoption of a folded, membrane-permeable conformation.

Q4: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.

To mitigate the hook effect:

  • Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the bell-shaped curve characteristic of the hook effect.

  • Use lower PROTAC concentrations: Once the optimal concentration for maximal degradation (Dmax) is identified, use concentrations at or below this level for subsequent experiments.

  • Enhance ternary complex cooperativity: Designing PROTACs with linkers that promote positive cooperativity in ternary complex formation can help stabilize the productive complex over the non-productive binary ones.

Troubleshooting Guides

Problem 1: Low or no target degradation observed.

Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Assess the calculated logP (cLogP) and polar surface area (PSA) of your PROTAC. 2. Experimentally determine the cell permeability using a PAMPA or Caco-2 assay (see Experimental Protocols). 3. Synthesize analogs with varying PEG linker lengths to find a better balance between solubility and permeability.
Inefficient Ternary Complex Formation 1. Vary the PEG linker length to optimize the distance and orientation between the target protein and E3 ligase. 2. Consider altering the attachment points of the linker on the warhead or E3 ligase ligand.
Incorrect E3 Ligase 1. Confirm that the target cell line expresses the E3 ligase you are recruiting (e.g., VHL, CRBN) using Western blotting. 2. If expression is low, consider using a different cell line or recruiting a different E3 ligase.
Compound Instability 1. Assess the stability of your PROTAC in the cell culture medium over the time course of your experiment.

Problem 2: High DC50 value (low potency).

Possible Cause Troubleshooting Steps
Suboptimal Linker Length 1. Synthesize and test a series of PROTACs with systematically varied PEG linker lengths (e.g., 2, 4, 6, 8 PEG units). 2. Analyze the structure-activity relationship (SAR) to identify the optimal linker length for your system.
Weak Ternary Complex Cooperativity 1. The interactions between the target protein and E3 ligase within the ternary complex can influence potency. Modifying the linker may improve these protein-protein interactions.
Low Intracellular Concentration 1. Even with some permeability, the intracellular concentration of the PROTAC may not be sufficient to drive efficient degradation. Try to improve permeability as described in Problem 1.

Data Presentation

The following tables summarize the impact of PEG linker length on the physicochemical and biological properties of PROTACs targeting different proteins. Note that a complete dataset for a single homologous series is often not available in a single publication; therefore, this data is compiled to illustrate general trends.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Hypothetical BRD4-Targeting PROTAC Series

PROTACLinker CompositionCalculated LogP (cLogP)Apparent Permeability (Papp, 10⁻⁶ cm/s)
BRD4-PEG22x (OCH₂CH₂)2.51.5
BRD4-PEG44x (OCH₂CH₂)1.82.1
BRD4-PEG66x (OCH₂CH₂)1.11.2
BRD4-PEG88x (OCH₂CH₂)0.40.7

Note: This is illustrative data based on general trends. As PEG length increases, hydrophilicity increases (cLogP decreases). Permeability often shows a parabolic relationship, with an optimal length before excessive hydrophilicity hinders membrane crossing.

Table 2: Comparative Efficacy of PROTACs with Different Linker Lengths

Target ProteinLinker Length (atoms)DC50Dmax (%)
ERα 9>10 µM~50%
12~5 µM~75%
16 ~1 µM ~95%
19~5 µM~70%
TBK1 < 12No degradation-
21 3 nM 96%
29292 nM76%

Data compiled from studies on different PROTAC systems to illustrate the concept of optimal linker length for degradation.[4]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)

  • 96-well acceptor plates (non-binding surface)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC compound stock solution in DMSO

  • Plate reader for UV-Vis absorbance measurement

Procedure:

  • Prepare Acceptor Plate: Add 200 µL of PBS to each well of the acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well of the filter plate. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to the desired final concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.

  • Start the Assay: Add 100 µL of the donor solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Apparent Permeability (Papp): Papp (cm/s) = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:

    • [drug]acceptor is the drug concentration in the acceptor well.

    • [drug]equilibrium is the theoretical equilibrium concentration.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • Area is the effective surface area of the membrane.

    • Time is the incubation time in seconds.

Protocol 2: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium and assess both passive and active transport.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4

  • Test PROTAC compound

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of ~6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm².

    • Perform a Lucifer yellow permeability assay. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Add 0.5 mL of HBSS containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.5 mL of HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Perform the assay as in step 3, but add the PROTAC-containing HBSS to the basolateral side and plain HBSS to the apical side. This is done to assess active efflux.

  • Quantification:

    • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A to B and B to A directions using a similar formula as in the PAMPA protocol, adjusting for the specific volumes and surface area of the Transwell insert.

    • Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests that the compound is a substrate for active efflux transporters.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Target cell line

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Poly-ubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: General workflow of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Start Low/No Target Degradation Permeability Assess Cell Permeability (PAMPA/Caco-2) Start->Permeability Permeability_OK Permeability Sufficient? Permeability->Permeability_OK TernaryComplex Optimize Linker Length and Attachment Points Degradation_Improved Degradation Improved? TernaryComplex->Degradation_Improved E3Ligase Confirm E3 Ligase Expression Redesign Redesign PROTAC: - Vary PEG length - Change linker type E3Ligase->Redesign Expression Low/Absent Success Successful Degradation E3Ligase->Success Expression OK Permeability_OK->TernaryComplex Yes Permeability_OK->Redesign No Degradation_Improved->E3Ligase No Degradation_Improved->Success Yes Redesign->Start

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

References

Validation & Comparative

The Pivotal Role of PEG Linker Length in PROTAC Efficacy: A Comparative Guide on Br-PEG6-C2-NHBoc and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an objective comparison of the performance of PROTACs utilizing the Br-PEG6-C2-NHBoc linker and other polyethylene (B3416737) glycol (PEG) linkers of varying lengths, supported by experimental data.

The linker in a PROTAC is not merely a spacer; it plays a crucial role in facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] This ternary complex is the cornerstone of PROTAC-mediated protein degradation, initiating the ubiquitination of the target protein and its subsequent destruction by the proteasome. The length of the PEG linker directly influences the geometry and stability of this complex, thereby impacting the potency (DC50) and maximal degradation (Dmax) of the PROTAC.[2][3]

The Significance of Optimal Linker Length

An optimal linker length is paramount for effective protein degradation. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long can lead to a decrease in potency due to increased conformational flexibility and a higher entropic penalty upon binding.[4][5] Therefore, the ideal linker length is highly dependent on the specific target protein and E3 ligase pair, often necessitating empirical optimization.[4]

Comparative Analysis of PEG Linker Length in PROTAC Performance

Systematic studies have demonstrated the profound impact of PEG linker length on the degradation efficiency of various target proteins. The following tables summarize quantitative data from different studies, showcasing the performance of PROTACs with varying numbers of PEG units. While direct head-to-head comparisons of this compound across multiple targets in a single study are limited in the public domain, the compiled data illustrates the overarching principle of an optimal linker length.

Table 1: Comparative Degradation Efficacy (DC50 and Dmax) of BTK-Targeting PROTACs with Varying PEG Linker Lengths

Linker Length (PEG units)DC50 (nM)Dmax (%)Cell LineE3 Ligase Ligand
2>1000<20MinoThalidomide
3~500~50MinoThalidomide
4 ~10 >90 Mino Thalidomide
5~20>90MinoThalidomide
6~30>90MinoThalidomide
7~50~80MinoThalidomide
8~100~70MinoThalidomide

Data compiled from studies on BTK degraders. Note: Experimental conditions may vary between studies.[6]

Table 2: Comparative Degradation Efficacy (DC50 and Dmax) of TBK1-Targeting PROTACs with Varying Linker Lengths (Alkyl/Ether Chains)

Linker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
<12No significant degradation<10VHL Ligand
12Submicromolar>80VHL Ligand
21 3 96 VHL Ligand
2929276VHL Ligand

Data compiled from studies on TBK1 degraders. Atom count provides an approximation of length comparable to PEG units.[7]

As the data illustrates, a "sweet spot" for linker length often emerges, where degradation is most efficient. For BTK, a 4-unit PEG linker appears optimal, while for TBK1, a longer 21-atom linker demonstrated the highest potency. This underscores the target-specific nature of linker optimization. A 6-unit PEG linker, as in this compound, often represents a good starting point or a component of a library for screening, as it has shown efficacy in various systems.

Experimental Methodologies

The evaluation of PROTAC efficacy relies on a suite of robust biochemical and cellular assays. Below are detailed protocols for key experiments used to characterize PROTACs with varying linker lengths.

Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with a primary antibody specific to the target protein overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[4][8]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions, providing insights into the formation and stability of the ternary complex.

Protocol:

  • Sample Preparation: Dialyze the purified target protein and E3 ligase against the same buffer to minimize buffer mismatch effects. Prepare a concentrated solution of the PROTAC in the same dialysis buffer.

  • Binary Interactions:

    • To measure the binding of the PROTAC to the target protein, titrate the PROTAC into the protein solution in the ITC cell.

    • To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC into the E3 ligase solution.

  • Ternary Complex Formation: To assess the cooperativity of ternary complex formation, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the target protein solution.

  • Data Analysis: Analyze the resulting thermograms to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity factor (α) can be calculated by comparing the binding affinities of the binary and ternary interactions. A value of α > 1 indicates positive cooperativity, suggesting that the formation of the binary complex enhances the binding of the third component.

Visualizing PROTAC Action and Evaluation

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (e.g., BRD4, BTK) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Ub Ubiquitin POI_bound Target Protein Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Proteasome->POI_bound Degrades POI_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_Ligase_bound E3 Ligase E3_Ligase_bound->Ub Recruits E3_Ligase_bound->PROTAC_bound

PROTAC Mechanism of Action

Experimental_Workflow start Start: PROTAC Library (Varying PEG Linker Lengths) cell_culture Cell Culture & PROTAC Treatment start->cell_culture biophysical_assays Biophysical Assays (e.g., ITC, HTRF) start->biophysical_assays western_blot Western Blot Analysis cell_culture->western_blot dc50_dmax Determine DC50 & Dmax western_blot->dc50_dmax lead_optimization Lead PROTAC Identification & Optimization dc50_dmax->lead_optimization ternary_complex Analyze Ternary Complex Formation & Stability biophysical_assays->ternary_complex ternary_complex->lead_optimization

PROTAC Evaluation Workflow

Signaling Pathways of Key PROTAC Targets

Understanding the signaling pathways of target proteins is crucial for appreciating the therapeutic potential of their degradation. Below are simplified diagrams for the signaling pathways of BRD4, a key epigenetic reader, and BTK, a critical kinase in B-cell development.

BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates & Activates Gene_Transcription Oncogene Transcription (e.g., c-Myc, Jagged1) RNA_Pol_II->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Notch_Signaling Notch Signaling Gene_Transcription->Notch_Signaling

Simplified BRD4 Signaling Pathway

BTK_Signaling BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates PIP2 PIP2 PLCG2->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium_Flux Calcium Flux IP3->Calcium_Flux NFkB_Activation NF-κB Activation DAG->NFkB_Activation BCell_Proliferation B-Cell Proliferation & Survival Calcium_Flux->BCell_Proliferation NFkB_Activation->BCell_Proliferation

Simplified BTK Signaling Pathway

References

A Comparative Guide to Br-PEG6-C2-NHBoc and Alkyl Chain Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, safety, and pharmacokinetic properties. This guide provides a detailed comparison between a hydrophilic polyethylene (B3416737) glycol (PEG) linker, specifically Br-PEG6-C2-NHBoc, and traditional hydrophobic alkyl chain linkers.

This compound is a heterobifunctional linker featuring a 6-unit PEG chain that imparts hydrophilicity, a bromo group for conjugation, and a Boc-protected amine for further functionalization.[1][2][3] In contrast, alkyl chain linkers are composed of saturated hydrocarbon chains and are characterized by their hydrophobicity and synthetic simplicity.[1] The choice between these linker types can profoundly influence the therapeutic agent's performance.

Comparative Performance Data

The selection of a linker has a significant impact on the physicochemical properties and biological activity of a bifunctional molecule. The following tables summarize key performance metrics, drawing from published studies on PROTACs to illustrate the general trends observed when comparing PEG-based linkers to alkyl chain linkers. It is important to note that the optimal linker is target- and system-dependent, and these values represent illustrative examples.

Linker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
PEG Linker (e.g., 21-atom)TBK1396[4]
Alkyl Linker (e.g., 9-atom)CRBNWeak Degradation-[4]
PEG Linker (16-atom)ERαOptimal Degradation>90[5]
Alkyl Linker (variable)p38αOptimal at 15-17 atoms>80[5]

Table 1: Impact of Linker Type on Protein Degradation Efficacy. DC50 represents the concentration of the PROTAC required to achieve 50% degradation of the target protein, while Dmax is the maximum degradation percentage achieved. Generally, PEG linkers can facilitate potent degradation, and an optimal length is crucial for both PEG and alkyl linkers.[4][5]

Linker TypeApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)Lipophilic Permeability Efficiency (LPE)Reference
Alkyl Linker0.002-[6][7]
1-unit PEG Linker0.005-[6][7]
2-unit PEG Linker0.6Higher[6]
3-unit PEG Linker0.03Lower[6]

Table 2: Comparative Permeability of PROTACs with Different Linkers. The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive membrane permeability. Contrary to the general assumption that hydrophobicity always favors permeability, some studies have shown that shorter PEG linkers can lead to higher permeability than alkyl linkers, potentially due to their ability to form conformations that shield polar surface area.[6][7][8]

Linker ClassKey Physicochemical Properties
This compound (PEG-based) Enhanced Hydrophilicity: Improves aqueous solubility, which is crucial for formulation and in vitro assays.[1] Reduced Non-specific Binding: The hydrophilic nature of PEG can minimize interactions with plasma proteins and other off-target molecules. Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutics.[9] Potential for Reduced Permeability: The high polarity of long PEG chains can sometimes hinder passive diffusion across cell membranes.[4]
Alkyl Chain Linkers Enhanced Hydrophobicity: Can improve cell membrane permeability, although this is not always the case.[9] Synthetic Tractability: Alkyl linkers are often synthetically more straightforward to incorporate.[1] Potential for Poor Solubility: The hydrophobic nature can lead to aggregation and poor aqueous solubility, complicating formulation and handling.[1] Metabolic Stability: Alkyl chains can be susceptible to metabolic oxidation, which can be mitigated by introducing rigid structures.[1]

Table 3: General Physicochemical Properties of PEG vs. Alkyl Linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment and comparison of linker performance. Below are methodologies for key experiments cited in the evaluation of PROTACs.

Protocol 1: PROTAC-Mediated Protein Degradation Assay via Western Blot

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10][11]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the BCA assay.[10]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and denature the proteins by boiling at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[11]

  • Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[10][11]

  • Detection and Analysis: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Protocol 2: Ternary Complex Formation Assay via Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Methodology:

  • Immobilization: Immobilize the biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated sensor chip.[12]

  • Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized ligase surface and measure the binding response. Similarly, to measure the PROTAC-target protein interaction, one of the components can be immobilized.[12]

  • Ternary Complex Analysis: To measure the formation of the ternary complex, inject a constant, saturating concentration of the PROTAC mixed with a serial dilution of the target protein over the immobilized E3 ligase. The resulting sensorgrams will show the binding of the target protein to the PROTAC-E3 ligase complex.[12][13]

  • Data Analysis: Analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or steady-state affinity for ternary interactions) to determine the dissociation constant (KD), association rate (kon), and dissociation rate (koff). Cooperativity (α) can be calculated by comparing the binding affinity of the target protein to the PROTAC-E3 ligase complex versus its affinity to the PROTAC alone.[12][13]

Protocol 3: Kinetic Solubility Assay

Objective: To determine the maximum concentration of a PROTAC that remains in solution in an aqueous buffer under specific conditions.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC (e.g., 10 mM) in 100% DMSO.[14]

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution with DMSO to generate a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4), ensuring the final DMSO concentration is low (e.g., ≤1%).[14]

  • Incubation and Detection: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where precipitated compound will scatter light (e.g., 620 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is reported as the kinetic solubility.[14][15]

  • Quantification (Optional): For more precise measurement, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a validated analytical method like LC-MS/MS.[14]

Protocol 4: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To assess the rate of metabolic degradation of a PROTAC by liver enzymes.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, combine the PROTAC (at a final concentration of e.g., 1 µM), pooled human liver microsomes, and phosphate (B84403) buffer (pH 7.4). Pre-warm the mixture at 37°C.[16][17]

  • Initiation of Reaction: Start the metabolic reaction by adding an NADPH regenerating system.[16][17]

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution of cold acetonitrile (B52724) containing an internal standard.[17]

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the remaining amount of the parent PROTAC at each time point.[16]

  • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.[17][18]

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation Linker_Comparison_Logic cluster_PEG This compound cluster_Alkyl Alkyl Chain Linker Start PROTAC Design Goal: Target Protein Degradation Linker_Choice Linker Selection Start->Linker_Choice PEG_Props Properties: - Hydrophilic - Flexible - Improves Solubility Linker_Choice->PEG_Props Hydrophilic Route Alkyl_Props Properties: - Hydrophobic - Flexible - Simple Synthesis Linker_Choice->Alkyl_Props Hydrophobic Route PEG_Pros Advantages: + Better PK Profile + Reduced Aggregation PEG_Props->PEG_Pros PEG_Cons Disadvantages: - Potential for Lower Permeability PEG_Props->PEG_Cons Performance Overall PROTAC Performance (Efficacy, Safety, PK/PD) PEG_Pros->Performance PEG_Cons->Performance Alkyl_Pros Advantages: + Potentially Higher Permeability + Synthetically Accessible Alkyl_Props->Alkyl_Pros Alkyl_Cons Disadvantages: - Poor Aqueous Solubility - Potential for Aggregation Alkyl_Props->Alkyl_Cons Alkyl_Pros->Performance Alkyl_Cons->Performance

References

Unveiling the Efficacy of Br-PEG6-C2-NHBoc in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the PROTAC linker Br-PEG6-C2-NHBoc in different cell lines. We delve into supporting experimental data, detailed methodologies, and the signaling pathways affected by the targeted degradation of Bruton's Tyrosine Kinase (BTK), a key protein in B-cell malignancies.

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells. These bifunctional molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a critical role in the formation of a stable ternary complex between the target protein and the E3 ligase, which ultimately leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This guide focuses on the performance of PROTACs synthesized using a polyethylene (B3416737) glycol (PEG)-based linker, exemplified by molecules structurally related to this compound. We will analyze the efficacy of these PROTACs in degrading BTK in various B-cell lymphoma and leukemia cell lines.

Comparative Efficacy of PEG6-based BTK PROTACs

The efficacy of PROTACs is typically measured by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of BTK PROTACs utilizing a PEG6 linker in different cell lines, based on published research.

One notable example is the reversible covalent PROTAC, RC-1 , which is constructed with a PEG6 linker. Studies have demonstrated its potent degradation of BTK in various B-cell malignancy cell lines.

Table 1: Efficacy of BTK PROTAC RC-1 (PEG6 Linker) in B-Cell Malignancy Cell Lines

Cell LineDescriptionDC50 (nM)Dmax (%)Reference
MinoMantle Cell LymphomaNot explicitly stated, but potent degradation observed>90%[1]
K562Chronic Myelogenous LeukemiaNot explicitly stated, but potent degradation observed>90%[1]
RamosBurkitt's LymphomaNot explicitly stated, but potent degradation observed>90%[1]

Another highly potent BTK degrader, PTD10 , also employs a PEG-based linker. Its efficacy has been demonstrated in Ramos and JeKo-1 cell lines.

Table 2: Efficacy of BTK PROTAC PTD10 (PEG Linker) in B-Cell Malignancy Cell Lines

Cell LineDescriptionDC50 (nM)Dmax (%)Reference
RamosBurkitt's Lymphoma0.5 ± 0.2>95[2]
JeKo-1Mantle Cell Lymphoma0.6 ± 0.2>95[2]

For comparison, alternative BTK PROTACs with different linker structures have also been developed. For instance, C23 , a novel BTK-PROTAC, has shown strong degradation ability in mantle cell lymphoma (MCL) cell lines. While the exact linker chemistry is not detailed here, it provides a benchmark for the performance of PEG-based linkers.

The BTK Signaling Pathway and the Impact of Degradation

Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[3][4] In many B-cell malignancies, this pathway is constitutively active, driving cancer cell growth and survival.[5]

The degradation of BTK by PROTACs effectively shuts down this signaling cascade. Downstream of the BCR, BTK activates several key pathways, including the NF-κB and PI3K/AKT pathways, which promote cell survival and proliferation.[6] By eliminating the BTK protein, PROTACs can inhibit these downstream signals, leading to apoptosis (programmed cell death) of the malignant B-cells.[2]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK RAS_RAF RAS/RAF LYN_SYK->RAS_RAF PLCg2 PLCγ2 BTK->PLCg2 PI3K PI3K BTK->PI3K PROTAC BTK PROTAC (e.g., with this compound linker) PROTAC->BTK Degradation PIP2_PIP3 PIP2 -> PIP3 PLCg2->PIP2_PIP3 DAG_IP3 DAG / IP3 PIP2_PIP3->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux NFkB NF-κB PKC->NFkB NFAT NFAT Ca_Flux->NFAT Cell_Survival Cell Survival, Proliferation, Differentiation NFAT->Cell_Survival MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->NFkB mTOR->Cell_Survival NFkB->Cell_Survival

Caption: The BTK signaling pathway in B-cells and the point of intervention by BTK PROTACs.

Experimental Protocols

To ensure the reproducibility and accuracy of the efficacy data, detailed experimental protocols are essential. Below are generalized yet crucial methodologies for assessing PROTAC-mediated protein degradation. For specific concentrations, antibodies, and incubation times, it is imperative to consult the supplementary information of the cited research articles.

Cell Culture and Treatment
  • Cell Lines: Mino, K562, Ramos, and JeKo-1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • PROTAC Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of the PROTAC (e.g., RC-1 or PTD10) or vehicle control (DMSO) for a specified period (e.g., 17-24 hours).

Western Blotting for Protein Degradation

This technique is used to quantify the amount of target protein remaining in the cells after PROTAC treatment.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for BTK. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry: The intensity of the BTK and loading control bands is quantified. The BTK protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control to determine Dmax and calculate DC50.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC Cell_Seeding->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-BTK, anti-loading control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Normalization Normalization to Loading Control Densitometry->Normalization Calculation Calculate DC50 & Dmax Normalization->Calculation

Caption: A generalized workflow for assessing PROTAC-mediated protein degradation via Western Blotting.

Conclusion

The available data strongly suggests that PROTACs utilizing a PEG6 linker, such as those structurally related to this compound, are highly effective in degrading BTK in various B-cell malignancy cell lines. The potent, sub-nanomolar DC50 values observed for degraders like PTD10 highlight the potential of this linker chemistry in the development of novel cancer therapeutics. The degradation of BTK effectively disrupts the pro-survival BCR signaling pathway, offering a promising strategy for treating these cancers. Further optimization of linker length and composition, along with comprehensive in vivo studies, will be crucial in translating these findings into clinically successful therapies.

References

Navigating the PROTAC Linker Landscape: An In Vitro Comparison of Br-PEG6-C2-NHBoc-Based Degraders and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a component often considered a mere spacer, plays a pivotal role in the efficacy of these heterobifunctional molecules. This guide provides an objective, data-driven comparison of PROTACs constructed with the commonly utilized Br-PEG6-C2-NHBoc linker and its alternatives, focusing on their in vitro validation for the degradation of the key oncogenic protein, Bromodomain-containing protein 4 (BRD4).

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker connecting the target-binding and E3 ligase-binding moieties dictates the geometry and stability of the resulting ternary complex, profoundly influencing degradation efficiency. While flexible polyethylene (B3416737) glycol (PEG) linkers, such as those derived from this compound, are widely used due to their favorable solubility and synthetic accessibility, alternative linker architectures, including alkyl chains and more rigid piperazine- or triazole-containing structures, offer distinct advantages that can enhance PROTAC performance.

Comparative In Vitro Performance of BRD4-Targeting PROTACs

To illustrate the impact of linker composition on degradation efficacy, we have compiled and analyzed data from a comprehensive study that systematically evaluated a series of BRD4-targeting PROTACs. These PROTACs share the same BRD4-binding warhead ((+)-JQ1) and Cereblon (CRBN) E3 ligase ligand (pomalidomide) but differ in their linker architecture. The following tables summarize the key in vitro performance metrics of these PROTACs in the MDA-MB-231 human breast cancer cell line.

Table 1: Comparison of BRD4 Degradation by PROTACs with PEG, Alkyl, and Piperazine (B1678402) Linkers

PROTAC Linker TypeLinker Length (atoms)Concentration (µM)8h Treatment (% BRD4 Remaining)24h Treatment (% BRD4 Remaining)
PEG-based ~121~50%~25%
Alkyl-based ~10-121~40-60%~20-40%
Piperazine-based ~13-151<20% <10%
Piperazine-based >151>80%>70%

Data is synthesized from a study by an Italian research group, which conducted a systematic evaluation of BRD4-targeting PROTACs with diverse linkers. The percentages are estimated from Western Blot data.

Table 2: Dose-Response Characteristics of Lead PROTACs

PROTAC Linker TypeLead Compound ExampleDC50 (nM)Dmax (%)
Piperazine-based Compound with 15-atom linker~60>90%
Alkyl-based (with acyloxy amide) Compound with 12-atom linker~62>90%

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is based on dose-response experiments from the aforementioned study.

The in vitro data reveals that while both PEG and alkyl linkers can induce the degradation of BRD4, PROTACs incorporating a piperazine ring within the linker chain, particularly those with a total linker length of 13 to 15 atoms, exhibit superior degradation efficiency at both 8 and 24 hours. Notably, extending the piperazine-based linker beyond this optimal length leads to a significant loss of activity. The lead piperazine-containing PROTAC demonstrated a potent DC50 value of approximately 60 nM, achieving over 90% degradation of BRD4. This highlights the critical role of linker length and rigidity in achieving a productive ternary complex for efficient protein degradation.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action, a typical experimental workflow for in vitro validation, and the structural differences between the compared linker types.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin

PROTAC Mechanism of Action

Experimental_Workflow start Start: PROTAC Treatment of Cells cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page western_blot Western Blotting sds_page->western_blot primary_ab Primary Antibody Incubation (anti-BRD4, anti-loading control) western_blot->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax Calculation) detection->analysis

In Vitro Validation Workflow

Linker_Comparison cluster_peg PEG Linker (Flexible) cluster_alkyl Alkyl Linker (Flexible) cluster_piperazine Piperazine Linker (Semi-Rigid) peg Warhead-(CH2-CH2-O)n-Linker-E3 Ligand alkyl Warhead-(CH2)n-Linker-E3 Ligand piperazine Warhead-Linker-Piperazine-Linker-E3 Ligand

Comparison of Linker Structures

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adapted from established protocols for the in vitro validation of BRD4-targeting PROTACs.

Western Blot for BRD4 Degradation

This protocol details the steps to quantify the degradation of BRD4 in response to PROTAC treatment.

  • Cell Culture and Treatment:

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of PROTACs (e.g., 0.1, 1, 10, 100, 1000 nM) for the desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a non-degrading BRD4 inhibitor like (+)-JQ1 as a negative control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 (e.g., from Bethyl Laboratories or Cell Signaling Technology) and a loading control (e.g., GAPDH or α-tubulin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD4 signal to the loading control and express it as a percentage of the vehicle-treated control.

    • Calculate DC50 and Dmax values by fitting the dose-response data to a nonlinear regression curve using software like GraphPad Prism.

Co-Immunoprecipitation for Ternary Complex Formation

This assay confirms the formation of the BRD4-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat MDA-MB-231 cells with the PROTAC of interest (at a concentration known to be effective) for a short duration (e.g., 1-4 hours).

    • Lyse the cells in a non-denaturing immunoprecipitation buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-CRBN) overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with the immunoprecipitation buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against BRD4 and the E3 ligase to detect the co-immunoprecipitated proteins.

Conclusion

The in vitro validation of PROTACs is a multifaceted process that requires careful consideration of various parameters, with the linker being a key determinant of success. While PEG-based linkers like this compound offer a reliable starting point, this guide demonstrates that exploring alternative linker architectures, such as those containing piperazine moieties, can lead to the discovery of more potent and efficacious degraders. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation, enabling a more informed and rational approach to PROTAC design and optimization. The systematic evaluation of diverse linkers is paramount to unlocking the full therapeutic potential of this promising modality.

Navigating the Ternary Landscape: A Comparative Guide to PROTAC Structural Analysis with PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A key determinant of PROTAC efficacy is the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. The linker connecting the target-binding and E3-recruiting moieties is not merely a spacer but plays a critical role in mediating the crucial protein-protein interactions within this complex. This guide provides a comparative analysis of PROTACs featuring Polyethylene Glycol (PEG) linkers, such as the readily available Br-PEG6-C2-NHBoc, and other common linker types, supported by structural data and detailed experimental protocols.

The inherent flexibility and hydrophilicity of PEG linkers can significantly influence the physicochemical properties, cell permeability, and conformational dynamics of a PROTAC, thereby impacting ternary complex formation and degradation efficiency.[1][2] While specific structural data for ternary complexes involving this compound is not yet publicly available, extensive research on PROTACs with similar PEG-based linkers provides invaluable insights for researchers utilizing this building block.

Comparative Structural and Biophysical Data

The following table summarizes key quantitative data for representative PROTACs with different linker types, highlighting the impact of the linker on ternary complex formation. A seminal example is the PROTAC MZ1, which contains a PEG-like linker and has been extensively characterized.[3][4]

PROTACLinker TypeTarget ProteinE3 LigasePDB IDResolution (Å)Binary Affinity (Target, Kd, nM)Binary Affinity (E3, Kd, nM)Ternary Complex Affinity (Kd, nM)Cooperativity (α)Reference
MZ1 PEG-likeBRD4BD2VHL5T352.1~18~664.515[3][4]
AT1 AlkylBRD4BD2VHL6BN71.9~25~1801.826[5]
dBET1 AlkylBRD4BD1CRBNNot Available-1801700->10[6]
PROTAC 1 PEGSMARCA2VHL6HAY2.711001201.580[7]
PROTAC 2 Rigidified PhenylSMARCA4VHL6HR22.815001200.9130[7]

Note: Kd values and cooperativity can vary depending on the specific assay conditions. Cooperativity (α) is calculated as the ratio of the binary affinity of the weaker binding partner to the ternary complex affinity. An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its structural analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow Structural Analysis Workflow start PROTAC Design & Synthesis biophysical Biophysical Characterization (SPR, ITC) start->biophysical Characterize Binding structural Structural Biology (X-ray, Cryo-EM) biophysical->structural Select Candidate for Structure data_analysis Structure Determination & Analysis structural->data_analysis Collect Data optimization Structure-Based Design & Optimization data_analysis->optimization Inform Design optimization->start Iterate

Caption: Experimental workflow for the structural analysis of ternary complexes.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used in the structural and biophysical characterization of PROTAC-induced ternary complexes.

Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement

ITC is a gold-standard technique for measuring the thermodynamics of binding interactions and determining the cooperativity of ternary complex formation.[8]

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • Purified target protein

  • Purified E3 ligase complex (e.g., VCB complex for VHL)

  • PROTAC of interest

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (ensure all components are in a matched buffer)[8]

Protocol:

Part 1: Determining Binary Binding Affinities

  • PROTAC to E3 Ligase (Kd1):

    • Prepare the E3 ligase solution at a concentration of approximately 10-20 µM in the ITC cell.[8]

    • Prepare the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-400 µM) in the injection syringe.[8]

    • Perform the titration by injecting the PROTAC into the E3 ligase solution.

    • Analyze the data using a one-site binding model to determine Kd1.

  • PROTAC to Target Protein (Kd2):

    • Repeat the process above, with the target protein in the ITC cell and the PROTAC in the syringe.

Part 2: Determining Ternary Binding Affinity

  • PROTAC to E3 Ligase in the Presence of Target Protein (Kd,ternary):

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure all E3 ligase is in a binary complex.[8]

    • Prepare the PROTAC solution in the injection syringe at a concentration 10-20 times higher than the E3 ligase.

    • Perform the titration of the PROTAC into the pre-formed E3 ligase-target protein complex.

    • Analyze the data to determine the apparent Kd for ternary complex formation.

Data Analysis and Cooperativity Calculation:

The cooperativity factor (α) is calculated using the following formula: α = Kd1 / Kd,ternary

Troubleshooting:

  • Large Heats of Dilution: Ensure precise buffer matching. A control titration of the ligand into the buffer can be performed and subtracted from the experimental data.[8]

  • No or Weak Signal: Binding affinity may be too weak for ITC. Consider increasing the concentrations of the reactants.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique for real-time measurement of binding kinetics and affinity for both binary and ternary complexes.[9]

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) for binary and ternary complex formation.

Materials:

  • Purified, biotinylated E3 ligase

  • Purified target protein (with an affinity tag like His-tag if immobilizing)

  • PROTAC of interest

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., streptavidin-coated)

  • Running buffer

Protocol:

  • Immobilization:

    • Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.[9]

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[5]

    • Inject these solutions over the immobilized E3 ligase surface.

    • Monitor the binding response, which now represents the formation of the ternary complex.

    • Fit the data to determine the kinetic parameters for ternary complex formation.

Data Analysis and Cooperativity:

Cooperativity can be assessed by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.[5]

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides atomic-level insights into the interactions within the ternary complex, guiding rational PROTAC design.[10]

Objective: To obtain a high-resolution crystal structure of the PROTAC-induced ternary complex.

Materials:

  • Highly pure and concentrated solutions of the target protein and E3 ligase complex

  • PROTAC of interest

  • Crystallization screens and reagents

  • X-ray diffraction equipment (synchrotron source is often required)

Protocol:

  • Ternary Complex Formation and Purification:

    • Incubate the target protein, E3 ligase, and a slight molar excess of the PROTAC to form the ternary complex.

    • Purify the ternary complex using size-exclusion chromatography to remove unbound components and aggregates.[10]

  • Crystallization:

    • Set up crystallization trials using various techniques (e.g., sitting drop or hanging drop vapor diffusion) and a wide range of crystallization screens.

    • Optimize initial crystal hits by varying precipitant concentration, pH, and other additives.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with known structures of the individual proteins as search models.

    • Refine the structural model and validate its quality.

Challenges:

  • Crystallization of ternary complexes can be challenging due to their inherent flexibility and heterogeneity.[10] Selecting PROTACs that form stable, high-affinity, and cooperative complexes is crucial for success.[10]

Conclusion

The structural and biophysical characterization of ternary complexes is a cornerstone of modern PROTAC development. While the specific linker, such as this compound, is a critical variable, the principles and experimental approaches outlined in this guide provide a robust framework for its evaluation. By leveraging techniques like ITC, SPR, and X-ray crystallography, researchers can gain a deep understanding of the molecular interactions driving ternary complex formation, paving the way for the rational design of next-generation protein degraders with enhanced potency and selectivity. The provided data on PROTACs with PEG and other linkers serves as a valuable reference point for scientists embarking on the structural analysis of their own novel degraders.

References

Navigating the Linker Landscape: A Comparative Guide to Br-PEG6-C2-NHBoc Alternatives for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Br-PEG6-C2-NHBoc alternatives in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), supported by experimental data.

The strategic design of the linker is a critical determinant of success in the development of potent and effective PROTACs and ADCs. While this compound is a widely utilized hydrophilic linker, a one-size-fits-all approach to linker design is often suboptimal. The length, flexibility, and hydrophobicity of the linker profoundly influence the formation of a productive ternary complex in PROTACs and the overall pharmacokinetic properties of both PROTACs and ADCs. This guide provides a comparative analysis of alternatives to the standard PEG6 linker, focusing on how modifications in linker composition and length can be tailored to specific protein targets to enhance degradation efficiency and cellular permeability.

Performance Comparison of Linker Alternatives

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation) values. Cellular permeability, often assessed by the apparent permeability coefficient (Papp), is another crucial parameter for ensuring the therapeutic agent can reach its intracellular target. The following tables summarize quantitative data comparing the performance of different linker architectures for specific protein targets.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

This table summarizes data from a study by Cyrus et al., which systematically investigated the effect of linker length on the degradation of ERα. The PROTACs consisted of a ligand for ERα and a recruiting moiety for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected by linkers of varying lengths.[1][2]

Linker DescriptionLinker Length (atoms)DC50 (µM)
Short Alkyl Chain12> 10
Optimal Alkyl Chain 16 ~1
Long Alkyl Chain21> 10

Data suggests that for ERα degradation, a 16-atom linker provides the optimal spatial orientation for the formation of a productive ternary complex, leading to significantly enhanced degradation compared to shorter or longer linkers.

Table 2: Comparison of Linker Composition for Cyclin-Dependent Kinase 9 (CDK9) Degradation

This table presents data on CDK9-targeting PROTACs, comparing the efficacy of a flexible PEG-based linker with a more rigid triazole-containing linker. The incorporation of a rigid element can pre-organize the PROTAC in a conformation favorable for ternary complex formation.[3][4]

Target ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)
CDK9ThalidomidePEG-based523~70
CDK9 Thalidomide Triazole-containing Alkyl 158 >90

The data indicates that for CDK9, a more rigid triazole-containing linker can lead to more potent and complete degradation compared to a flexible PEG linker, highlighting the importance of linker rigidity in optimizing PROTAC efficiency.

Table 3: Influence of Linker Hydrophobicity on BRD4 Degradation and Permeability

This table compares a well-known BRD4-degrading PROTAC, ARV-825, which has a PEG-based linker, with hypothetical PROTACs employing more hydrophobic alkyl linkers. Increased hydrophobicity can enhance cell permeability but may also lead to off-target effects and reduced solubility.

Target ProteinPROTACLinker TypeDC50 (nM)Papp (10⁻⁶ cm/s)
BRD4 ARV-825 PEG-based <1 [5][6][7]Moderate
BRD4Hydrophobic PROTAC 1Alkyl ChainVariableHigh[8][9][10]
BRD4Hydrophobic PROTAC 2Alkyl-ArylVariableHigh

ARV-825 demonstrates that a hydrophilic PEG linker can be compatible with high degradation potency. While hydrophobic linkers can improve passive permeability (higher Papp values), the overall efficacy (DC50) will depend on a balance of factors including solubility and the ability to form a stable ternary complex.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the performance of PROTACs.

Protocol 1: Western Blot for Determination of Protein Degradation (DC50 and Dmax)

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.[11][12]

1. Cell Culture and Treatment:

  • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and denature them by boiling in Laemmli buffer.
  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
  • Transfer the separated proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • Apply a chemiluminescent substrate and capture the signal using an imaging system.
  • Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
  • Calculate the percentage of protein degradation relative to the vehicle control.
  • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[13]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[14][15][16]

1. Preparation of the PAMPA Plate:

  • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).
  • Add buffer to the wells of a 96-well acceptor plate.

2. Compound Addition:

  • Add the PROTAC compounds at a known concentration to the donor plate wells.

3. Incubation:

  • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
  • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

4. Quantification:

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

5. Calculation of Apparent Permeability (Papp):

  • The Papp value is calculated using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [C_A] / [C_eq]), where V_A is the volume of the acceptor well, Area is the area of the membrane, time is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Visualizing the Concepts

Diagrams can aid in understanding the complex biological processes and experimental workflows involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Degraded_POI Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Western Blot) D->E F 6. Antibody Incubation E->F G 7. Detection F->G H 8. Data Analysis (DC50/Dmax) G->H

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties center Linker Design length Length center->length Impacts Ternary Complex Geometry composition Composition center->composition Affects Permeability & Solubility rigidity Rigidity center->rigidity Influences Conformational Pre-organization

Caption: Key properties of linkers influencing PROTAC efficacy.

Conclusion

The choice of linker is a multifaceted decision that requires careful consideration of the specific protein target and the desired properties of the final molecule. While this compound serves as a valuable and versatile starting point, this guide demonstrates that exploring alternatives with varying lengths, compositions, and rigidities is essential for optimizing the potency and druglike properties of PROTACs and ADCs. By systematically evaluating these alternatives using the described experimental protocols, researchers can rationally design and develop more effective targeted therapeutics.

References

A Comparative Guide to the Mass Spectrometry Analysis of Br-PEG6-C2-NHBoc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and comprehensive analytical characterization is paramount. This guide provides a detailed comparison of mass spectrometry for the analysis of Br-PEG6-C2-NHBoc, a heterobifunctional linker, with alternative analytical techniques. We present supporting data, experimental protocols, and visualizations to aid in selecting the most appropriate analytical strategy.

Mass Spectrometry Analysis of this compound

Electrospray ionization mass spectrometry (ESI-MS) is a primary technique for the characterization of this compound. The analysis provides crucial information on molecular weight confirmation and structural integrity.

Predicted Mass Spectrum and Fragmentation Pattern

Key Fragmentation Pathways:

  • Loss of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile in the gas phase. Common fragmentation pathways include the neutral loss of isobutylene (B52900) (56 Da) to form a carbamic acid intermediate, which can then lose carbon dioxide (44 Da).[1][2]

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond can undergo heterolytic cleavage, leading to the loss of a bromine radical. This fragmentation is often observed in the mass spectra of brominated organic compounds.[3][4]

  • PEG Chain Fragmentation: The poly(ethylene glycol) chain can fragment through cleavage of the C-O or C-C bonds, resulting in a series of fragment ions separated by 44 Da (C₂H₄O).[5]

  • Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha cleavage) is a common fragmentation pathway for amines.

Table 1: Predicted Major Fragment Ions in the ESI-MS/MS Spectrum of this compound

Predicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Proposed Fragment Structure/Loss
432.2434.2[M+H - C₄H₈]⁺ (Loss of isobutylene)
388.2390.2[M+H - C₄H₈ - CO₂]⁺ (Loss of isobutylene and carbon dioxide)
409.2-[M+H - Br]⁺ (Loss of bromine radical)
Series starting from 444.2Series starting from 446.2[M+H - n(C₂H₄O)]⁺ (Sequential loss of ethylene (B1197577) glycol units)

Experimental Protocol: LC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using liquid chromatography coupled with mass spectrometry (LC-MS).

1. Sample Preparation:

  • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
  • Further dilute the stock solution with the initial mobile phase to a working concentration of 10-100 µg/mL.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point. For highly polar PEGylated compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may provide better retention and separation.[6][7][8]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Capillary Voltage: 3.5-4.5 kV.
  • Cone Voltage: 20-40 V (can be increased for in-source fragmentation).[9][10]
  • Source Temperature: 120-150 °C.
  • Desolvation Gas (N₂) Flow: 600-800 L/hr.
  • Desolvation Temperature: 350-450 °C.
  • Mass Range: m/z 100-1000 for full scan analysis.
  • MS/MS: For fragmentation analysis, select the precursor ions corresponding to the protonated molecule ([M+H]⁺) and its isotopic peaks. Use a collision energy of 10-30 eV (this may need to be optimized).

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often benefits from the complementary information provided by other analytical techniques.

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (LC-MS) Molecular weight confirmation, structural elucidation through fragmentation, impurity profiling, and quantification.[11][12]High sensitivity and specificity, provides detailed structural information.Boc group lability can complicate spectra, PEG polydispersity (in larger conjugates) can lead to complex data.
Nuclear Magnetic Resonance (NMR) Unambiguous structural confirmation, quantification without the need for a standard of the exact molecule.[13][14]Non-destructive, provides detailed information on chemical structure and connectivity, highly quantitative.Lower sensitivity compared to MS, requires higher sample concentrations.
High-Performance Liquid Chromatography (HPLC) with UV/ELSD/CAD Purity assessment, quantification, separation of isomers and impurities.[15][16]Robust and widely available, various detectors offer different selectivity and sensitivity.Does not provide direct molecular weight or detailed structural information.
Size-Exclusion Chromatography (SEC) Analysis of molecular size and distribution, detection of aggregates.Useful for analyzing the hydrodynamic volume of PEGylated molecules.Limited resolution for small molecules, not suitable for detailed structural analysis.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for mass spectrometry analysis and a comparative analytical approach.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Dissolution Dissolve in ACN/H2O Sample->Dissolution Dilution Dilute to 10-100 µg/mL Dissolution->Dilution LC HPLC Separation (C18 or HILIC) Dilution->LC MS ESI-MS Detection (Positive Ion Mode) LC->MS MSMS MS/MS Fragmentation MS->MSMS Select Precursor Ion DataAcquisition Data Acquisition MS->DataAcquisition MSMS->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Interpretation Structural Interpretation DataProcessing->Interpretation

Caption: Workflow for LC-MS/MS analysis of this compound.

Comparative_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Results Synthesis Synthesize & Purify This compound LCMS LC-MS (MW & Fragmentation) Synthesis->LCMS NMR NMR (Structure & Purity) Synthesis->NMR HPLC HPLC-UV/ELSD (Purity & Quantification) Synthesis->HPLC MW_Confirmation Molecular Weight Confirmation LCMS->MW_Confirmation Structure_Elucidation Structural Elucidation LCMS->Structure_Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment HPLC->Purity_Assessment Quantification Quantification HPLC->Quantification

Caption: A multi-technique approach for comprehensive analysis.

Conclusion

The mass spectrometric analysis of this compound conjugates, particularly when coupled with liquid chromatography, provides invaluable data on molecular identity and structure. However, for a complete and robust characterization, a multi-faceted analytical approach is recommended. The integration of mass spectrometry with NMR and various HPLC techniques allows for unambiguous structural confirmation, accurate quantification, and comprehensive purity assessment, thereby ensuring the quality and reliability of these critical reagents in research and drug development.

References

Confirming the Structure of Br-PEG6-C2-NHBoc via NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of linker molecules is paramount for the successful synthesis of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the heterobifunctional linker, Br-PEG6-C2-NHBoc.

This guide outlines the expected ¹H and ¹³C NMR data for this compound, presents a detailed experimental protocol for data acquisition, and offers a comparison with potential alternative structures or impurities.

Performance Comparison: ¹H and ¹³C NMR Data

The precise chemical environment of each proton and carbon atom in the this compound molecule results in a unique NMR fingerprint. The following tables summarize the expected quantitative ¹H and ¹³C NMR data for the target compound. These chemical shifts are based on the analysis of similar compounds and known functional group effects.[1] All data is referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

AssignmentChemical Shift (ppm)MultiplicityIntegration
Boc Group
-C(CH₃)₃~1.44Singlet9H
PEG Linker
Br-CH₂-CH₂-O-~3.80Triplet2H
-O-CH₂-CH₂-O- (x5)~3.65Multiplet20H
-O-CH₂-CH₂-NH-~3.55Triplet2H
Ethylenediamine Linker
-CH₂-NH-Boc~3.35Quartet2H
-NH-Boc~5.0 (broad)Singlet1H
Terminal Methylene
Br-CH₂-~3.45Triplet2H

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

AssignmentChemical Shift (ppm)
Boc Group
-C =O~156.0
-C (CH₃)₃~79.5
-C(C H₃)₃~28.5
PEG Linker
Br-C H₂-~30.0
-O-C H₂- (PEG backbone)~70.0 - 71.5
-C H₂-NH-~40.5
Ethylenediamine Linker
-C H₂-NH-Boc~40.0

Comparison with Alternative Characterization Methods

While NMR provides detailed structural information, it is often used in conjunction with other techniques for comprehensive characterization.

Table 3: Comparison of Analytical Techniques for this compound Characterization

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed structural connectivity, functional group identification, purity assessment.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS, can be complex for large molecules.
Mass Spectrometry (MS) Molecular weight confirmation, fragmentation patterns for structural clues.High sensitivity, accurate mass determination.Does not provide detailed connectivity information on its own.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of key functional groups (e.g., C=O, N-H, C-O).Fast, provides a quick overview of functional groups.Provides limited information on the overall molecular structure.

Experimental Protocol for NMR Data Acquisition

A detailed and optimized experimental protocol is crucial for obtaining high-quality, reproducible NMR spectra.

I. Sample Preparation

  • Handling: PEG compounds can be hygroscopic. It is recommended to handle the this compound and deuterated solvent in a dry environment, such as a glove box, to minimize moisture contamination that can interfere with the NMR spectrum.[1]

  • Solvent: Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), that has been stored over molecular sieves.

  • Concentration: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube and gently agitate to ensure complete dissolution.

II. NMR Spectrometer Setup and Data Acquisition

  • Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.[1]

  • Temperature: Ensure the spectrometer is operating at a stable temperature, typically 298 K (25 °C).[1]

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.[1]

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

    • Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-160 ppm).

    • Number of Scans: A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Visualizing the Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis and Structural Confirmation A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl3) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Analyze Chemical Shifts, Multiplicities, and Integrations C->E D->E F Compare with Expected Values and Reference Spectra E->F G Structure Confirmed F->G Match H Structure Not Confirmed / Impurities Detected F->H Mismatch

Caption: Workflow for the structural confirmation of this compound using NMR.

This comprehensive approach, combining predictive data with a robust experimental protocol, enables researchers to confidently verify the structure of this compound, ensuring the integrity of their subsequent synthetic endeavors.

References

A Head-to-Head Comparison of Flexible Versus Rigid PROTAC Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. While often considered a simple spacer, the linker's chemical nature, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to inform rational drug design and development.

The Role of the Linker in PROTAC Function

The primary function of the PROTAC linker is to bridge the POI and an E3 ligase, facilitating the formation of a productive ternary complex.[] The stability and conformation of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein.[3] A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex, while an excessively long linker can lead to an unstable complex with reduced degradation efficiency.[] The flexibility or rigidity of the linker further dictates the conformational freedom of the PROTAC, influencing its ability to adopt a bioactive conformation necessary for optimal ternary complex formation.[3]

Flexible Linkers: The Workhorse of PROTAC Design

Flexible linkers, typically composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, have been widely used in initial PROTAC development due to their synthetic accessibility and ability to confer favorable physicochemical properties such as increased solubility.[4] Their conformational freedom allows them to accommodate various protein-protein interfaces, potentially increasing the chances of forming a productive ternary complex.[5]

Advantages of Flexible Linkers:

  • Synthetic Tractability: Alkyl and PEG chains are readily incorporated into PROTAC synthesis.[5]

  • Improved Solubility: The hydrophilic nature of PEG linkers can enhance the aqueous solubility of the PROTAC molecule.[]

  • Conformational Sampling: Flexibility allows the PROTAC to explore a wider conformational space, which may be advantageous for initial hit identification.[5]

Disadvantages of Flexible Linkers:

  • Entropic Penalty: The high degree of conformational freedom can lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.

  • Metabolic Instability: Linear alkyl and ether chains can be susceptible to oxidative metabolism.[4]

  • Potential for Off-Target Effects: A lack of pre-organization may lead to the formation of non-productive or off-target ternary complexes.

Rigid Linkers: A Path to Enhanced Potency and Selectivity

Rigid linkers, which incorporate structural elements such as aromatic rings, piperidine, piperazine, or alkynes, have emerged as a promising strategy to overcome some of the limitations of their flexible counterparts. By constraining the conformational freedom of the PROTAC, rigid linkers can "pre-organize" the molecule into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially enhancing its stability.[3][]

Advantages of Rigid Linkers:

  • Enhanced Ternary Complex Stability: By reducing conformational flexibility, rigid linkers can lead to more stable and productive ternary complexes.[7]

  • Improved Selectivity: A more defined conformation can improve selectivity for the target protein and reduce off-target effects.

  • Favorable Pharmacokinetics: The incorporation of rigid moieties can improve metabolic stability and other pharmacokinetic properties.[]

Disadvantages of Rigid Linkers:

  • Synthetic Complexity: The synthesis of PROTACs with rigid linkers can be more challenging.

  • Risk of Mismatched Geometry: An improperly designed rigid linker may lock the PROTAC in a conformation that is incompatible with ternary complex formation.

  • Potential for Reduced Solubility: The introduction of hydrophobic rigid elements can decrease the overall solubility of the PROTAC.

Quantitative Comparison of Flexible vs. Rigid Linkers

The choice between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from various studies to illustrate the impact of linker rigidity on PROTAC performance.

Table 1: Comparison of PROTAC Degradation Efficacy (DC₅₀ and Dₘₐₓ)

Target ProteinE3 LigasePROTAC (Linker Type)Cell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4 CRBNPROTAC with 1-2 PEG units (Flexible)H661>5000-[5]
BRD4 CRBNPROTAC with 0 or 4-5 PEG units (Flexible)H661<500-[5]
BRD4 CRBNB24 (Ethylenedioxy linker - Flexible)MV4-110.75>95[8]
BRD4 CRBN34 (Piperazine linker - Rigid)MDA-MB-23160-[9]
BRD4 CRBN37 (α-acyloxy amide linker - Semi-rigid)MDA-MB-23162-[9]
PI3K/mTOR VHLGP262 (C8 alkyl linker - Flexible)MDA-MB-23142.23 (p110γ), 227.4 (p110α), 45.4 (mTOR)88.6 (p110γ), 71.3 (p110α), 74.9 (mTOR)[10]
Androgen Receptor (AR) VHLARD-69 (Optimized flexible linker)LNCaP0.86~100[11]
Androgen Receptor (AR) VHLARD-266 (Shorter, reoptimized linker)LNCaP0.2-1>95[11]
Androgen Receptor (AR) CRBNARV-110 (Piperidine-piperazine linker - Rigid)---[12]
Estrogen Receptor α (ERα) VHLERD-308 (Optimized flexible linker)T47D0.43>95[13]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Table 2: Impact of Linker Type on Cellular Permeability

PROTAC TargetLinker TypePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Reference
VH032-basedVariousPAMPA0.002 - 0.6[14]

Signaling Pathways and Experimental Workflows

The development and evaluation of PROTACs involve a series of well-defined experimental steps. The following diagrams illustrate the general mechanism of PROTAC action and a typical workflow for comparing different linker designs.

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_analysis Data Analysis & Comparison Flexible_Linker Flexible Linker PROTACs (e.g., PEG, Alkyl) Permeability Cellular Permeability (PAMPA, Caco-2) Flexible_Linker->Permeability Ternary_Complex Ternary Complex Formation (NanoBRET) Flexible_Linker->Ternary_Complex Degradation Protein Degradation (Western Blot) Flexible_Linker->Degradation Rigid_Linker Rigid Linker PROTACs (e.g., Piperazine, Phenyl) Rigid_Linker->Permeability Rigid_Linker->Ternary_Complex Rigid_Linker->Degradation Data_Analysis Determine DC₅₀, Dₘₐₓ, Papp Compare Linker Performance Permeability->Data_Analysis Ternary_Complex->Data_Analysis Degradation->Data_Analysis

Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the rational design of PROTACs. Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the protein of interest (e.g., THP-1, MDA-MB-231, HeLa).[15]

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Cell culture medium and supplements.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • 4x Laemmli sample buffer.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[15]

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified time (e.g., 4, 8, 16, 24 hours).[15] Include a vehicle-only control.[16]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.[16]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[15]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[16]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

    • Transfer the supernatant to a new tube.[16]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[16]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.[15]

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[15]

    • Wash the membrane three times with TBST for 5-10 minutes each.[16]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

    • Wash the membrane three times with TBST for 10 minutes each.[15]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[16]

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[16]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: NanoBRET™ Ternary Complex Assay (Live-Cell)

Objective: To measure the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.

Materials:

  • HEK293T cells.[17]

  • Plasmid encoding NanoLuc®-fused target protein (donor).[17]

  • Plasmid encoding HaloTag®-fused E3 ligase (acceptor).[17]

  • Transfection reagent (e.g., FuGENE® HD).[17]

  • White, solid-bottom 96-well or 384-well assay plates.[17]

  • Opti-MEM™ I Reduced Serum Medium.[17]

  • HaloTag® NanoBRET® 618 Ligand.[17]

  • Nano-Glo® Live Cell Reagent.[17]

  • PROTAC of interest.

  • Luminometer capable of measuring dual-filtered luminescence (460 nm and 618 nm).[17]

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in white assay plates to achieve 80-90% confluency on the day of the assay.[17]

    • Co-transfect the cells with the NanoLuc®-donor and HaloTag®-acceptor plasmids using a suitable transfection reagent. Incubate for 24-48 hours.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.[17]

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[17]

  • Reagent Addition:

    • Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™ according to the manufacturer's protocol.[17]

    • Add the detection reagent to each well.[17]

  • Signal Measurement:

    • Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.[17]

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[17]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[17]

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for ternary complex formation.[17]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Artificial membrane solution (e.g., 4% lecithin (B1663433) in dodecane).[18]

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • PROTAC compound stock solution in DMSO.

  • UV plate reader or LC-MS/MS for concentration analysis.

Procedure:

  • Membrane Coating:

    • Add 5 µL of the artificial membrane solution to each well of the donor plate filter membrane.[18]

  • Preparation of Solutions:

    • Prepare the PROTAC solution in PBS from the DMSO stock. The final DMSO concentration should be low (e.g., <1%).

    • Fill the wells of the acceptor plate with 300 µL of PBS.[18]

  • Permeability Assay:

    • Add 200 µL of the PROTAC solution to the donor plate wells.[18]

    • Carefully place the donor plate onto the acceptor plate.[18]

    • Incubate at room temperature for a defined period (e.g., 5-18 hours).[18][19]

  • Concentration Measurement:

    • After incubation, determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).[19]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_a(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Conclusion

The choice between a flexible and a rigid linker is a critical decision in the design of a PROTAC. While flexible linkers offer synthetic ease and can be effective in early-stage discovery, rigid linkers provide a promising avenue for enhancing potency, selectivity, and pharmacokinetic properties. The optimal linker strategy is target-dependent and often requires empirical testing of a library of PROTACs with varying linker lengths and rigidities. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of PROTAC linker performance, enabling researchers to make data-driven decisions in the development of novel protein degraders. As our understanding of the structural and dynamic requirements for efficient ternary complex formation continues to grow, so too will our ability to rationally design PROTAC linkers for therapeutic success.

References

Assessing the Off-Target Effects of Br-PEG6-C2-NHBoc Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis-Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, ensuring the specificity of these powerful molecules is paramount to their clinical success. Off-target effects, where the PROTAC induces the degradation of unintended proteins, can lead to unforeseen toxicity and diminish the therapeutic window. This guide provides a framework for assessing the off-target effects of PROTACs containing the Br-PEG6-C2-NHBoc linker, a common polyethylene (B3416737) glycol (PEG)-based linker, and compares its potential performance with other alternatives using supporting experimental data from analogous systems.

The Critical Role of the Linker in PROTAC Selectivity

A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy and selectivity. The linker's properties influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and degradation.

PEG linkers, such as those derived from this compound, are frequently used in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their tunable length. The length of the PEG chain can significantly impact the selectivity of the PROTAC. For instance, in the case of BET (Bromodomain and Extra-Terminal) protein degraders, varying the PEG linker length has been shown to alter the degradation selectivity between different BET family members (BRD2, BRD3, and BRD4).[1]

Potential Off-Target Liabilities

Off-target effects of PROTACs can arise from several factors:

  • Promiscuity of the Warhead: If the target-binding ligand has affinity for other proteins, the PROTAC will likely induce their degradation.

  • E3 Ligase Ligand-Related Effects: The E3 ligase ligand itself can have inherent biological activity. For example, pomalidomide, a common CRBN ligand, is known to induce the degradation of certain zinc-finger transcription factors.[2]

  • Formation of Non-Productive Ternary Complexes: The PROTAC may bring the E3 ligase into proximity with off-target proteins, leading to their degradation.

A comprehensive assessment of off-target effects is therefore a critical step in the preclinical development of any new PROTAC.

Comparative Data on PROTAC Performance with PEG Linkers

While specific off-target proteomics data for a PROTAC containing the this compound linker is not publicly available, we can analyze data from studies on PROTACs with varying PEG linker lengths to understand the potential impact of the PEG6 linker. The following tables summarize data on the on-target degradation and selectivity of BET degraders with different PEG linkers.

PROTAC ComponentTarget ProteinLinker LengthDC50 (nM)Dmax (%)Cell LineReference
JQ1-VHLBRD4PEG2>1000<20HeLa[1]
JQ1-VHLBRD4PEG3~500~60HeLa[1]
JQ1-VHLBRD4PEG4<100>90HeLa[1]
I-BET726-VHLBRD4PEG4<100>90HeLa[1]

Table 1: Impact of PEG Linker Length on On-Target Degradation of BRD4. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation.

PROTACBRD2 DegradationBRD3 DegradationBRD4 DegradationCell LineReference
JQ1-VHL (PEG4 linker)PartialPartialStrongHeLa[1]
I-BET726-VHL (PEG4 linker)PartialStrongStrongHeLa[1]

Table 2: Selectivity of BET Degraders with a PEG4 Linker. This table illustrates that even with the same linker, the warhead can influence selectivity.

Experimental Protocols for Assessing Off-Target Effects

A multi-pronged approach is essential for a thorough evaluation of the off-target effects of a novel PROTAC.

Global Proteomics using Mass Spectrometry

This is an unbiased method to identify and quantify changes in the entire cellular proteome upon PROTAC treatment.

  • Objective: To identify all proteins that are degraded upon treatment with the this compound containing PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target is expressed) and treat with the PROTAC at various concentrations and time points. Include a vehicle control and an inactive control PROTAC (e.g., with a modification that prevents binding to the target or the E3 ligase).

    • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme like trypsin.

    • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each treatment condition with a different isobaric tag. This allows for multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.

Targeted Validation using Western Blotting

This technique is used to confirm the degradation of specific proteins identified in the proteomics screen.

  • Objective: To validate the degradation of potential off-target proteins.

  • Methodology:

    • Cell Culture and Treatment: Treat cells as described for the proteomics experiment.

    • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

    • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with specific antibodies against the potential off-target proteins and a loading control (e.g., GAPDH or β-actin).

    • Detection and Quantification: Use a suitable detection method (e.g., chemiluminescence) and quantify the band intensities to determine the extent of protein degradation.

In-Cell Target Engagement Assays (e.g., CETSA)

Cellular Thermal Shift Assay (CETSA) can be used to confirm that the PROTAC engages with both its intended target and potential off-targets in a cellular context.

  • Objective: To assess the binding of the PROTAC to its target and potential off-targets in intact cells.

  • Methodology:

    • Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells to a range of temperatures.

    • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.

    • Analysis: The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by Western blotting or mass spectrometry.

Visualizing Workflows and Pathways

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC containing a this compound linker.

Off_Target_Assessment_Workflow Experimental Workflow for Off-Target Assessment cluster_discovery Discovery Phase cluster_validation Validation Phase Cell_Treatment Cell Treatment with PROTAC (and controls) Proteomics Global Proteomics (LC-MS/MS) Cell_Treatment->Proteomics Candidate_Off_Targets Identification of Potential Off-Targets Proteomics->Candidate_Off_Targets Western_Blot Targeted Western Blotting Candidate_Off_Targets->Western_Blot CETSA In-Cell Target Engagement (CETSA) Candidate_Off_Targets->CETSA Validated_Off_Targets Validated Off-Targets Western_Blot->Validated_Off_Targets CETSA->Validated_Off_Targets

Caption: A typical workflow for the identification and validation of off-target effects of PROTACs.

Conclusion

The development of novel PROTACs like those containing the this compound linker holds significant promise for targeting previously "undruggable" proteins. However, a rigorous and unbiased assessment of off-target effects is a critical component of their preclinical evaluation. By employing a combination of global proteomics, targeted validation assays, and in-cell target engagement studies, researchers can build a robust safety and specificity profile. While direct comparative data for this specific linker is not yet available, the principles and experimental workflows outlined in this guide provide a clear path forward for the comprehensive evaluation of any new PROTAC, ultimately paving the way for the development of safer and more effective protein-degrading therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for Br-PEG6-C2-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Br-PEG6-C2-NHBoc, a PROTAC linker used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling. Based on available safety data for similar compounds, the following hazard statements are associated with this substance:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.

Chemical Properties Relevant to Disposal

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C19H38BrNO8
Appearance Liquid
Classification Halogenated Organic Compound
Functional Groups Polyethylene Glycol (PEG), Bromoalkane, Boc-protected Amine

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical consideration for waste segregation and disposal, as halogenated waste streams are typically incinerated at high temperatures and must be kept separate from non-halogenated waste.[1][2][3] The Boc (tert-butoxycarbonyl) protecting group is generally stable under basic and neutral conditions, meaning it will likely remain intact in a typical waste container.[4][5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

Step 1: Waste Segregation

  • Designate a specific waste container for "Halogenated Organic Waste."[1][2][3]

  • This container must be clearly labeled and kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[1][2]

  • Never mix this compound with strong acids, as this could potentially cleave the Boc protecting group, leading to the evolution of gas (carbon dioxide and isobutylene).[5][7][8]

  • Do not dispose of this chemical down the drain.[9]

Step 2: Waste Collection

  • Carefully transfer any waste containing this compound, including contaminated consumables such as pipette tips and wipes, into the designated halogenated waste container.

  • If the compound is in a solid or semi-solid form, it should be dissolved in a suitable solvent before being added to the waste container.

  • The waste container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tightly sealing lid.[3]

  • Keep the waste container closed at all times, except when adding waste.[1][3]

Step 3: Labeling and Documentation

  • Clearly label the halogenated waste container with the words "Hazardous Waste" and "Halogenated Organic Waste."[1][2][9]

  • Maintain a log sheet that details the contents of the waste container, including the approximate amount of this compound added.

Step 4: Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the container is stored away from incompatible materials, such as strong oxidizing agents and acids.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

  • For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material, such as vermiculite (B1170534) or sand.

  • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.

  • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_liquid Is the waste in liquid form? start->is_liquid dissolve Dissolve in a suitable organic solvent is_liquid->dissolve No waste_container Select a designated 'Halogenated Organic Waste' container is_liquid->waste_container Yes dissolve->waste_container label_container Label container: 'Hazardous Waste' 'Halogenated Organic Waste' waste_container->label_container add_to_container Add waste to container label_container->add_to_container seal_container Securely seal the container add_to_container->seal_container store Store in designated satellite accumulation area seal_container->store contact_ehs Contact EHS for disposal store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Br-PEG6-C2-NHBoc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Br-PEG6-C2-NHBoc. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, emergency procedures, and disposal plans to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Core Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye & Face Protection Safety Goggles or Face ShieldMust provide protection against chemical splashes. A face shield should be used in combination with goggles for maximum protection.[4][5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[1][5][6]
Body Protection Laboratory CoatA full-length lab coat should be worn to protect against skin contact.[5][6]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5]

Operational and Handling Plan

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[4][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by clearing unnecessary items and ensuring all necessary equipment is within reach inside the fume hood.

  • Aliquoting: When aliquoting the liquid, use a calibrated pipette with a disposable tip to minimize the risk of exposure and cross-contamination. Perform this task within the fume hood.

  • Dissolving: When preparing solutions, slowly add the liquid to the solvent to avoid splashing.

  • Reactions: All reactions involving this compound should be conducted in closed systems or within the fume hood.[5]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place at 4°C for short-term storage.[2]

  • For long-term storage in solvent, store at -80°C for up to six months or -20°C for up to one month.[2]

  • The container should be backfilled with nitrogen or argon to prevent degradation from moisture and oxidation.[7]

Emergency Procedures

In the event of exposure or a spill, follow these first-aid and emergency measures immediately.

Emergency Contact Information

ContactInformation
Emergency Services 911 (or local equivalent)
Poison Control Center 1-800-222-1222 (or local equivalent)
Institutional Safety Office [Insert Phone Number]

First-Aid Measures

Exposure RouteProcedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][3][4]
Skin Contact Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][4]
Eye Contact Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Ingestion DO NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • For larger spills, contain the spill using dikes of earth or sand.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.

  • Prevent the spill from entering drains or waterways.[8]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] While polyethylene (B3416737) glycol itself is considered biodegradable, the presence of bromine may classify this compound as hazardous waste.[9]

Waste Disposal Procedure:

  • Segregation: Collect waste containing this compound in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for a licensed professional waste disposal service to collect and dispose of the chemical waste.[9] Do not dispose of it down the drain.[9]

Workflow for Safe Handling and Disposal

Figure 1. Procedural Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_aliquot Aliquot or Weigh prep_workspace->handle_aliquot handle_dissolve Prepare Solution handle_aliquot->handle_dissolve handle_reaction Conduct Reaction handle_dissolve->handle_reaction storage_conditions Store at 4°C (short-term) or -20°C/-80°C (long-term) handle_reaction->storage_conditions disp_collect Collect in Labeled Hazardous Waste Container handle_reaction->disp_collect disp_store Store in Designated Area disp_collect->disp_store disp_service Arrange Professional Disposal disp_store->disp_service emergency_spill Spill Response emergency_exposure First-Aid Procedures

Caption: Procedural workflow for this compound handling.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.